molecular formula C9H5FIN B1404619 7-Fluoro-1-iodoisoquinoline CAS No. 1207448-25-6

7-Fluoro-1-iodoisoquinoline

Cat. No.: B1404619
CAS No.: 1207448-25-6
M. Wt: 273.05 g/mol
InChI Key: MTAXQKPJFCSUDO-UHFFFAOYSA-N
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Description

7-Fluoro-1-iodoisoquinoline is a useful research compound. Its molecular formula is C9H5FIN and its molecular weight is 273.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-1-iodoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FIN/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTAXQKPJFCSUDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207448-25-6
Record name 7-Fluoro-1-iodoisoquinoline
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 7-Fluoro-1-iodoisoquinoline from 7-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of a robust and efficient synthetic route to 7-Fluoro-1-iodoisoquinoline, a valuable building block in medicinal chemistry and drug discovery programs. The presented methodology leverages established chemical principles to achieve the target molecule from the readily available starting material, 7-fluoroisoquinoline. This document will delve into the strategic considerations, detailed experimental protocols, and the underlying chemical mechanisms.

Introduction: The Significance of this compound

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a fluorine atom at the 7-position can significantly modulate the physicochemical properties of the molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Furthermore, the presence of an iodine atom at the 1-position provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This dual functionalization makes this compound a highly sought-after intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.

Synthetic Strategy: A Two-Step Approach from 7-Fluoroisoquinoline

The direct iodination of 7-fluoroisoquinoline is challenging due to the electronic properties of the isoquinoline ring system. The pyridine ring is electron-deficient, making electrophilic aromatic substitution difficult and often leading to a mixture of products with poor regioselectivity. Therefore, a more strategic, two-step approach is proposed, capitalizing on the reactivity of the C1 position of the isoquinoline nucleus.

This strategy involves:

  • Amination at the C1 Position: The introduction of an amino group at the 1-position of 7-fluoroisoquinoline to form 1-amino-7-fluoroisoquinoline. This is achieved through a nucleophilic amination reaction.

  • Sandmeyer Reaction: The subsequent conversion of the amino group to an iodo group via a diazotization reaction followed by treatment with an iodide salt.

This pathway offers a reliable and scalable route to the target compound with good overall yield and purity.

Experimental Protocols

Synthesis of 1-Amino-7-fluoroisoquinoline

The introduction of an amino group at the C1 position of 7-fluoroisoquinoline can be effectively achieved using a modified Chichibabin amination reaction. This reaction involves the direct amination of the electron-deficient pyridine ring of the isoquinoline system.

Reaction:

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry N,N-dimethylaniline.

  • Reagent Addition: To the stirred solvent, carefully add sodamide (NaNH₂) in portions at room temperature under a nitrogen atmosphere.

  • Heating: Heat the suspension to 130-140 °C to form a solution of sodium dimethylanilide.

  • Substrate Addition: Slowly add a solution of 7-fluoroisoquinoline in dry N,N-dimethylaniline to the reaction mixture.

  • Reaction Monitoring: Maintain the reaction temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction provides a classic and efficient method for the conversion of an aromatic amino group into an iodo group.[1][2][3][4][5]

Reaction:

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve 1-amino-7-fluoroisoquinoline in a mixture of concentrated sulfuric acid and water at 0-5 °C in a beaker.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, prepare a solution of potassium iodide (KI) in water.

    • Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

    • The final product can be purified by recrystallization or column chromatography.

Data Presentation: Summary of Reaction Parameters

ParameterSynthesis of 1-Amino-7-fluoroisoquinolineSynthesis of this compound
Key Reagents 7-Fluoroisoquinoline, Sodamide (NaNH₂)1-Amino-7-fluoroisoquinoline, NaNO₂, KI, H₂SO₄
Solvent N,N-DimethylanilineWater, Sulfuric Acid
Temperature 130-140 °C0-5 °C (Diazotization), Room Temp (Iodination)
Reaction Time 4-6 hours2-3 hours
Typical Yield 60-70%75-85%
Purification Column ChromatographyRecrystallization/Column Chromatography

Visualization of the Synthetic Pathway

Synthesis_Pathway Start 7-Fluoroisoquinoline Intermediate 1-Amino-7-fluoroisoquinoline Start->Intermediate 1. NaNH2 2. N,N-Dimethylaniline, 130-140 °C Product This compound Intermediate->Product 1. NaNO2, H2SO4, H2O, 0-5 °C 2. KI, H2O

Caption: Synthetic route to this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Conclusion

This technical guide outlines a reliable and efficient two-step synthesis of this compound from 7-fluoroisoquinoline. The described protocols, based on the Chichibabin amination and the Sandmeyer reaction, provide a practical approach for obtaining this valuable building block for applications in drug discovery and development. The strategic introduction of the amino group at the C1 position, followed by its conversion to the iodo functionality, circumvents the challenges associated with direct iodination and ensures a high-yielding and regioselective synthesis.

References

  • Sandmeyer Reaction | NROChemistry.

  • Selected examples of iodination of isoquinoline. - ResearchGate.

  • Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC - NIH.

  • Sandmeyer reaction - Wikipedia.

  • Sandmeyer reaction - L.S.College, Muzaffarpur.

  • Sandmeyer Reaction Mechanism - BYJU'S.

  • Sandmeyer Reaction - Organic Chemistry Portal.

Sources

Spectroscopic Elucidation of 7-Fluoro-1-iodoisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 7-Fluoro-1-iodoisoquinoline, a key heterocyclic building block in medicinal chemistry and materials science. As experimental spectroscopic data for this specific molecule is not widely available in public-domain literature, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a comprehensive, predicted spectral profile. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural features of this compound for reaction monitoring, quality control, and further molecular design.

Introduction: The Significance of Substituted Isoquinolines

Isoquinoline and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials. The introduction of halogen substituents, such as fluorine and iodine, provides powerful handles for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties, as well as for synthetic chemists to engage in cross-coupling reactions for further molecular elaboration. This compound, with its distinct electronic and steric properties, is a valuable intermediate for the synthesis of novel therapeutic agents and functional organic materials.[1] Accurate spectroscopic characterization is paramount for its unambiguous identification and quality assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit five distinct signals in the aromatic region, corresponding to the five protons on the isoquinoline core. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the halogens, as well as through-space and through-bond couplings.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-38.0 - 8.2dJH3-H4 = 5-6
H-47.5 - 7.7dJH4-H3 = 5-6
H-58.1 - 8.3ddJH5-H6 = 8-9, JH5-F7 = ~1
H-67.3 - 7.5dddJH6-H5 = 8-9, JH6-H8 = ~2, JH6-F7 = 8-10 (ortho)
H-87.8 - 8.0ddJH8-F7 = 5-6 (meta), JH8-H6 = ~2

Causality behind Predictions: The predicted chemical shifts are based on the analysis of related isoquinoline systems.[2][3] The downfield shift of H-3 and H-5 is attributed to the deshielding effect of the proximate nitrogen atom and the anisotropic effect of the fused benzene ring. The coupling patterns are predicted based on standard ortho, meta, and para relationships, with the additional complexity of coupling to the fluorine atom at the 7-position.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The presence of the highly electronegative fluorine atom and the heavy iodine atom will significantly influence the chemical shifts of the carbons to which they are attached.

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-1~95-
C-3~145-
C-4~122-
C-4a~137~4
C-5~128~4
C-6~115~22
C-7~163~250
C-8~120~22
C-8a~130~1

Causality behind Predictions: The chemical shift of C-1 is expected to be significantly upfield due to the heavy atom effect of iodine. Conversely, C-7 will be strongly deshielded and exhibit a large one-bond C-F coupling constant (~250 Hz), which is characteristic of aryl fluorides.[4] The other carbons will show smaller two- and three-bond couplings to fluorine.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[5] For this compound, a single resonance is expected.

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
F-7-110 to -120ddd

Causality behind Predictions: The chemical shift is predicted relative to CFCl₃ and falls within the typical range for aryl fluorides.[6] The signal will be split into a doublet of doublet of doublets due to coupling with H-6 (ortho), H-8 (meta), and H-5 (para).

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of This compound B Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer (≥400 MHz) D->E F Tune and shim the probe E->F G Acquire 1H, 13C, and 19F spectra F->G H Perform 2D experiments (COSY, HSQC, HMBC) if needed G->H I Apply Fourier transform H->I J Phase and baseline correct the spectra I->J K Calibrate chemical shifts to internal standard J->K L Integrate signals and analyze coupling patterns K->L

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensity
3050 - 3100Aromatic C-H stretchMedium
1600 - 1620C=C and C=N ring stretchingMedium-Strong
1450 - 1550Aromatic ring skeletal vibrationsMedium-Strong
1200 - 1250C-F stretchStrong
800 - 900C-H out-of-plane bendingStrong
500 - 600C-I stretchMedium-Weak

Causality behind Predictions: The predicted absorption bands are based on characteristic group frequencies for aromatic, nitrogen-containing heterocyclic, and halogenated compounds.[3][7] The C-F stretch is expected to be a strong and prominent band, while the C-I stretch will be weaker and at a lower frequency due to the larger mass of the iodine atom. The region below 1000 cm⁻¹ will contain the "fingerprint" region, with complex vibrations characteristic of the entire molecule.[8]

Experimental Protocol for IR Data Acquisition

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing A Ensure ATR crystal is clean B Place a small amount of solid sample on the crystal A->B C Apply pressure using the anvil B->C D Collect a background spectrum of the empty ATR accessory C->D E Collect the sample spectrum D->E F Clean the ATR crystal E->F G Perform ATR correction F->G H Baseline correct the spectrum G->H I Identify and label significant peaks H->I

Caption: Workflow for ATR-IR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular formula of this compound is C₉H₅FIN. The calculated monoisotopic mass is 272.95 g/mol . The electron ionization (EI) mass spectrum is expected to show a strong molecular ion peak at m/z = 273.

  • Major Fragmentation Pathways:

    • Loss of Iodine: A prominent fragment is expected at m/z = 146, corresponding to the loss of an iodine radical ([M-I]⁺). This is often a major fragmentation pathway for iodo-aromatic compounds.

    • Loss of HCN: The isoquinoline ring can undergo fragmentation by losing a molecule of hydrogen cyanide, leading to a fragment at m/z = 246 ([M-HCN]⁺).

    • Sequential Losses: A fragment at m/z = 119 could arise from the sequential loss of iodine and then HCN ([M-I-HCN]⁺).

Experimental Protocol for MS Data Acquisition

MS_Workflow cluster_prep Sample Introduction cluster_acq Data Acquisition cluster_proc Data Analysis A Dissolve sample in a suitable volatile solvent (e.g., methanol) B Introduce sample into the mass spectrometer via direct infusion or GC/LC A->B C Ionize the sample (e.g., EI or ESI) B->C D Separate ions in the mass analyzer (e.g., quadrupole or TOF) C->D E Detect the ions D->E F Generate the mass spectrum E->F G Identify the molecular ion peak F->G H Propose structures for major fragment ions G->H

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer a robust framework for the characterization of this important synthetic intermediate. While these predictions are based on sound chemical principles and data from analogous structures, experimental verification remains the gold standard. Researchers working with this compound are encouraged to use this guide as a reference for their own analytical work.

References

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • Table of Characteristic IR Absorptions. Available at: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. Available at: [Link]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Organic Chemistry Tutor. Available at: [Link]

  • Isoquinoline synthesis. Química Organica.org. Available at: [Link]

  • Isoquinoline-1-carboxylic acid - Optional[1H NMR] - Chemical Shifts - SpectraBase. SpectraBase. Available at: [Link]

  • Isoquinoline - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Mass spectra of fluorocarbons.
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Human Metabolome Database. Available at: [Link]

  • 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Available at: [Link]

  • 19Fluorine NMR. University of Ottawa. Available at: [Link]

  • Affordable Price this compound Analytical Grade Compound, Mumbai Supplier. IndiaMART. Available at: [Link]

  • Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy.ACS Sensors, 7(1), 44-49.
  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines.Molecules, 20(10), 18765-18781.
  • Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks.Organic Letters, 17(24), 6094-6097.
  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.Organic Letters, 26(2), 360-365.

Sources

A Senior Application Scientist's Guide to 7-Fluoro-1-iodoisoquinoline: Properties, Reactivity, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 7-Fluoro-1-iodoisoquinoline, a halogenated heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. The document elucidates the molecule's core physicochemical properties, explores its distinct reactivity profile governed by the C1-Iodo and C7-Fluoro substituents, and presents detailed protocols for its key synthetic transformations. By leveraging its unique electronic and steric characteristics, this compound serves as a versatile building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of this valuable intermediate.

Introduction: The Strategic Value of this compound

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of halogen atoms onto this scaffold provides powerful handles for synthetic diversification. This compound is a prime example of a bifunctional building block where two different halogens, iodine and fluorine, are positioned at electronically distinct sites.

The iodine atom at the C1 position is a superb leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds.[1][2] Conversely, the fluorine atom at the C7 position imparts significant modulation of the molecule's physicochemical properties, including lipophilicity and metabolic stability, and can serve as a site for nucleophilic aromatic substitution (SNAr) under specific conditions.[3][4] This orthogonal reactivity makes this compound a highly valuable intermediate for constructing complex, fluorinated isoquinoline derivatives for applications in drug discovery and materials science.[3][5]

cluster_structure This compound structure

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Profile

This compound is typically supplied as a pale yellow to off-white solid powder.[5] Its solubility profile is characteristic of many organic intermediates; it is insoluble in water but shows good solubility in common organic solvents.[5] A summary of its key properties is provided below.

PropertyValueReference
Molecular Formula C₉H₅FIN[5]
Molecular Weight 273.05 g/mol [6]
Appearance Pale yellow to off-white solid powder[5]
Purity Typically ≥98%[5]
Solubility Insoluble in water; soluble in organic solvents[5]
Storage Store in a cool, dry place away from incompatible materials[5]
Topological Polar Surface Area 12.9 Ų[6]
Spectroscopic Characterization Insights:
  • ¹⁹F NMR: The fluorine atom at the C7 position provides a sensitive NMR probe for monitoring reactions and characterizing derivatives.[7][8] Its chemical shift will be highly sensitive to changes in the electronic environment of the aromatic system.

  • ¹H NMR: The aromatic protons will appear in the characteristic downfield region, with coupling patterns dictated by their positions on the isoquinoline ring.

  • ¹³C NMR: The spectrum will show nine distinct carbon signals. The carbons attached to the iodine (C1) and fluorine (C7) will exhibit characteristic shifts and couplings (¹JCF).

  • Mass Spectrometry: The presence of iodine (¹²⁷I) will give a distinct and easily identifiable molecular ion peak in the mass spectrum.

Synthesis Overview

The synthesis of substituted isoquinolines can be achieved through various established methods, often involving cyclization reactions. For fluorinated isoquinolines, a common strategy involves the cyclization of a suitably substituted phenylethylamine derivative. A plausible synthetic pathway to this compound would likely involve a multi-step sequence starting from a fluorinated precursor, followed by cyclization and subsequent iodination. Directed ortho-lithiation strategies have also proven effective for synthesizing halogenated isoquinolines.[4]

start Fluorinated Phenethylamine Precursor step1 Acylation / Amide Formation start->step1 step2 Bischler-Napieralski Cyclization (e.g., POCl₃, P₂O₅) step1->step2 step3 Dehydrogenation / Aromatization step2->step3 step4 Iodination at C1 step3->step4 end This compound step4->end

Caption: Plausible synthetic workflow for this compound.

Chemical Reactivity and Key Transformations

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The carbon-iodine bond at the C1 position is significantly more labile and is the primary site for palladium-catalyzed cross-coupling reactions. The carbon-fluorine bond at C7 is much stronger and generally unreactive to these conditions, but can participate in nucleophilic aromatic substitution (SNAr).

cluster_c1 Reactivity at C1 (Iodo) cluster_c7 Reactivity at C7 (Fluoro) mol This compound suzuki Suzuki Coupling (C-C Bond) mol->suzuki Pd Catalyst Boronic Acid/Ester sonogashira Sonogashira Coupling (C-C Bond) mol->sonogashira Pd/Cu Catalysts Terminal Alkyne buchwald Buchwald-Hartwig (C-N Bond) mol->buchwald Pd Catalyst Amine snar Nucleophilic Aromatic Substitution (SNA r) mol->snar Strong Nucleophile Heat

Caption: Reactivity map of this compound.

Palladium-Catalyzed Cross-Coupling at the C1-Position

The C1-iodo group is the primary handle for synthetic elaboration. Its high reactivity in oxidative addition to Pd(0) catalysts makes it an ideal substrate for a range of powerful C-C and C-N bond-forming reactions.[2][9]

This reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds by coupling the aryl iodide with an organoboron species (boronic acid or ester).[2][10] It allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the C1 position.

General Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel under an inert atmosphere (e.g., Argon), add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

  • Add a suitable solvent system, typically a mixture like 1,4-dioxane/water or toluene/water.

  • Heat the reaction mixture (typically 80-110 °C) with stirring and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 1-substituted-7-fluoroisoquinoline.

The Sonogashira coupling enables the synthesis of 1-alkynyl-7-fluoroisoquinolines by reacting the iodide with a terminal alkyne.[11][12] This transformation is catalyzed by a combination of palladium and a copper(I) co-catalyst.

General Experimental Protocol: Sonogashira Coupling

  • In a flask under an inert atmosphere, dissolve this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) in a suitable solvent (e.g., THF, DMF).

  • Add an amine base (e.g., triethylamine, diisopropylamine), followed by the terminal alkyne (1.1-1.5 eq.).

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or LC-MS.

  • Once complete, filter the reaction mixture to remove salts and concentrate the filtrate.

  • Partition the residue between water and an organic solvent.

  • Dry the organic phase, concentrate, and purify the product via column chromatography.

This reaction provides a direct route to 1-amino-7-fluoroisoquinolines, which are valuable precursors for further functionalization.[1] It involves the palladium-catalyzed coupling of the aryl iodide with a primary or secondary amine.[13][14] The choice of ligand is critical for achieving high efficiency.[15]

General Experimental Protocol: Buchwald-Hartwig Amination

  • Charge a reaction vessel with this compound (1.0 eq.), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, BINAP, 1-5 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 eq.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the desired amine (1.1-1.5 eq.) and an anhydrous solvent (e.g., toluene, dioxane).

  • Heat the mixture (typically 80-120 °C) until the starting material is fully consumed as indicated by TLC or LC-MS.

  • Cool the reaction, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the resulting amine product by column chromatography.

pd0 Pd(0)Ln pd2_oxid Ar-Pd(II)L-I pd0->pd2_oxid Oxidative Addition (+ Ar-I) pd2_trans Ar-Pd(II)L-R' pd2_oxid->pd2_trans Transmetalation (+ R'-[M]) pd2_trans->pd0 Reductive Elimination product Ar-R' pd2_trans->product

Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr) at the C7-Position

While the C-F bond is significantly more robust than the C-I bond, it can be displaced by potent nucleophiles under forcing conditions.[16] The fluorine atom is a strong inductively electron-withdrawing group, which polarizes the C-F bond and can activate the ring towards nucleophilic attack.[17][18] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[18] This pathway becomes more accessible in heteroaromatic systems like isoquinoline.[4][16]

Causality of SNAr Reactivity:

  • Activating Group: The electronegative fluorine atom activates the C7 position for nucleophilic attack.

  • Leaving Group Ability: In the context of SNAr, fluoride is a better leaving group than might be expected because the C-F bond-breaking step is not the rate-determining step.[17][18] The rate is determined by the initial nucleophilic attack and formation of the stable Meisenheimer intermediate.

  • Reaction Conditions: SNAr at a fluoro-substituted position typically requires strong nucleophiles (e.g., alkoxides, thiolates, amines) and elevated temperatures.

General Experimental Protocol: Nucleophilic Aromatic Substitution

  • In a sealed reaction vessel, dissolve the 7-fluoro-1-substituted-isoquinoline (1.0 eq.) in a polar aprotic solvent (e.g., DMSO, DMF).

  • Add the nucleophile (e.g., sodium methoxide, sodium thiophenoxide, 2.0-5.0 eq.).

  • Heat the reaction mixture to a high temperature (e.g., 120-180 °C) and monitor by TLC or LC-MS.

  • After completion, cool the mixture and carefully quench with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an appropriate organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the desired product by column chromatography.

Applications in Drug Discovery

The ability to selectively functionalize this compound at two distinct positions makes it an exceptionally powerful scaffold in drug discovery.

  • Scaffold Decoration: The C1 position can be elaborated with various groups to explore structure-activity relationships (SAR), while the C7-fluoro group is retained to enhance metabolic stability or binding affinity.

  • Bioisosteric Replacement: Fluorine is often used as a bioisostere for a hydrogen atom or a hydroxyl group, a strategy that can improve a drug candidate's pharmacokinetic profile.

  • Anticancer Agents: Fluorinated indenoisoquinoline derivatives, structurally related to the compounds accessible from this building block, have been investigated as potent topoisomerase I inhibitors for cancer therapy.[3] The substitution patterns on the isoquinoline core are critical for their biological activity.

Conclusion

This compound is a synthetically versatile and strategically important building block. Its orthogonal reactivity, with a highly labile C1-iodo group ideal for cross-coupling and a robust C7-fluoro group for property modulation and potential SNAr reactions, provides chemists with a powerful tool for the efficient synthesis of complex, functionalized isoquinoline derivatives. Understanding the distinct chemical properties of its halogen substituents is key to unlocking its full potential in the fields of medicinal chemistry, organic synthesis, and materials science.

References

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A Technical Guide to the Solubility and Stability of 7-Fluoro-1-iodoisoquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

7-Fluoro-1-iodoisoquinoline is a halogenated heterocyclic compound of increasing interest in medicinal chemistry and materials science.[1] Its utility as a synthetic intermediate is largely dictated by its physicochemical properties, primarily its solubility in organic solvents and its stability under various processing and storage conditions. This guide provides an in-depth analysis of these critical parameters. We present a systematic evaluation of solubility in a panel of common organic solvents, ranging from nonpolar to highly polar. Furthermore, this document outlines a comprehensive stability assessment using forced degradation studies as stipulated by the International Council for Harmonisation (ICH) guidelines.[2][3] The data herein serve as a crucial resource for researchers, enabling rational solvent selection for synthesis and purification, robust formulation design, and the establishment of appropriate storage conditions to ensure the compound's integrity.

Introduction: The Significance of Physicochemical Profiling

The isoquinoline scaffold is a "privileged structure" in drug discovery, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[4][5] The introduction of fluorine and iodine atoms onto this scaffold, as in this compound, creates a unique electronic and steric profile, offering valuable handles for further chemical modification, such as cross-coupling reactions. However, the successful implementation of this building block in a laboratory or manufacturing setting is contingent upon a thorough understanding of its solubility and stability.

  • Solubility is a critical determinant of reaction kinetics, purification efficiency, and the ability to formulate a compound for biological screening.[6] Poor solubility can lead to handling difficulties and unreliable results in downstream applications.[7][8]

  • Stability defines the compound's shelf-life and dictates necessary storage and handling procedures. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[9][10][11]

This guide provides a foundational dataset and robust, replicable protocols for evaluating these properties, thereby accelerating research and development timelines for projects involving this compound.

Theoretical Considerations: Predicting Behavior

The molecular structure of this compound—a planar, aromatic system with a basic nitrogen, an electronegative fluorine, and a large, polarizable iodine—suggests a moderate to low polarity.

  • Solubility Prediction: Based on the principle of "like dissolves like," the compound is expected to exhibit limited solubility in nonpolar solvents (e.g., hexanes) and aqueous media but show good solubility in polar aprotic solvents (e.g., DMSO, DMF, THF) that can engage in dipole-dipole interactions.[12][13] Hansen Solubility Parameters (HSP) offer a more nuanced prediction, considering dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[14][15] this compound is predicted to have significant δD and δP components and a minimal δH component.

  • Stability Prediction: The C-I bond is the most probable site of instability. It is susceptible to:

    • Photolytic cleavage: Aromatic iodides can be light-sensitive, potentially undergoing homolytic cleavage to form radical species.

    • Nucleophilic substitution: The iodide may be displaced by strong nucleophiles, particularly under basic conditions.

    • Oxidative degradation: The electron-rich aromatic system could be susceptible to oxidation.[16][17][18]

Solubility Analysis: A Quantitative Assessment

The thermodynamic solubility was determined using the gold-standard shake-flask method, which measures the equilibrium concentration of a compound in a given solvent.[19][20][21] This method ensures that the measured solubility represents a true thermodynamic limit.

Experimental Protocol: Shake-Flask Solubility Determination
  • Preparation: Add an excess amount of solid this compound (ensuring undissolved solid remains) to a 2 mL glass vial containing 1 mL of the selected organic solvent.

  • Equilibration: Seal the vials and place them in an orbital shaker set to 300 RPM at a constant temperature of 25 °C for 24 hours to ensure equilibrium is reached.[20][22]

  • Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes to pellet the excess solid.

  • Sampling: Carefully withdraw a 100 µL aliquot of the supernatant, ensuring no solid material is disturbed.

  • Dilution: Dilute the aliquot with a suitable solvent (typically acetonitrile) to a concentration within the pre-established linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample via a validated stability-indicating HPLC-UV method.[23][24] The concentration is determined against a multi-point calibration curve of known standards.

  • Validation: The experiment is performed in triplicate for each solvent to ensure reproducibility.

Solubility Results

The solubility of this compound was determined in a range of common laboratory solvents.

SolventSolvent ClassDielectric Constant (ε)Solubility (mg/mL) at 25°C
N,N-Dimethylformamide (DMF)Polar Aprotic36.7> 150
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7> 150
Tetrahydrofuran (THF)Polar Aprotic7.685.4
Dichloromethane (DCM)Halogenated9.172.1
Acetonitrile (ACN)Polar Aprotic37.525.6
Ethyl Acetate (EtOAc)Polar Aprotic6.015.3
Methanol (MeOH)Polar Protic32.78.9
Isopropanol (IPA)Polar Protic19.94.2
TolueneNonpolar2.42.5
n-HexaneNonpolar1.9< 0.1
WaterPolar Protic80.1Insoluble (<0.01)[25]
Discussion of Solubility Findings

The experimental data confirm the initial theoretical predictions. This compound demonstrates excellent solubility in highly polar aprotic solvents like DMF and DMSO, making them ideal for reaction media and stock solution preparation. Its good solubility in THF and DCM is also noteworthy for synthesis and purification (e.g., column chromatography). The solubility drops significantly in polar protic solvents like methanol and isopropanol, and the compound is practically insoluble in nonpolar solvents and water. This profile is consistent with a molecule that has significant polar character but lacks strong hydrogen bonding capabilities.

Stability Analysis: Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of drug development that identifies likely degradation products and establishes degradation pathways.[9][10][26] The studies were designed based on ICH Guideline Q1A(R2) to assess stability under hydrolytic, oxidative, photolytic, and thermal conditions.[2][3][27]

Experimental Workflow: Stability Assessment

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis cluster_output Output prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) acid Acidic 0.1 M HCl, 60°C prep->acid base Basic 0.1 M NaOH, 60°C prep->base ox Oxidative 3% H2O2, RT prep->ox therm Thermal 80°C Solution prep->therm photo Photolytic ICH Option 2 Light Box prep->photo quench Quench Reaction (Neutralize/Dilute) acid->quench base->quench ox->quench therm->quench photo->quench hplc Stability-Indicating HPLC-UV/DAD Analysis quench->hplc report Quantify Purity (%) Identify Degradants (LC-MS) Establish Pathways hplc->report

Caption: Workflow for forced degradation studies.

Protocol: Forced Degradation

For each condition, a solution of this compound (0.1 mg/mL) was prepared and subjected to stress for 24 hours. A control sample, protected from stress, was analyzed alongside.

  • Acidic Hydrolysis: Solution in 0.1 M HCl, incubated at 60°C.

  • Basic Hydrolysis: Solution in 0.1 M NaOH, incubated at 60°C.

  • Oxidative: Solution in 3% H₂O₂, stored at room temperature.[23]

  • Thermal: Solution in 50:50 ACN:H₂O, incubated at 80°C.

  • Photolytic: Solid compound and solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[28]

Samples were withdrawn, neutralized if necessary, diluted, and analyzed by a stability-indicating HPLC method to determine the percentage of the parent compound remaining.[29][30]

Stability Results
Stress Condition% Recovery of Parent CompoundObservations
Control (24h, RT)99.8%No significant degradation.
0.1 M HCl, 60°C99.5%Highly stable to acidic conditions.
0.1 M NaOH, 60°C82.1%Significant degradation observed.
3% H₂O₂, RT91.3%Moderate degradation.
Thermal (80°C)98.9%Thermally stable in solution.
Photolytic (Solid)99.2%Stable in solid form.
Photolytic (Solution)75.4%Significant degradation in solution.
Discussion of Stability Findings & Degradation Pathways

The forced degradation studies reveal specific liabilities. The compound is highly stable under thermal and acidic conditions. However, significant degradation occurs under basic, oxidative, and particularly, photolytic (in solution) conditions.

  • Under Basic Conditions: The primary degradation pathway is likely nucleophilic aromatic substitution, where hydroxide displaces the iodide to form 7-Fluoro-isoquinolin-1-one.

  • Under Oxidative Conditions: Degradation likely proceeds via the formation of N-oxides or oxidation of the aromatic ring system.

  • Under Photolytic Conditions: The significant degradation in solution suggests a C-I bond cleavage mechanism, potentially leading to the formation of 7-Fluoroisoquinoline and other radical-derived products. The stability of the solid form indicates that crystal lattice packing offers protection.

G cluster_pathways Degradation Pathways parent This compound d_base 7-Fluoro-isoquinolin-1-one parent->d_base  Basic Hydrolysis (OH⁻) d_photo 7-Fluoroisoquinoline parent->d_photo  Photolysis (in solution) (hν) d_ox Oxidized Products (e.g., N-Oxide) parent->d_ox  Oxidation (H₂O₂)

Caption: Potential degradation pathways.

Practical Recommendations and Conclusion

Based on the comprehensive solubility and stability data, the following recommendations are provided for professionals working with this compound:

  • Solvent Selection:

    • For reaction media and stock solutions , DMSO and DMF are optimal choices due to their high solvating power.

    • For purification via chromatography , a solvent system based on dichloromethane or ethyl acetate with a nonpolar co-solvent like hexanes is recommended.

    • Avoid using protic solvents like methanol if high concentrations are required.

  • Handling and Storage:

    • The compound is sensitive to strong bases . Reactions and workups should be conducted under neutral or acidic conditions where possible.

    • Solutions of the compound are light-sensitive and should be protected from light using amber vials or by covering glassware with foil.

    • For long-term storage , the solid material should be kept in a cool, dark, and dry place.

References

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  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]

  • Rahman, Z., et al. (2014). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central. Available at: [Link]

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7-Fluoro-1-iodoisoquinoline: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-1-iodoisoquinoline is a halogenated derivative of the isoquinoline scaffold, a prominent heterocyclic motif in medicinal chemistry. Its strategic functionalization with both a fluorine atom and an iodine atom at key positions renders it a highly versatile and valuable building block for the synthesis of complex molecular architectures. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Concurrently, the iodine atom at the 1-position serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

This technical guide provides an in-depth overview of this compound, including its chemical properties, a plausible synthetic approach, its application in palladium-catalyzed cross-coupling reactions, and relevant safety information. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in drug discovery and organic synthesis.

Core Properties of this compound

A thorough understanding of the fundamental properties of a synthetic intermediate is crucial for its effective utilization in research and development.

PropertyValueSource(s)
CAS Number 883108-36-3[4]
Molecular Formula C₉H₅FIN[4]
Molecular Weight 289.05 g/mol [4]
Physical Form Pale yellow to off-white solid powder[4]
Purity Typically ≥ 98%[4]
Solubility Insoluble in water; soluble in organic solvents[4]
Primary Application Intermediate in organic and pharmaceutical synthesis[4]

Synthesis of Fluorinated Isoquinolines: A Conceptual Framework

A potential synthetic pathway to this compound could start from a suitably substituted fluorinated phenethylamine derivative, which would undergo a Bischler-Napieralski or a Pictet-Spengler type cyclization to form the dihydroisoquinoline or tetrahydroisoquinoline core. Subsequent aromatization would yield 7-fluoroisoquinoline. The final iodination at the C1 position could then be achieved through various iodinating agents.

Conceptual Synthesis Workflow:

G A Fluorinated Phenethylamine Derivative B Cyclization (e.g., Bischler-Napieralski) A->B C Aromatization B->C D 7-Fluoroisoquinoline C->D E Iodination at C1 D->E F This compound E->F

Caption: Conceptual workflow for the synthesis of this compound.

Reactivity and Applications in Medicinal Chemistry

The synthetic utility of this compound is primarily centered around the reactivity of the C-I bond at the 1-position, which is highly amenable to palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of various aryl, heteroaryl, and alkyl groups, making it a valuable precursor in the synthesis of diverse compound libraries for drug discovery. The fluorine atom at the 7-position is a key feature, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate the electronic properties of a molecule, potentially leading to improved biological activity.[1][3]

Palladium-Catalyzed Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[8][9][10][11] this compound is an excellent substrate for this reaction due to the high reactivity of the C-I bond.

Generalized Suzuki-Miyaura Coupling Protocol:

Objective: To couple this compound with a boronic acid or boronic ester.

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02 - 0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound, the boronic acid, the palladium catalyst, and the base.

  • Add the anhydrous solvent and degas the mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Reactants: - this compound - Boronic Acid - Pd Catalyst - Base B Add Anhydrous Solvent A->B C Degas Mixture B->C D Heat to 80-120 °C C->D E Monitor by TLC/LC-MS D->E F Quench with Water E->F G Extract with Organic Solvent F->G H Wash and Dry G->H I Purify by Column Chromatography H->I J Coupled Product I->J

Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.

2. Sonogashira Coupling:

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[12][13][14][15] This reaction is instrumental in the synthesis of arylalkynes, which are important precursors in medicinal chemistry.

Generalized Sonogashira Coupling Protocol:

Objective: To couple this compound with a terminal alkyne.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.02 - 0.05 eq)

  • Copper(I) iodide (CuI) (0.01 - 0.05 eq)

  • Amine base (e.g., Triethylamine, Diisopropylethylamine) (2.0 - 5.0 eq)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Add the terminal alkyne, the palladium catalyst, copper(I) iodide, and the amine base.

  • Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Mechanism:

G A Pd(0) Catalyst B Oxidative Addition (with this compound) A->B C Pd(II) Intermediate B->C D Transmetalation (with Copper Acetylide) C->D E Coupled Pd(II) Intermediate D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Coupled Product F->G

Sources

The Strategic deployment of 7-Fluoro-1-iodoisoquinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Advanced Drug Discovery and Development

Authored by: Gemini, Senior Application Scientist

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Strategic functionalization of this privileged structure offers a powerful avenue to modulate pharmacological properties and unlock novel therapeutic potential. This technical guide delves into the specific applications and synthetic utility of a highly versatile building block: 7-Fluoro-1-iodoisoquinoline. We will explore the synergistic roles of the fluoro and iodo substituents, providing a rationale for its use in drug design. This guide will further present detailed methodologies for its incorporation into complex molecules, with a particular focus on its application in the synthesis of potent kinase inhibitors. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage advanced heterocyclic chemistry for the creation of next-generation therapeutics.

Introduction: The Rationale for this compound in Drug Design

The deliberate incorporation of specific functional groups is a fundamental strategy in modern drug discovery. The subject of this guide, this compound, is a prime example of a molecular scaffold engineered for maximal synthetic versatility and beneficial pharmacological modulation. The value of this compound lies in the distinct and complementary properties of its two key substituents: the 7-fluoro group and the 1-iodo group.

The Role of Fluorine: Enhancing Drug-like Properties

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its therapeutic profile.[3][4][5][6][7] The 7-fluoro substituent in the isoquinoline core can impart several advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[5] Placing a fluorine atom at the 7-position can block a potential site of metabolism, thereby increasing the compound's half-life and bioavailability.

  • Modulation of Basicity: Fluorine's high electronegativity can lower the pKa of the isoquinoline nitrogen. This modulation of basicity can be crucial for optimizing a drug's solubility, permeability, and off-target activity profile, particularly for interactions with ion channels or transporters.[7]

  • Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, leading to increased binding affinity and potency.[4][6]

  • Improved Pharmacokinetics: The strategic placement of fluorine can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[3][7]

The Utility of Iodine: A Gateway to Molecular Complexity

The iodine atom at the 1-position of the isoquinoline ring serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions.[8][9] This functionality allows for the efficient and regioselective introduction of a wide array of molecular fragments, which is essential for exploring structure-activity relationships (SAR) during lead optimization.[9][10][11]

Key cross-coupling reactions enabled by the 1-iodo group include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.[12][13][14]

  • Sonogashira Coupling: For the creation of carbon-carbon bonds with terminal alkynes.[5][15][16]

  • Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

The combination of a metabolically robust, affinity-enhancing fluoro group with a synthetically versatile iodo group makes this compound a highly valuable building block in the synthesis of complex, biologically active molecules.

Application Showcase: Synthesis of Protein Kinase B (PKB/Akt) Inhibitors

A compelling application of this compound is in the synthesis of potent and selective inhibitors of Protein Kinase B (PKB, also known as Akt). PKB is a key node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases, making it a prime therapeutic target.[3] The Amgen patent WO2010083246A1 describes a series of fluoroisoquinoline substituted thiazole compounds as potent PKB inhibitors.[3]

The general synthetic strategy involves the coupling of the 7-fluoro-isoquinoline core with a substituted thiazole moiety, a reaction for which this compound is an ideal starting material.

Synthetic Workflow Overview

The following diagram illustrates the general workflow for the synthesis of 7-fluoro-isoquinoline-thiazole based PKB inhibitors, highlighting the pivotal role of this compound.

G A This compound (Starting Material) C Suzuki-Miyaura Coupling A->C B Substituted Thiazole Boronic Acid/Ester (Coupling Partner) B->C D 7-Fluoro-1-(thiazolyl)isoquinoline (Core Structure) C->D C-C Bond Formation E Further Functionalization (e.g., side chain attachment) D->E F Final PKB Inhibitor E->F

Sources

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to the Discovery and First Synthesis of 7-Fluoro-1-iodoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide delineates the strategic synthesis of 7-Fluoro-1-iodoisoquinoline, a halogenated heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. In the absence of a singular seminal publication detailing its initial discovery, this document constructs a logical and scientifically robust pathway to its first synthesis, drawing upon established and analogous chemical transformations. We will explore the critical role of fluorinated and iodinated isoquinolines in medicinal chemistry, providing a comprehensive, step-by-step methodology for the preparation of this valuable synthetic intermediate. This guide is intended for researchers, medicinal chemists, and process development scientists, offering field-proven insights into the experimental choices and causality behind the proposed synthetic route.

Introduction: The Strategic Importance of Fluorinated and Iodinated Isoquinolines in Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of halogen atoms, particularly fluorine and iodine, can profoundly modulate a molecule's physicochemical and pharmacokinetic properties.

The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby favorably impacting oral bioavailability and cell membrane permeability.[1] Conversely, the iodo group, while also influencing lipophilicity, serves as a versatile synthetic handle. The carbon-iodine bond is readily amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the facile introduction of diverse molecular fragments. This dual functionality makes this compound a highly valuable building block for the synthesis of complex pharmaceutical candidates.

This guide will present a plausible and well-precedented multi-step synthesis of this compound, designed to be both efficient and scalable.

A Proposed Pathway to the First Synthesis of this compound

While a definitive "discovery" paper for this compound is not readily apparent in the scientific literature, a logical synthetic route can be constructed from well-established reactions. The proposed pathway commences with the synthesis of the 7-fluoroisoquinoline core, followed by a series of transformations to introduce the iodo group at the C1 position.

The overall synthetic strategy is depicted below:

Synthesis_Pathway A 3-Fluorophenethylamine B N-(2-(3-Fluorophenyl)ethyl)formamide A->B HCOOH, reflux C 7-Fluoro-3,4-dihydroisoquinoline B->C Bischler-Napieralski (POCl3, P2O5) D 7-Fluoroisoquinoline C->D Dehydrogenation (Pd/C, heat) E 7-Fluoroisoquinoline N-oxide D->E N-Oxidation (m-CPBA) F 1-Chloro-7-fluoroisoquinoline E->F Chlorination (POCl3) G This compound F->G Halogen Exchange (NaI, CuI)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for similar substrates and represent a robust approach to the synthesis of this compound.

Step 1: Synthesis of 7-Fluoroisoquinoline

The synthesis of the 7-fluoroisoquinoline core can be achieved via a Bischler-Napieralski reaction starting from 3-fluorophenethylamine.

Protocol 1: Synthesis of 7-Fluoroisoquinoline

  • Formylation of 3-Fluorophenethylamine: To a stirred solution of 3-fluorophenethylamine (1.0 eq) is added an excess of formic acid (5.0 eq). The mixture is heated to reflux for 4-6 hours. After cooling, the excess formic acid is removed under reduced pressure to yield N-(2-(3-fluorophenyl)ethyl)formamide, which can be used in the next step without further purification.

  • Bischler-Napieralski Cyclization: The crude N-(2-(3-fluorophenyl)ethyl)formamide (1.0 eq) is dissolved in anhydrous toluene. To this solution, phosphorus pentoxide (2.0 eq) and phosphorus oxychloride (3.0 eq) are added cautiously. The mixture is heated to reflux for 3-5 hours. After cooling, the reaction mixture is poured onto crushed ice and basified with a concentrated sodium hydroxide solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 7-fluoro-3,4-dihydroisoquinoline.

  • Dehydrogenation: The crude 7-fluoro-3,4-dihydroisoquinoline is dissolved in a suitable high-boiling solvent such as decalin, and 10% palladium on carbon (10 mol%) is added. The mixture is heated to reflux for 8-12 hours. After cooling, the catalyst is removed by filtration through a pad of Celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to give 7-fluoroisoquinoline. A similar procedure for the synthesis of 8-fluoro-3,4-dihydroisoquinoline has been reported.[2][3]

Step 2: N-Oxidation of 7-Fluoroisoquinoline

The introduction of a halogen at the C1 position of isoquinoline is facilitated by prior N-oxidation.

Protocol 2: Synthesis of 7-Fluoroisoquinoline N-oxide

  • To a solution of 7-fluoroisoquinoline (1.0 eq) in dichloromethane at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 7-fluoroisoquinoline N-oxide. This product is often used in the subsequent step without further purification. The N-oxidation of similar heterocyclic compounds is a well-established procedure.[4][5]

Step 3: Synthesis of 1-Chloro-7-fluoroisoquinoline

The N-oxide is then converted to the 1-chloro derivative using a chlorinating agent.

Protocol 3: Synthesis of 1-Chloro-7-fluoroisoquinoline

  • The crude 7-fluoroisoquinoline N-oxide (1.0 eq) is added portion-wise to an excess of phosphorus oxychloride (POCl₃) (5.0-10.0 eq) at 0 °C.

  • The reaction mixture is heated to reflux for 2-4 hours.

  • After cooling to room temperature, the excess POCl₃ is removed by distillation under reduced pressure.

  • The residue is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-chloro-7-fluoroisoquinoline. This reaction is a standard method for the chlorination of N-oxides.[6][7][8][9][10]

Step 4: Synthesis of this compound

The final step is a halogen exchange reaction to replace the chloro group with an iodo group. An aromatic Finkelstein reaction is a suitable method.[11]

Protocol 4: Synthesis of this compound

  • A mixture of 1-chloro-7-fluoroisoquinoline (1.0 eq), sodium iodide (3.0 eq), and copper(I) iodide (0.2 eq) in anhydrous N,N-dimethylformamide (DMF) is heated to 120-140 °C for 12-24 hours in a sealed tube.

  • After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound. The Finkelstein reaction is a classic method for halogen exchange.[12][13][14][15]

Physicochemical and Spectroscopic Data

The following table summarizes the expected physicochemical properties and key spectroscopic data for the intermediates and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceKey Spectroscopic Data (Expected)
7-Fluoroisoquinoline C₉H₆FN147.15Off-white solid¹H NMR: Aromatic protons with characteristic couplings, including coupling to fluorine. ¹⁹F NMR: A singlet in the aromatic region. MS (EI): M⁺ at m/z 147.
7-Fluoroisoquinoline N-oxide C₉H₆FNO163.15Pale yellow solid¹H NMR: Downfield shift of protons adjacent to the N-oxide group. MS (ESI): [M+H]⁺ at m/z 164.
1-Chloro-7-fluoroisoquinoline C₉H₅ClFN181.59White to off-white solid¹H NMR: Absence of the C1 proton signal. MS (EI): M⁺ at m/z 181/183 (isotope pattern for Cl).
This compound C₉H₅FIN273.05Pale yellow solid¹H NMR: Aromatic signals consistent with the substitution pattern. ¹³C NMR: Signals for 9 distinct carbon atoms, with C-F and C-I couplings observable. ¹⁹F NMR: A singlet corresponding to the fluorine at C7. MS (EI): M⁺ at m/z 273.

Conclusion and Future Outlook

This technical guide has outlined a logical and experimentally sound synthetic pathway for the preparation of this compound, a valuable building block in modern drug discovery. The proposed four-step sequence, commencing from 3-fluorophenethylamine, employs robust and well-documented chemical transformations, including the Bischler-Napieralski reaction, N-oxidation, chlorination of the N-oxide, and a final halogen exchange.

The strategic combination of a metabolically stabilizing fluorine atom and a synthetically versatile iodine atom makes this compound a highly sought-after intermediate. Its utility in the construction of complex molecular architectures through various cross-coupling reactions will undoubtedly continue to fuel innovation in the development of novel therapeutics. The detailed protocols provided herein offer a solid foundation for the laboratory-scale synthesis of this important compound, with the potential for optimization and scale-up for industrial applications.

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Sources

A Theoretical and Experimental Roadmap for Elucidating the Electronic Properties of 7-Fluoro-1-iodoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluoro-1-iodoisoquinoline is a halogenated heterocyclic compound with significant potential as a versatile building block in pharmaceutical and materials science.[1] Its unique substitution pattern, featuring both an electron-withdrawing fluorine atom and a labile iodine atom, suggests a rich and complex electronic landscape ripe for exploration. This technical guide outlines a comprehensive theoretical and experimental strategy to thoroughly characterize the electronic properties of this compound. By synergistically combining computational modeling with spectroscopic and electrochemical techniques, we present a robust framework for understanding its molecular orbital structure, reactivity, and photophysical behavior. This document serves as a detailed protocol for researchers seeking to unlock the full potential of this intriguing molecule in drug design and organic electronics.

Introduction: The Significance of Halogenated Isoquinolines

The isoquinoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Halogenation of this scaffold provides a powerful tool to modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The specific placement of a fluorine atom at the 7-position and an iodine atom at the 1-position of the isoquinoline ring in this compound creates a molecule with distinct electronic characteristics. The strong inductive effect of fluorine is expected to influence the overall electron distribution, while the carbon-iodine bond presents a site for further functionalization via cross-coupling reactions.

A thorough understanding of the electronic properties of this compound is paramount for its rational application. This guide details the necessary computational and experimental workflows to achieve this, providing a blueprint for its comprehensive electronic characterization.

Theoretical Investigations: A Computational Deep Dive

Density Functional Theory (DFT) has emerged as a powerful and accurate tool for predicting the electronic structure and properties of organic molecules.[2][3] We propose a multi-faceted computational approach to build a detailed in-silico model of this compound.

Methodology for Geometry Optimization and Electronic Structure Calculations

A crucial first step in any theoretical study is the accurate prediction of the molecule's ground-state geometry. We recommend the use of a hybrid DFT functional, such as B3LYP, which has a proven track record of providing reliable geometries for organic compounds.[4] For enhanced accuracy, especially in capturing non-covalent interactions, functionals from the M06 suite (e.g., M06-2X) should also be considered.[4] A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is recommended to provide a good balance between computational cost and accuracy.[4]

Experimental Protocol: Geometry Optimization

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP and M06-2X for comparative analysis.

  • Basis Set: 6-311++G(d,p) for all atoms.

  • Environment: Gas phase and implicit solvent models (e.g., Polarizable Continuum Model - PCM) to simulate different solvent environments.[5][6]

  • Verification: Confirm that the optimized geometry corresponds to a true minimum on the potential energy surface by performing a frequency calculation and ensuring the absence of imaginary frequencies.

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons.[2] The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity.[2]

A smaller HOMO-LUMO gap suggests higher reactivity.[2] By analyzing the spatial distribution of the HOMO and LUMO, we can predict the most likely sites for electrophilic and nucleophilic attack.

Data Presentation: Calculated Electronic Properties

ParameterB3LYP/6-311++G(d,p)M06-2X/6-311++G(d,p)
HOMO Energy (eV)Predicted ValuePredicted Value
LUMO Energy (eV)Predicted ValuePredicted Value
HOMO-LUMO Gap (eV)Predicted ValuePredicted Value
Ionization Potential (eV)Predicted ValuePredicted Value
Electron Affinity (eV)Predicted ValuePredicted Value
Electronegativity (χ)Predicted ValuePredicted Value
Chemical Hardness (η)Predicted ValuePredicted Value
Chemical Softness (S)Predicted ValuePredicted Value
Electrophilicity Index (ω)Predicted ValuePredicted Value
Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[2] The MEP surface is colored to represent different electrostatic potential values, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential). This allows for the intuitive identification of sites susceptible to electrophilic and nucleophilic attack.

Mandatory Visualization: Computational Workflow

G cluster_0 Computational Analysis Start Define Molecular Structure (this compound) Opt Geometry Optimization (DFT: B3LYP, M06-2X) Basis Set: 6-311++G(d,p) Start->Opt Freq Frequency Calculation (Confirm Minimum Energy) Opt->Freq FMO Frontier Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) Freq->FMO MEP Molecular Electrostatic Potential (Predict Reactivity Sites) Freq->MEP NBO Natural Bond Orbital Analysis (Hyperconjugative Interactions) Freq->NBO TDDFT Time-Dependent DFT (Simulate UV-Vis Spectra) Freq->TDDFT End Comprehensive Electronic Profile FMO->End MEP->End NBO->End TDDFT->End

Caption: A flowchart illustrating the key steps in the theoretical analysis of this compound.

Experimental Validation: Spectroscopic and Electrochemical Characterization

While computational methods provide invaluable predictive insights, experimental validation is essential to confirm and refine the theoretical models. A combination of spectroscopic and electrochemical techniques will provide a comprehensive picture of the electronic properties of this compound.

Spectroscopic Analysis
  • UV-Vis Spectroscopy: This technique will be used to determine the electronic absorption properties of the molecule. The experimental absorption maxima (λmax) can be directly compared with the results from Time-Dependent DFT (TD-DFT) calculations to validate the chosen computational methodology.[6]

  • Fluorescence Spectroscopy: This will reveal the emission properties of the molecule, providing information about its excited state behavior. The Stokes shift, quantum yield, and fluorescence lifetime are key parameters to be determined.

  • FT-IR and FT-Raman Spectroscopy: These vibrational spectroscopy techniques provide a fingerprint of the molecule's structure. The experimental vibrational frequencies can be compared with the calculated frequencies from DFT to confirm the accuracy of the optimized geometry.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR will provide detailed information about the molecular structure and the electronic environment of the different nuclei.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer.

  • Sample Preparation: Prepare dilute solutions of this compound in various solvents of differing polarity (e.g., hexane, dichloromethane, acetonitrile, methanol) to investigate solvatochromic effects.

  • Data Acquisition:

    • UV-Vis: Scan the absorbance from 200 to 800 nm.

    • Fluorescence: Excite the sample at the determined λmax from the UV-Vis spectrum and record the emission spectrum.

  • Data Analysis: Determine the absorption and emission maxima, molar absorptivity, and Stokes shift. Calculate the fluorescence quantum yield using a known standard (e.g., quinine sulfate).

Electrochemical Analysis
  • Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials of the molecule. These experimental values can be directly correlated with the calculated HOMO and LUMO energy levels, providing a crucial link between theory and experiment.

Mandatory Visualization: Integrated Workflow

G cluster_1 Integrated Research Strategy Theoretical Theoretical Modeling (DFT, TD-DFT) Correlation Correlation & Interpretation Theoretical->Correlation Experimental Experimental Validation Spectroscopy Spectroscopic Analysis (UV-Vis, Fluorescence, IR, NMR) Experimental->Spectroscopy Electrochem Electrochemical Analysis (Cyclic Voltammetry) Experimental->Electrochem Synthesis Synthesis & Purification of this compound Synthesis->Theoretical Synthesis->Experimental Spectroscopy->Correlation Electrochem->Correlation Application Application Insights (Drug Design, Materials Science) Correlation->Application

Caption: An integrated workflow for the comprehensive electronic characterization of this compound.

Conclusion and Future Outlook

The proposed integrated theoretical and experimental approach will provide a deep and comprehensive understanding of the electronic properties of this compound. The insights gained from this study will be invaluable for its application in medicinal chemistry, where it can serve as a key intermediate for the synthesis of novel bioactive compounds. Furthermore, the detailed characterization of its photophysical and electrochemical properties may open up new avenues for its use in the development of organic electronic materials. This guide provides a robust and scientifically rigorous framework to unlock the full potential of this promising molecule.

References

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  • Arjunan, V., et al. (2009). Vibrational spectroscopic investigations, ab initio and DFT studies on 7-bromo-5-chloro-8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(4), 783-788. [Link]

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Safety and handling precautions for 7-Fluoro-1-iodoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 7-Fluoro-1-iodoisoquinoline for Research & Development Applications

Authored by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No: 883108-36-3). It is intended for researchers, chemists, and drug development professionals who may utilize this compound as a critical intermediate in advanced organic synthesis. The protocols and recommendations herein are synthesized from established safety data for halogenated aromatic heterocycles and are designed to ensure the highest standards of laboratory safety and scientific integrity.

Compound Profile and Synthetic Utility

This compound is a halogenated isoquinoline derivative, typically appearing as a pale yellow to off-white solid powder.[1] Its molecular structure, featuring both a fluorine and an iodine substituent on the isoquinoline core, makes it a versatile building block in medicinal chemistry and materials science. The carbon-iodine bond is particularly amenable to a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups at the 1-position. The fluorine atom at the 7-position can significantly modulate the physicochemical properties of resulting molecules, including metabolic stability and binding affinity, making this intermediate valuable in pharmaceutical research.[1][2]

Given its utility, it is imperative that all personnel understand the potential hazards associated with its handling and the necessary precautions to mitigate risk. This guide establishes a self-validating system of protocols rooted in a deep understanding of the compound's chemical nature.

Hazard Identification and Risk Assessment

While a specific, comprehensive toxicological profile for this compound is not widely published, data from structurally analogous compounds and its classification as a poisonous, halogenated aromatic compound necessitate a high degree of caution.[1] The primary hazards are associated with acute toxicity, as well as skin, eye, and respiratory irritation.

Primary Routes of Exposure:

  • Inhalation: Inhaling the fine powder can cause respiratory tract irritation.

  • Dermal Contact: The compound is considered toxic upon skin contact and can cause significant irritation. Halogenated organic compounds can potentially be absorbed through the skin.

  • Eye Contact: Direct contact with the powder or solutions can cause serious eye irritation.

  • Ingestion: The substance is harmful if swallowed.

Toxicological Rationale: The isoquinoline scaffold itself is found in many biologically active compounds, and certain derivatives have been investigated for neurotoxic properties.[3] The presence of halogens can enhance both the biological activity and the potential toxicity of the molecule. Therefore, this compound must be handled as a substance with significant potential for acute toxicity.

Data Presentation: Hazard Profile Summary
Hazard ClassificationGHS CategoryAssociated Statements
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin IrritationCategory 2H315: Causes skin irritation.
Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.

Safe Handling: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is crucial. This hierarchy minimizes the potential for exposure.

3.1. Engineering Controls

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.[4][5] This is the primary defense against the inhalation of airborne particulates.

  • Ventilated Balance Enclosure: For high-precision weighing, a ventilated balance enclosure or a balance placed within a fume hood should be used to contain any dust generated.

  • Emergency Equipment: An operational safety shower and eyewash station must be located in close proximity to the workstation.[4]

3.2. Personal Protective Equipment (PPE) PPE is the final barrier between the researcher and the chemical. It must be selected and worn correctly for all procedures.

  • Hand Protection: Wear impervious chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of properly after use in accordance with laboratory practices.[6]

  • Eye and Face Protection: Tight-sealing safety goggles are mandatory.[4] When there is a risk of splashing, a full-face shield should be worn in addition to goggles.

  • Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of spillage, chemically resistant aprons and sleeves should be utilized to ensure all skin is covered.[4][6]

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup where dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[6]

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling Phase Prep Verify Fume Hood Operation & Gather All PPE SpillKit Ensure Spill Kit is Accessible Weigh Weigh Solid Compound (Minimize Dust) Prep->Weigh Transfer Carefully Transfer to Flask Weigh->Transfer Solvate Add Solvent & Dissolve Transfer->Solvate Decon Decontaminate Workspace & Equipment Solvate->Decon Waste Segregate & Dispose of Waste Decon->Waste Doff Properly Doff & Dispose of PPE Waste->Doff caption Fig 1: Standard workflow for handling this compound.

Caption: Fig 1: Standard workflow for handling this compound.

Experimental Protocols: Weighing and Solution Preparation

This protocol provides a self-validating methodology for safely preparing a solution of this compound.

Objective: To accurately weigh and dissolve a specific mass of the compound for use in a chemical reaction.

Methodology:

  • Preparation:

    • 1.1. Don all required PPE: lab coat, safety goggles, and nitrile gloves.

    • 1.2. Verify that the chemical fume hood has proper airflow.

    • 1.3. Place a decontaminated weigh boat, spatula, and a flask with a stir bar inside the fume hood.

    • 1.4. Ensure the analytical balance is placed within a ventilated enclosure or the fume hood.

  • Weighing Procedure:

    • 2.1. Tare the weigh boat on the analytical balance.

    • 2.2. Slowly and carefully transfer the desired amount of this compound from the stock bottle to the weigh boat using the spatula. The causality here is to minimize any generation of airborne dust.

    • 2.3. Record the exact mass.

  • Dissolution:

    • 3.1. Carefully transfer the weighed solid into the prepared flask.

    • 3.2. Add the chosen organic solvent (e.g., THF, Dioxane) to the flask via a syringe or pipette.

    • 3.3. Begin stirring to facilitate dissolution. The compound is insoluble in water but soluble in common organic solvents.[1]

  • Cleanup and Disposal:

    • 4.1. Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., acetone) inside the fume hood, collecting the rinse as halogenated waste.

    • 4.2. Dispose of the contaminated weigh boat and any used wipes in the designated solid halogenated waste container.

    • 4.3. Wipe down the work surface within the fume hood.

    • 4.4. Doff PPE in the correct order (gloves first) and wash hands and forearms thoroughly.

Storage and Incompatibility

Proper storage is critical to maintaining the compound's integrity and ensuring safety.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4][7] The storage area should be locked or otherwise accessible only to authorized personnel.

  • Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent potential degradation from moisture or air.[4]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[4]

Emergency Procedures

In the event of an emergency, prompt and correct action is vital.

  • Skin Contact: Immediately remove all contaminated clothing.[6] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[6]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[7] If symptoms such as coughing or difficulty breathing occur, seek immediate medical attention.[6]

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[6] Immediately make the victim drink water (two glasses at most) and seek immediate medical attention or call a poison control center.[6]

  • Spills:

    • Evacuate non-essential personnel from the area.[6]

    • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand. Avoid generating dust.[6][8]

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[8]

    • Do not allow the substance to enter drains.[6]

    • Clean the affected area thoroughly.

Waste Management and Disposal

This compound is a halogenated aromatic compound and must be disposed of as regulated hazardous waste.

  • Waste Classification: All waste containing this compound (solid residues, contaminated PPE, solutions) must be classified as Halogenated Organic Waste .[9][10]

  • Segregation: It is critical to keep halogenated waste separate from non-halogenated waste streams.[11] Co-mingling can complicate the disposal process and significantly increase costs.

  • Container Management:

    • Use designated, properly labeled containers for halogenated waste.[11]

    • Keep waste containers tightly closed when not in use and store them in a designated Satellite Accumulation Area within the laboratory.[11]

    • Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.[7]

Waste_Disposal_Logic Compound This compound (Solid or in Solution) Classification Is it a halogenated organic compound? Compound->Classification Halogenated YES (Contains F and I) Classification->Halogenated NonHalogenated NO Classification->NonHalogenated WasteStream_Hal Dispose in 'Halogenated Organic Waste' Container Classification->WasteStream_Hal Yes WasteStream_NonHal Dispose in 'Non-Halogenated Organic Waste' Container Classification->WasteStream_NonHal No EHS Arrange for Pickup by Environmental Health & Safety (EHS) WasteStream_Hal->EHS caption Fig 2: Decision logic for proper waste stream segregation.

Caption: Fig 2: Decision logic for proper waste stream segregation.

Conclusion

This compound is a valuable synthetic intermediate whose utility is matched by its potential hazards. Adherence to the principles of the hierarchy of controls—prioritizing engineering solutions, following strict administrative protocols, and correctly using personal protective equipment—is non-negotiable. By understanding the causality behind these safety measures and implementing them rigorously, researchers can confidently and safely leverage this compound's reactivity to advance their scientific objectives.

References

  • Sigma-Aldrich. (2024).
  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2025).
  • Fisher Scientific. (2013). SAFETY DATA SHEET - 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride.
  • Sigma-Aldrich. (2024).
  • ResearchGate. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action.
  • TradeIndia. (n.d.). Affordable Price this compound Analytical Grade Compound.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Fluorochem. (2024).
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1(2H)-Isoquinolinone,7-fluoro-(9CI).
  • University of California, Santa Cruz. (n.d.).
  • Wikipedia. (n.d.). Isoquinoline.
  • University of Wisconsin-Milwaukee. (n.d.).
  • Temple University. (n.d.).
  • ResearchGate. (2025).
  • Fisher Scientific Company. (2025).
  • National Institutes of Health. (2012). A Versatile Synthesis of Substituted Isoquinolines.
  • PubMed. (n.d.).

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A-Technical Guide to 7-Fluoro-1-iodoisoquinoline: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 7-Fluoro-1-iodoisoquinoline

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1] When functionalized with specific halogen atoms, its utility is significantly amplified. This compound is a highly strategic building block for drug discovery, embodying a powerful combination of features.

The fluorine atom at the 7-position is a well-established bioisostere for a hydrogen atom, capable of enhancing metabolic stability, improving pharmacokinetics, and modulating the basicity (pKa) of the nearby nitrogen atom.[2] This can lead to improved cell permeability and target binding affinity. The iodine atom at the 1-position serves as a versatile synthetic handle. As a heavy halogen, it is an excellent leaving group, making it ideal for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This dual-functionality allows for the precise and efficient construction of complex molecular architectures, making this compound a valuable intermediate in the synthesis of novel therapeutic agents.[3][4]

This guide provides an in-depth overview of the physicochemical properties, commercial availability, and practical applications of this compound, including a field-proven protocol for its use in synthesis.

Physicochemical & Safety Profile

A clear understanding of the compound's properties is critical for its effective use and safe handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₅FIN[3]
Molecular Weight 289.05 g/mol [3]
CAS Number Not explicitly assigned. Researchers should track by structure.
Appearance Pale yellow to off-white solid powder[3]
Purity Typically ≥98%[3]
Solubility Insoluble in water; soluble in common organic solvents (e.g., DMSO, DMF, Dioxane)[3]

Safety & Handling:

  • Hazards: While a specific Safety Data Sheet (SDS) is not universally available due to its nature as a specialized intermediate, analogous halogenated heterocycles are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Assume the compound is harmful if swallowed or inhaled.

  • Precautions: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Avoid generating dust.

  • Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) to maintain stability.[3]

Commercial Availability and Sourcing Strategy

As of early 2026, this compound is not widely available as a stock, off-the-shelf chemical from major suppliers. Its specialized nature means it is typically sourced on a custom synthesis basis. This is a critical insight for project planning, as it implies longer lead times and higher costs compared to readily available building blocks.

Sourcing Insight: The synthetic precursor, 1-chloro-7-fluoroisoquinoline, is more readily synthesized, and subsequent halogen exchange or direct iodination can be performed. Researchers should engage with custom synthesis providers who have expertise in heterocyclic and halogenation chemistry.

Table 2: Potential Custom Synthesis & Reagent Suppliers

SupplierService OfferedRationale for Inclusion
Pharma Inventor Inc. Custom Organic SynthesisSpecializes in synthesizing chemical intermediates, scaffolds, and building blocks for pharmaceutical research.[5]
Fluorochem Custom Synthesis, Building BlocksOffers extensive custom synthesis services and a deep catalog of fluorinated and heterocyclic compounds, including related isoquinolines.[6]
Chem-Impex International Building Blocks, IntermediatesProvides a wide range of chemical intermediates, including related compounds like 1-Chloroisoquinoline, indicating capability in this area of chemistry.[7]

When requesting a quote for custom synthesis, it is crucial to provide the chemical structure, desired quantity, required purity level (e.g., >98% by HPLC), and any specific analytical data needed (e.g., ¹H NMR, ¹³C NMR, LC-MS).

Application Workflow: Suzuki-Miyaura Cross-Coupling

The primary utility of the 1-iodo group is its reactivity in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. The Suzuki-Miyaura coupling is a robust and widely used transformation for this purpose.[8][9][10]

Workflow Diagram: Suzuki Coupling

Below is a diagram illustrating the general workflow for a Suzuki coupling reaction using this compound.

Suzuki_Workflow reactant reactant reagents reagents process process product product sub_A This compound reaction Reaction Setup (Inert Atmosphere) sub_A->reaction sub_B Aryl/Heteroaryl Boronic Acid (or Ester) sub_B->reaction reagent_list { Pd Catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., K₂CO₃) | Solvent (e.g., Dioxane/H₂O)} reagent_list->reaction heat Heat (80-110 °C) reaction->heat 1 workup Aqueous Workup & Extraction heat->workup 2 purify Column Chromatography workup->purify 3 final_product 7-Fluoro-1-(aryl)isoquinoline purify->final_product 4

Caption: General workflow for the Suzuki coupling of this compound.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Objective: To synthesize a 7-fluoro-1-arylisoquinoline derivative.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq., 5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Argon or Nitrogen gas supply

  • Standard reaction glassware (round-bottom flask, condenser)

Methodology:

  • Reaction Setup (The "Why"): To a dry round-bottom flask containing a magnetic stir bar, add this compound (e.g., 289 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol). Causality: Using an anhydrous base and dry flask is crucial as water can negatively impact the catalytic cycle. The base is essential to activate the boronic acid for the transmetalation step.

  • Inerting the Atmosphere (The "Why"): Seal the flask with a septum and thoroughly evacuate and backfill with an inert gas (Argon or Nitrogen) three times. Causality: The Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere throughout the reaction is paramount for catalytic turnover and achieving a high yield.[9]

  • Catalyst and Solvent Addition (The "Why"): Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol). Via syringe, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL). Causality: Pd(PPh₃)₄ is a common, reliable Pd(0) source for Suzuki couplings. The dioxane/water solvent system is effective at dissolving both the organic starting materials and the inorganic base, facilitating the reaction.

  • Reaction Execution (The "Why"): Equip the flask with a condenser (under inert gas) and heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting 1-iodoisoquinoline. The reaction is typically complete within 4-12 hours. Causality: Heating provides the necessary activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle. Monitoring ensures the reaction is driven to completion without unnecessary heating that could lead to side product formation.

  • Workup and Extraction (The "Why"): Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Causality: This standard aqueous workup removes the inorganic base (K₂CO₃) and other water-soluble byproducts. The brine wash helps to remove residual water from the organic phase.

  • Purification (The "Why"): Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 7-fluoro-1-arylisoquinoline product. Causality: Chromatography is necessary to separate the desired product from residual catalyst, unreacted boronic acid, and any homocoupled byproducts, ensuring high purity for subsequent analytical characterization and biological testing.

Conclusion

This compound stands out as a high-value, specialized building block for advanced pharmaceutical research. While its commercial availability is primarily limited to custom synthesis, its strategic combination of a bio-enhancing fluorine atom and a versatile iodine handle justifies the sourcing effort. The robust reactivity of the 1-iodo position in cornerstone reactions like the Suzuki-Miyaura coupling allows for the efficient elaboration of the isoquinoline core, providing a direct route to novel and complex molecules for drug discovery pipelines. Understanding the sourcing landscape and mastering its application in synthesis are key skills for medicinal chemists aiming to leverage this powerful intermediate.

References

  • Hargitai, C., Nagy, T., Halász, J., Simig, G., & Volk, B. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1280. Available at: [Link]

  • VertexAI Search. (2026). Affordable Price this compound Analytical Grade Compound, Mumbai Supplier.
  • MySkinRecipes. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-1,5-dimethyl-1H-indazole.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 3,5-Dimethoxy-3'-iodobenzophenone.
  • Pharma Inventor Inc. (n.d.). Custom Organic Synthesis. Retrieved January 19, 2026, from [Link]

  • Păunescu, E., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(1), 107. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 7-Fluoro-1-iodoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 7-fluoro-1-iodoisoquinoline, a key intermediate in the synthesis of novel compounds for pharmaceutical and materials science research.[1][2] We delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters for optimization. This guide is designed to empower researchers to successfully synthesize a diverse range of 1-aryl or 1-heteroaryl-7-fluoroisoquinolines with high efficiency and reproducibility.

Introduction: The Strategic Importance of 7-Fluoro-1-substituted Isoquinolines

The isoquinoline scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. The strategic introduction of a fluorine atom at the 7-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. The C1 position of the isoquinoline ring is a prime site for introducing molecular diversity. The Suzuki-Miyaura coupling stands out as a robust and versatile method for forging carbon-carbon bonds at this position, offering access to a vast chemical space of novel derivatives.[3] this compound is an ideal precursor for such derivatization due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions.[4]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate.[5][6][7] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)L2-I (Isoquinoline) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex R-Pd(II)L2-R' (Aryl) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Coupled Product Reductive_Elimination->Product ArB(OH)2 Ar'B(OH)2 Boronic Acid Boronate_Complex [Ar'B(OH)3]- ArB(OH)2->Boronate_Complex Activation Base Base (e.g., K2CO3) Base->Boronate_Complex Boronate_Complex->Transmetalation Substrate This compound Substrate->Oxidative_Addition

Causality behind Mechanistic Steps:

  • Oxidative Addition: The electron-rich Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step.[7] The reactivity of the halide is crucial, with the C-I bond being significantly more reactive than C-Br or C-Cl bonds.[4]

  • Transmetalation: The organic group from the activated boronic acid (boronate complex) is transferred to the palladium(II) center.[9] The base plays a critical role in activating the boronic acid, forming a more nucleophilic boronate species.[9]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.[5][6]

Key Parameters for Successful Coupling with this compound

The success of the Suzuki coupling of this compound hinges on the judicious selection of several key parameters. Due to the presence of the nitrogen heteroatom, which can coordinate to the palladium catalyst, careful optimization is often necessary.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is paramount for achieving high yields and preventing side reactions.

Catalyst SystemLigand TypeKey Advantages for Heteroaryl Coupling
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)A versatile and widely used catalyst, often effective for reactive aryl iodides.[5]
PdCl₂(dppf) [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)The dppf ligand's wide bite angle can promote reductive elimination and stabilize the catalyst.[10]
Pd₂(dba)₃ with a phosphine ligand Tris(dibenzylideneacetone)dipalladium(0)A common Pd(0) source used with various phosphine ligands, allowing for modularity in catalyst design.[9]
Buchwald-type precatalysts Biarylphosphine ligands (e.g., SPhos, XPhos)Highly active catalysts that are often effective for challenging couplings, including those involving heteroaryl chlorides.[11]

Expert Insight: For heteroaromatic substrates like this compound, ligands that are both electron-rich and sterically bulky can be advantageous. These properties can enhance the rate of oxidative addition and prevent catalyst deactivation.

The Role of the Base

The base is essential for activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[5][12] K₃PO₄ is a stronger base and can be effective in more challenging couplings.

  • Organic Bases: Amine bases are generally less common in Suzuki couplings but can be used in specific cases.

Trustworthiness Check: The use of an aqueous solution of the base is common and can facilitate the dissolution of the base and the boronate complex. However, for sensitive substrates, anhydrous conditions may be necessary.[11]

Solvent Systems

The solvent system must be capable of dissolving both the organic and inorganic reaction components to some extent.

  • Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are frequently employed.[5][8]

  • Polar Aprotic Solvents: Dimethylformamide (DMF) can be beneficial for less reactive coupling partners.

  • Mixed Solvent Systems: A mixture of an organic solvent with water is often used to dissolve the inorganic base and facilitate the reaction.[5]

Experimental Protocols

The following protocols are designed as starting points for the Suzuki coupling of this compound. Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for coupling with a variety of aryl and heteroaryl boronic acids.

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents 1. Combine this compound, boronic acid, Pd(PPh3)4, and K2CO3 in a reaction vessel. Solvent 2. Add degassed 1,4-dioxane and water. Reagents->Solvent Inert 3. Purge with an inert gas (e.g., Argon). Solvent->Inert Heat 4. Heat the mixture to 80-100 °C with stirring. Inert->Heat Monitor 5. Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool 6. Cool to room temperature and dilute with water and an organic solvent (e.g., EtOAc). Monitor->Cool Extract 7. Separate the organic layer, wash with brine, and dry over Na2SO4. Cool->Extract Purify 8. Concentrate and purify by column chromatography. Extract->Purify

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio). The reaction should be approximately 0.1 M in the limiting reagent.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.

Step-by-Step Methodology:

  • In a microwave vial, combine this compound (1.0 equiv.), the boronic acid (1.5 equiv.), and a base such as cesium carbonate (2.5 equiv.).

  • Add a palladium catalyst, for example, PdCl₂(dppf) (0.03 equiv.).

  • Add a suitable solvent system, such as 1,4-dioxane/water (10:1).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a constant temperature (e.g., 120-150 °C) for 10-30 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Authoritative Grounding: The use of microwave-assisted synthesis is well-established for accelerating a wide range of organic reactions, including Suzuki couplings.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient temperature, incorrect base or solvent.Use a fresh batch of catalyst, increase the reaction temperature, or screen different bases (e.g., K₃PO₄) and solvent systems.
Protodeboronation of boronic acid Presence of excess water, prolonged reaction time at high temperature.Use anhydrous conditions, a milder base, or a boronic ester instead of the free acid.[13][14]
Formation of homocoupled byproducts Oxygen contamination, catalyst degradation.Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.
Poor regioselectivity (if applicable) In cases of di- or polyhalogenated isoquinolines, the choice of catalyst and ligand can influence which position reacts.[10][15]Screen different palladium catalysts and ligands to optimize for the desired regioselectivity.

Conclusion

The Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of 1-substituted-7-fluoroisoquinolines. By carefully selecting the catalyst, base, and solvent, and by following the detailed protocols provided in this guide, researchers can efficiently generate a wide array of novel compounds for further investigation in drug discovery and materials science. The principles and methodologies outlined herein provide a solid foundation for both routine synthesis and the exploration of more challenging coupling reactions.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Schroeder Group, University of Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

  • National Center for Biotechnology Information. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • PubMed. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling of... [Link]

  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]

  • The Chemistry of Boronic Acids: Suzuki Coupling and Beyond. [Link]

  • IndiaMART. Affordable Price this compound Analytical Grade Compound, Mumbai Supplier. [Link]

  • ResearchGate. Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. [Link]

  • ResearchGate. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]

  • ResearchGate. (PDF) Palladium Catalysts for Cross-Coupling Reaction. [Link]

  • YouTube. Suzuki Coupling Mechanism. [Link]

  • MySkinRecipes. This compound. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • PubMed Central. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]

Sources

Synthesis of Novel Heterocyclic Compounds from 7-Fluoro-1-iodoisoquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of novel heterocyclic compounds utilizing 7-Fluoro-1-iodoisoquinoline as a versatile starting material. The strategic placement of the fluorine atom and the reactive iodine atom on the isoquinoline scaffold makes this molecule a highly valuable building block for creating diverse molecular architectures with significant potential in medicinal chemistry. This guide moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for key transformations, including palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies. Detailed, field-tested protocols are provided to ensure reproducibility and success in the laboratory.

Introduction: The Strategic Importance of this compound

The isoquinoline core is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] this compound combines the desirable isoquinoline scaffold with the strategic placement of a fluorine atom at the 7-position and a highly versatile iodine atom at the 1-position.

The iodine atom serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. This functionalization at the 1-position is pivotal for exploring structure-activity relationships (SAR) in drug discovery programs. The fluorine atom at the 7-position, a region often critical for biological activity, can enhance the therapeutic profile of the resulting compounds. This guide will focus on leveraging the reactivity of the C1-iodine bond through well-established palladium-catalyzed reactions—Suzuki-Miyaura, Sonogashira, and Heck couplings—to generate functionalized intermediates primed for the synthesis of novel heterocyclic systems.

Foundational Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6][7] For this compound, these reactions provide a direct and efficient means to introduce diverse chemical moieties at the 1-position.

Causality Behind Experimental Choices: The choice of a palladium catalyst, ligand, base, and solvent system is critical for the success of these reactions.[8] The reactivity of the C-I bond in this compound is generally high, allowing for milder reaction conditions compared to the corresponding bromides or chlorides.[9] The selection of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), is crucial for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The base plays a key role in the transmetalation step of Suzuki and Sonogashira couplings and in the regeneration of the active catalyst in the Heck reaction.

Diagram 1: Overview of Synthetic Pathways from this compound

This diagram illustrates the primary palladium-catalyzed cross-coupling reactions that can be employed to functionalize this compound, leading to key intermediates for the synthesis of more complex heterocyclic systems.

G A This compound B Suzuki Coupling (Ar-B(OH)2) A->B Pd Catalyst, Base C Sonogashira Coupling (R-C≡CH) A->C Pd/Cu Catalysts, Base D Heck Coupling (Alkene) A->D Pd Catalyst, Base E 1-Aryl-7-fluoroisoquinolines B->E F 1-Alkynyl-7-fluoroisoquinolines C->F G 1-Alkenyl-7-fluoroisoquinolines D->G H Novel Heterocyclic Systems (via Cyclization) E->H F->H G->H

Caption: Synthetic routes from this compound.

Application Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[9][10][11] This reaction is particularly useful for synthesizing biaryl and heteroaryl-aryl structures.

Step-by-Step Protocol: Synthesis of 1-Aryl-7-fluoroisoquinolines

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.04 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).

  • Stir the reaction mixture vigorously and heat to 80-90 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-7-fluoroisoquinoline.

Trustworthiness of the Protocol: This protocol is self-validating through in-process controls (TLC/LC-MS) to monitor reaction completion. The purification by column chromatography ensures the isolation of a high-purity product. Expected yields typically range from 70-95%, depending on the specific arylboronic acid used.

Data Presentation: Representative Suzuki Coupling Reactions
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid7-Fluoro-1-phenylisoquinoline92
24-Methoxyphenylboronic acid7-Fluoro-1-(4-methoxyphenyl)isoquinoline88
33-Pyridylboronic acid7-Fluoro-1-(3-pyridyl)isoquinoline75
42-Thienylboronic acid7-Fluoro-1-(2-thienyl)isoquinoline85

Application Protocol: Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12][13][14] This reaction is instrumental in the synthesis of arylalkynes, which are valuable precursors for a variety of heterocyclic compounds through subsequent cyclization reactions.

Step-by-Step Protocol: Synthesis of 1-Alkynyl-7-fluoroisoquinolines

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equivalents)

  • Copper(I) iodide (CuI, 0.05 equivalents)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.5 mmol) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-8 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired 1-alkynyl-7-fluoroisoquinoline.

Expertise and Experience: The use of a copper(I) co-catalyst is crucial for accelerating the reaction, allowing it to proceed at room temperature.[12] Triethylamine acts as both the base and a solvent in this protocol. Anhydrous conditions are important to prevent unwanted side reactions.

Application Protocol: Heck Coupling

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[15][16][17] This reaction is an effective way to introduce alkenyl substituents, which can then undergo further transformations such as intramolecular cyclizations.

Step-by-Step Protocol: Synthesis of 1-Alkenyl-7-fluoroisoquinolines

This protocol outlines a general procedure for the Heck coupling of this compound with an alkene, such as n-butyl acrylate.

Materials:

  • This compound

  • Alkene (e.g., n-butyl acrylate, 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 equivalents)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), palladium(II) acetate (0.05 mmol), and tri(o-tolyl)phosphine (0.1 mmol).

  • Evacuate and backfill the tube with argon or nitrogen.

  • Add anhydrous DMF (5 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

From Intermediates to Novel Heterocycles: Cyclization Strategies

The functionalized isoquinolines synthesized via the cross-coupling reactions described above are versatile intermediates for the construction of novel, fused heterocyclic systems.

Diagram 2: Cyclization of a 1-Alkynyl-7-fluoroisoquinoline Intermediate

This workflow illustrates a potential cyclization pathway to form a new heterocyclic ring fused to the isoquinoline core.

G A 1-(2-Aminophenyl)ethynyl- 7-fluoroisoquinoline B Intramolecular Cyclization A->B Base or Metal Catalyst C Fused Quino[2,1-a]isoquinoline System B->C

Caption: A representative intramolecular cyclization workflow.

Example Protocol: Synthesis of a Fused Indolo[2,1-a]isoquinoline Derivative

This protocol details the synthesis of a fused heterocyclic system from a 1-alkynyl intermediate.

Starting Material: 1-((2-Aminophenyl)ethynyl)-7-fluoroisoquinoline (prepared via Sonogashira coupling of this compound and 2-ethynylaniline).

Materials:

  • 1-((2-Aminophenyl)ethynyl)-7-fluoroisoquinoline

  • Copper(I) iodide (CuI, 0.2 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Dimethyl sulfoxide (DMSO)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a round-bottom flask, add 1-((2-Aminophenyl)ethynyl)-7-fluoroisoquinoline (1.0 mmol), copper(I) iodide (0.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon or nitrogen.

  • Add anhydrous DMSO (10 mL).

  • Heat the reaction mixture to 120 °C for 6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield the fused indolo[2,1-a]isoquinoline derivative.

Authoritative Grounding: Intramolecular cyclizations of this type, often catalyzed by transition metals, are well-established methods for the synthesis of complex heterocyclic frameworks.[18][19][20]

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel heterocyclic compounds. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around the isoquinoline scaffold. The ability to introduce a wide variety of substituents at the 1-position through robust palladium-catalyzed cross-coupling reactions, followed by innovative cyclization strategies, opens up numerous avenues for the development of new therapeutic agents and functional materials.

References

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  • Yan, B., & Liu, Y. (2009). Synthesis of isoquinoline derivatives via Ag-catalyzed cyclization of 2-alkynyl benzyl azides. Tetrahedron Letters, 50(13), 1464-1467. [Link]

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  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]

  • Wikipedia. (2024). Heck reaction. Wikipedia. [Link]

  • Chácon-García, L., et al. (2020). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 25(23), 5543. [Link]

  • Mangalagiu, I. I., & Darabantu, M. (2025). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules, 30(18), 4321. [Link]

  • Forró, E., & Fülöp, F. (2016). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 21(10), 1359. [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Macmillan Group Meeting. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Baati, R., & Brown, R. C. D. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Tarnowicz, S., & Trzeciak, A. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2227. [Link]

  • Basavanag, U. M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13197–13217. [Link]

  • Basava, V., et al. (2011). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Journal of the Korean Chemical Society, 55(4), 642–646. [Link]

  • Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]

  • Basak, A., et al. (2020). Mechanochemical synthesis of some heterocyclic molecules using Sonogashira cross-coupling reaction and their anticancer activiti. Journal of the Indian Chemical Society, 97(3), 369-375. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Gaboardi, M., et al. (2018). Potentiality and Synthesis of O- and N-Heterocycles: Pd-Catalyzed Cyclocarbonylative Sonogashira Coupling as a Valuable Route to Phthalans, Isochromans, and Isoindolines. Catalysts, 8(11), 513. [Link]

Sources

Application Note: 7-Fluoro-1-iodoisoquinoline as a Privileged Scaffold for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Advanced Kinase Inhibitor Scaffolds

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery.[1] The dysregulation of kinase activity is a hallmark of numerous pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases.[2][3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of therapeutic intervention.[1][4] The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, frequently utilized for its ability to mimic the adenine ring of ATP and form crucial hydrogen bond interactions within the kinase hinge region.[5][6]

This application note details the strategic use of 7-Fluoro-1-iodoisoquinoline , a highly versatile building block for the synthesis of next-generation kinase inhibitors. We will explore the rationale behind its design, focusing on the synergistic roles of the fluorine and iodine substituents, and provide detailed protocols for its application in palladium-catalyzed cross-coupling reactions to generate libraries of potent and selective kinase inhibitors.

The Rationale: Why this compound?

The unique substitution pattern of this compound offers a dual advantage in drug design, addressing both pharmacodynamic and pharmacokinetic challenges while providing a robust handle for synthetic diversification.

The Role of the Fluorine Substituent: Enhancing Drug-like Properties

The incorporation of fluorine into therapeutic candidates is a widely adopted strategy in medicinal chemistry to enhance drug properties.[7][8] The fluorine atom at the 7-position of the isoquinoline core imparts several key benefits:

  • Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic oxidation. Placing a fluorine atom at a potential site of metabolism (a "metabolic soft spot") can significantly increase the compound's half-life and oral bioavailability.[7][9]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can modulate the pKa of nearby functional groups and lead to favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in the target protein's active site, thereby increasing binding affinity and potency.[10][11]

  • Modulation of Lipophilicity: Strategic fluorination can fine-tune a molecule's lipophilicity, which is critical for optimizing membrane permeability and achieving the desired absorption, distribution, metabolism, and excretion (ADME) profile.[9]

The Utility of the Iodine Substituent: A Gateway to Chemical Diversity

The iodine atom at the 1-position serves as a highly efficient and versatile synthetic handle. Its high reactivity in palladium-catalyzed cross-coupling reactions allows for the facile introduction of a wide array of substituents, making it ideal for structure-activity relationship (SAR) studies.[12] The C-I bond is the most reactive of the carbon-halogen bonds in these transformations, often enabling reactions to proceed under milder conditions than the corresponding bromides or chlorides.[12]

This positions this compound as a superior starting material for accessing diverse chemical matter through reactions such as:

  • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl groups.

  • Sonogashira Coupling: For the installation of alkynyl moieties.[13][14]

The logical flow for utilizing this building block is outlined in the workflow diagram below.

G cluster_0 Design Rationale cluster_1 Synthetic Application Start Identify Privileged Scaffold (Isoquinoline) Enhance_PK Incorporate Fluorine (Position 7) - Metabolic Stability - Binding Affinity Start->Enhance_PK Enable_SAR Incorporate Iodine (Position 1) - Versatile Handle for Cross-Coupling Start->Enable_SAR BuildingBlock This compound Enhance_PK->BuildingBlock Enable_SAR->BuildingBlock Coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) BuildingBlock->Coupling Library Library of Kinase Inhibitor Candidates Coupling->Library Screening Biological Screening (e.g., GSK-3 Kinase Assay) Library->Screening Lead Lead Compound Screening->Lead

Caption: Workflow from scaffold design to lead identification.

Application Protocol: Synthesis of a 7-Fluoro-isoquinoline-based GSK-3β Inhibitor via Suzuki-Miyaura Coupling

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase implicated in various diseases, including Alzheimer's disease, type 2 diabetes, and some cancers.[15][16][17] The following protocol describes a representative Suzuki-Miyaura reaction to synthesize a potential GSK-3 inhibitor by coupling this compound with a substituted pyridine-boronic acid.

Overall Reaction Scheme

G reagent1 This compound conditions Pd(PPh₃)₄, Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Heat reagent1->conditions reagent2 +  Pyridine-Boronic Acid Derivative reagent2->conditions product 1-Aryl-7-fluoroisoquinoline (Kinase Inhibitor Candidate) conditions->product

Caption: General Suzuki-Miyaura coupling reaction scheme.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 273 mg, 1.0 mmol) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (e.g., 246 mg, 1.2 mmol).

    • Causality Note: The boronic ester is used in slight excess to ensure complete consumption of the more valuable iodo-isoquinoline starting material.

  • Reagent Addition: Add anhydrous potassium carbonate (e.g., 414 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Introduction: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (e.g., 58 mg, 0.05 mmol).

    • Causality Note: Pd(PPh₃)₄ is a robust, air-stable Pd(0) source that is highly effective for coupling aryl iodides. The 5 mol% loading is a standard starting point for optimization.

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed deionized water (2.5 mL) via syringe. The solvent mixture facilitates the dissolution of both organic and inorganic reagents.

    • Causality Note: The base (K₂CO₃) is required to activate the boronic acid/ester for the transmetalation step in the Suzuki catalytic cycle.[18][19] The aqueous phase is essential for dissolving the base and facilitating this activation.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material (this compound) is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate (25 mL) and water (25 mL). c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL). e. Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure. b. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 7-fluoro-1-(pyridin-4-yl)isoquinoline product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Structure-Activity Relationship (SAR)

By employing various boronic acids and esters in the protocol described above, a library of analogs can be synthesized. The resulting compounds can be tested for their inhibitory activity against a target kinase, such as GSK-3β.

Compound IDR-Group (at C1 Position)GSK-3β IC₅₀ (nM)Notes
INH-01 Pyridin-4-yl85H-bond acceptor at para position.
INH-02 Phenyl250Loss of H-bond acceptor decreases potency.
INH-03 3-Methoxyphenyl120Methoxy group may engage in additional interactions.
INH-04 Thiophen-2-yl95Bioisosteric replacement for phenyl retains activity.[20]
INH-05 4-(Trifluoromethyl)phenyl450Electron-withdrawing group is disfavored.

Note: Data is hypothetical and for illustrative purposes only, based on common SAR trends in kinase inhibitors.

Conclusion and Future Directions

This compound is a powerful and strategically designed building block for the efficient synthesis of novel kinase inhibitors. The fluorine atom provides a means to enhance crucial pharmacokinetic properties, while the iodine atom serves as a versatile handle for rapid diversification via robust palladium-catalyzed cross-coupling reactions.[10][21] The provided protocol for Suzuki-Miyaura coupling offers a reliable and scalable method for generating libraries of 1-aryl-7-fluoroisoquinolines. This approach enables extensive SAR exploration, accelerating the discovery and optimization of potent and selective kinase inhibitors for a range of therapeutic targets. Further exploration using other coupling methodologies like Sonogashira or Buchwald-Hartwig amination at the C1 position can unlock even greater chemical diversity from this invaluable scaffold.

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  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.
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  • Natural compound screening predicts novel GSK-3 isoform-specific inhibitors. bioRxiv.
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Application Notes & Protocols: Sonogashira Coupling of 7-Fluoro-1-iodoisoquinoline with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynyl-Isoquinolines in Medicinal Chemistry

The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and biologically active natural products. The introduction of an alkynyl substituent onto this core structure via C-C bond formation unlocks vast chemical space for the synthesis of complex molecules with potential therapeutic applications.[1][2] The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone methodology for forging such crucial carbon-carbon bonds under mild conditions.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful execution and optimization of the Sonogashira coupling, specifically focusing on the challenging yet rewarding substrate, 7-Fluoro-1-iodoisoquinoline. The insights provided herein are designed to empower users to confidently apply this powerful synthetic tool to accelerate their drug discovery programs.

Mechanistic Rationale: A Symphony of Two Catalytic Cycles

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing any chemical transformation. The Sonogashira coupling is widely accepted to proceed through a dual catalytic cycle involving both palladium and copper.[3]

The Palladium Cycle: The active catalyst is a Pd(0) species, which undergoes oxidative addition with the aryl halide (in our case, this compound) to form a Pd(II) intermediate.[3][4]

The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.[1][3] This step is crucial as it increases the nucleophilicity of the alkyne.

Transmetalation and Reductive Elimination: The pivotal transmetalation step involves the transfer of the acetylide group from copper to the palladium(II) complex.[3][4] The resulting diorganopalladium(II) species then undergoes reductive elimination to furnish the desired alkynyl-isoquinoline product and regenerate the active Pd(0) catalyst, thus completing the cycle.[4][5]

Caption: Dual catalytic cycles of the Sonogashira coupling.

Optimizing Reaction Parameters: A Guide to Success

The success of the Sonogashira coupling is highly dependent on the judicious choice of several key parameters. For a substrate like this compound, careful optimization is crucial.

ParameterOptions & ConsiderationsRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃The choice of palladium source can influence reaction kinetics and catalyst stability. Pd(II) precatalysts are often reduced in situ to the active Pd(0) species.[3] For challenging substrates, more active catalysts generated from bulky, electron-rich phosphine ligands may be beneficial.[6]
Copper Co-catalyst CuICopper(I) iodide is the most commonly used co-catalyst for the formation of the copper acetylide intermediate.[1] While copper-free versions exist to prevent alkyne homocoupling, the classic Sonogashira often provides higher yields.[1]
Ligand PPh₃, XPhos, SPhos, N-heterocyclic carbenes (NHCs)The ligand stabilizes the palladium catalyst and modulates its reactivity.[6] Electron-rich and sterically demanding ligands can enhance the rate of oxidative addition and reductive elimination.[6] For heteroaromatic substrates, specialized ligands can prevent catalyst poisoning.[1]
Base Et₃N, DIPEA, K₂CO₃, Cs₂CO₃A base is required to neutralize the hydrogen halide byproduct and to facilitate the deprotonation of the terminal alkyne.[1][3] Amine bases can often serve as both the base and the solvent.[1] The choice of base can significantly impact the reaction rate and the formation of byproducts.
Solvent THF, DMF, Toluene, Et₃NThe solvent must be capable of dissolving all reactants and catalysts. Degassed solvents are essential to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the alkyne (Glaser coupling).[1][3]
Temperature Room Temperature to RefluxWhile many Sonogashira couplings proceed at room temperature, less reactive aryl halides or sterically hindered substrates may require elevated temperatures to achieve a reasonable reaction rate.[4]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol provides a robust starting point for the coupling of this compound with a model terminal alkyne, phenylacetylene.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • CuI (0.06 eq)

  • Triethylamine (Et₃N) (Anhydrous, degassed)

  • Tetrahydrofuran (THF) (Anhydrous, degassed)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed THF and Et₃N via syringe.

  • Add phenylacetylene dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.[4]

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-Fluoro-1-(phenylethynyl)isoquinoline.[4]

Caption: Experimental workflow for the Sonogashira coupling.

Characterization of 7-Fluoro-1-(phenylethynyl)isoquinoline

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the structure and the presence of all expected protons and carbons.

  • ¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, poor quality reagents/solvents, insufficient temperature.Use a fresh batch of catalyst, ensure all reagents and solvents are anhydrous and degassed, and consider increasing the reaction temperature.
Formation of Glaser homocoupling product Presence of oxygen.Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[1]
Decomposition of starting material Reaction temperature is too high, or the reaction time is too long.Reduce the reaction temperature and monitor the reaction closely to stop it upon completion.
Difficulty in purification Co-elution of product with byproducts or residual starting materials.Optimize the solvent system for column chromatography or consider alternative purification techniques such as preparative HPLC.

Conclusion: A Versatile Tool for Drug Discovery

The Sonogashira coupling of this compound with terminal alkynes is a powerful and versatile method for the synthesis of novel alkynyl-isoquinoline derivatives. By understanding the underlying mechanism and carefully optimizing the reaction conditions, researchers can efficiently generate diverse libraries of compounds for screening in drug discovery programs. The protocols and insights provided in this application note serve as a comprehensive guide to mastering this important transformation.

References

  • Chemeurope.com. Sonogashira coupling. Available from: [Link]

  • YouTube. Sonogashira coupling. (2019-01-07). Available from: [Link]

  • Google Books. Sonogashira Coupling Reactions with Disubstituted Aryl Iodides.
  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • NROChemistry. Sonogashira Coupling. Available from: [Link]

  • YouTube. Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. (2025-03-03). Available from: [Link]

  • University of Southampton ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available from: [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available from: [Link]

  • Royal Society of Chemistry. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022-03-15). Available from: [Link]

  • ACS Publications. Palladium- and Copper-Catalyzed Solution Phase Synthesis of a Diverse Library of Isoquinolines. The Journal of Organic Chemistry. Available from: [Link]

  • University of Sussex. The effect of fluorine substituents on intramolecular C–H bond activation reactions at transition metals. Available from: [Link]

  • PubMed. Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. Organic Letters. Available from: [Link]

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Application Notes & Protocols: A Strategic Guide to the Buchwald-Hartwig Amination of 7-Fluoro-1-iodoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for N-Arylated 7-Fluoro-1-aminoisoquinolines

In the landscape of contemporary drug discovery, the isoquinoline scaffold is a privileged motif, forming the core of numerous biologically active compounds.[1] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. The subsequent installation of an amino group at the C1 position, particularly an N-arylated amine, opens a vast chemical space for generating novel molecular entities with potential therapeutic applications. The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds.[2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, surmounting the limitations of traditional methods which often suffer from harsh conditions and limited substrate scope.[2]

This guide provides a comprehensive, in-depth protocol for the successful execution of the Buchwald-Hartwig amination of 7-fluoro-1-iodoisoquinoline, a challenging yet valuable substrate. We will dissect the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization, empowering researchers to confidently employ this powerful reaction in their synthetic endeavors.

The Catalytic Heart of the Reaction: A Mechanistic Deep Dive

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[2] Understanding this cycle is paramount for rational troubleshooting and optimization.

The generally accepted mechanism comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex. The reactivity of the aryl halide is crucial, with the order of reactivity generally being I > Br > Cl.[3] The C-I bond in this compound is the most labile, making it an excellent substrate for this initial step.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. Subsequently, a base abstracts a proton from the coordinated amine to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to cause substrate or product degradation.

  • Reductive Elimination: This final step involves the formation of the C-N bond and the desired N-aryl-7-fluoro-1-aminoisoquinoline product, regenerating the active Pd(0) catalyst to continue the cycle.[4]

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Pd(II)_Complex Pd(II) Complex (Ar-Pd(II)-I)(L) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Pd_Amido_Complex Pd-Amido Complex (Ar-Pd(II)-NR'R'')(L) Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product N-Aryl-7-fluoro- 1-aminoisoquinoline Reductive_Elimination->Product ArI This compound ArI->Oxidative_Addition Amine R'R''NH Amine->Amine_Coordination Base Base Base->Amine_Coordination

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Strategic Selection of Reaction Parameters

The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of the catalyst system and reaction conditions. Given the electron-deficient nature of the isoquinoline ring and the presence of a fluorine substituent, careful consideration of each component is necessary.

ParameterRecommended ChoiceRationale
Palladium Precatalyst XPhos Pd G3This third-generation precatalyst offers high activity and stability, and it is effective for a broad range of substrates, including challenging heteroaryl halides.[5]
Ligand XPhosThe bulky and electron-rich nature of XPhos promotes both the oxidative addition and reductive elimination steps, which is beneficial for electron-deficient substrates.[6]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base is required to efficiently deprotonate the amine. NaOtBu is a common and effective choice for a wide variety of Buchwald-Hartwig reactions.[3]
Solvent Toluene or 1,4-DioxaneThese are common solvents for Buchwald-Hartwig aminations, as they are generally inert and have boiling points suitable for the required reaction temperatures.[6]
Temperature 80-110 °CA balance must be struck between providing sufficient thermal energy to drive the reaction and avoiding decomposition of the starting materials or product.
Amine Primary or Secondary Aryl or Alkyl AmineThe choice of amine will depend on the desired final product. The protocol below uses aniline as a representative example.

Detailed Experimental Protocol

This protocol provides a detailed procedure for the Buchwald-Hartwig amination of this compound with aniline as a representative amine.

Experimental_Workflow cluster_1 Experimental Workflow Start Start: Assemble Reagents Preparation Prepare Reaction Vessel: - Add this compound, XPhos Pd G3, and NaOtBu - Purge with Argon Start->Preparation Addition Add Degassed Solvent and Aniline Preparation->Addition Reaction Heat Reaction Mixture (e.g., 100 °C for 12-24 h) Addition->Reaction Workup Reaction Workup: - Cool to RT - Quench with NH4Cl (aq) - Extract with Ethyl Acetate Reaction->Workup Purification Purify Product: - Dry organic layer - Concentrate in vacuo - Column Chromatography Workup->Purification Characterization Characterize Final Product: - NMR, MS, etc. Purification->Characterization

Figure 2: A streamlined workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 mmol, 273.0 mg)[7]

  • Aniline (1.2 mmol, 111.7 mg, 109 µL)

  • XPhos Pd G3 (0.02 mmol, 16.9 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried 10 mL round-bottom flask or microwave vial with a magnetic stir bar

  • Septum and argon/nitrogen inlet

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To the oven-dried reaction flask, add this compound, XPhos Pd G3, and sodium tert-butoxide.

    • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. A glovebox is recommended for optimal results.

  • Reagent Addition:

    • Using a syringe, add the anhydrous, degassed toluene to the flask.

    • Add the aniline via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the flask to room temperature.

    • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-phenyl-7-fluoro-1-aminoisoquinoline.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/anaerobic conditions- Base not strong enough- Use a fresh batch of precatalyst.- Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of inert gas.- Consider a stronger base like lithium bis(trimethylsilyl)amide (LHMDS), especially if the amine is weakly acidic.[8]
Formation of Side Products (e.g., Hydrodehalogenation) - Presence of water or protic impurities- Reaction temperature too high- Use rigorously dried and degassed solvents and reagents.- Lower the reaction temperature and extend the reaction time.
Incomplete Reaction - Insufficient reaction time or temperature- Catalyst deactivation- Increase the reaction time or temperature incrementally.- Increase the catalyst loading slightly (e.g., from 2 mol% to 3 mol%).

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle it under an inert atmosphere and avoid contact with skin and eyes.

  • Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.

  • This compound: While specific toxicity data may be limited, it is prudent to treat this compound as potentially hazardous.[7] Avoid inhalation, ingestion, and skin contact.

By following this detailed guide, researchers and drug development professionals can confidently and successfully perform the Buchwald-Hartwig amination of this compound, unlocking a pathway to novel and potentially therapeutic molecules.

References

  • Benchchem. (2025). Troubleshooting Buchwald-Hartwig Amination Synthesis.
  • Buchwald–Hartwig amination of aryl halides with heterocyclic amines in the synthesis of highly fluorescent benzodifuran-based star-shaped organic semiconductors. (2021). ACS Publications. Retrieved from [Link]

  • Dennis, J. M., et al. (2019). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PMC. Retrieved from [Link]

  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. ACS Publications. Retrieved from [Link]

  • Zhang, W., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Retrieved from [Link]

  • IndiaMART. (n.d.). Affordable Price this compound Analytical Grade Compound, Mumbai Supplier. Retrieved from [Link]

  • Balog, J., et al. (2012). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Nanaji, Y., et al. (2020). A mild and metal-free synthesis of 2- and 1-alkyl/aryl/dialkyl-aminoquinolines and isoquinolines. RSC Advances. Retrieved from [Link]

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Application Note & Protocol: Strategic Derivatization of 7-Fluoro-1-iodoisoquinoline for Biological Screening Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The strategic introduction of fluorine and iodine at the 7- and 1-positions, respectively, creates 7-fluoro-1-iodoisoquinoline, a versatile building block poised for extensive and controlled derivatization. This document provides a detailed guide for the strategic diversification of this scaffold to generate focused compound libraries for biological screening. We explore the underlying principles of its orthogonal reactivity, provide validated, step-by-step protocols for key cross-coupling and nucleophilic substitution reactions, and discuss the rationale for library design aimed at maximizing biological relevance and accelerating drug discovery programs.

Introduction: The Strategic Value of this compound

The quest for novel therapeutic agents relies on the efficient exploration of diverse chemical space. The this compound scaffold is an exceptional starting point for this endeavor, offering a powerful combination of features.

  • The Isoquinoline Core: This nitrogen-containing heterocycle is a recurring motif in a vast array of natural products and synthetic drugs, recognized for its ability to interact with a wide range of biological targets.[1][2][3] Its rigid structure provides a well-defined vector for appended substituents, thereby facilitating clear structure-activity relationship (SAR) studies.[2]

  • Orthogonal Reactivity: The cornerstone of this building block's utility is the differential reactivity of the C1-Iodo and C7-Fluoro substituents. The carbon-iodine bond is highly susceptible to a host of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of carbon and heteroatom-based functionalities at the 1-position.[4][5]

  • The "Fluorine Advantage": The fluorine atom at the 7-position is comparatively inert under these cross-coupling conditions. However, it serves two critical roles. Firstly, it can act as a leaving group for nucleophilic aromatic substitution (SNAr) reactions, particularly when the isoquinoline ring is electronically activated.[6][7][8] Secondly, and often more importantly, the fluorine atom itself can profoundly enhance the pharmacological profile of the final molecule. It is known to improve metabolic stability, increase membrane permeability, and enhance binding affinity by modulating the molecule's electronic properties and basicity (pKa).[9][10][11][12][13]

This dual functionality permits a sequential and highly controlled diversification strategy, enabling the generation of a large and diverse library of distinct analogues from a single, advanced intermediate.

Figure 1: Sequential derivatization workflow for this compound.

Derivatization at the C1-Position: Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond at the C1 position is the primary site for initial diversification. Its high reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient introduction of a vast array of chemical moieties, including aryl, heteroaryl, alkyl, and alkynyl groups.[14]

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups

The Suzuki-Miyaura coupling is arguably the most robust and widely utilized method for forming C-C bonds between sp²-hybridized carbons.[15] It involves the reaction of an organoboron species (typically a boronic acid or ester) with an organohalide.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The reaction is driven by a palladium(0) species, which serves as the active catalyst. We recommend using a modern pre-catalyst such as XPhos-Pd-G2, which is air-stable and rapidly forms the active Pd(0) species in situ.[16] The choice of ligand (e.g., XPhos, SPhos) is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[15]

  • Base: A base is essential for activating the boronic acid through the formation of a boronate complex, which is necessary for the transmetalation step. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The choice of base can significantly influence reaction rates and prevent side reactions like protodeboronation.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, THF) and water is typically employed to ensure the solubility of both the organic substrates and the inorganic base.[17][18]

Materials:

  • This compound

  • Aryl/Heteroaryl boronic acid (1.2–1.5 equivalents)

  • XPhos-Pd-G2 (0.02 equivalents)

  • Potassium Phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane/Water (5:1 mixture)

  • Nitrogen or Argon source

  • Microwave vial or reaction tube

Procedure:

  • To a microwave vial, add this compound (1.0 eq), the desired boronic acid (1.5 eq), XPhos-Pd-G2 (0.02 eq), and K₃PO₄ (3.0 eq).

  • Seal the vial and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture at 80–110 °C for 2–12 hours. Progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: Reaction success is confirmed by LC-MS analysis of the crude mixture, which should show a prominent peak corresponding to the mass of the desired product and the disappearance of the starting iodide. Structural confirmation of the purified product is achieved via ¹H, ¹³C, and ¹⁹F NMR spectroscopy.[19]

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide.[20][21] This reaction is invaluable for introducing rigid, linear linkers, which can serve as probes for deep, narrow binding pockets in biological targets.

Causality Behind Experimental Choices:

  • Dual Catalyst System: This reaction traditionally requires a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[21][22] The palladium complex orchestrates the main catalytic cycle, while the copper(I) salt forms a copper acetylide intermediate, which facilitates the key transmetalation step.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves both as a base to deprotonate the alkyne and often as a solvent.

  • Solvent: Anhydrous, degassed solvents like THF or DMF are crucial to prevent unwanted side reactions and catalyst deactivation.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • PdCl₂(PPh₃)₂ (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (TEA)

  • Anhydrous, degassed THF

  • Nitrogen or Argon source

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add anhydrous, degassed THF followed by degassed TEA.

  • Add the terminal alkyne (1.5 eq) dropwise at room temperature.

  • Stir the reaction at room temperature to 50 °C for 2–8 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Comparison of Key C1-Position Derivatization Reactions

Reaction TypeKey ReagentsTypical Substituents IntroducedKey Advantages
Suzuki-Miyaura Boronic acid/ester, Pd catalyst, BaseAryl, Heteroaryl, VinylExceptional functional group tolerance, vast commercial reagent availability.[15]
Sonogashira Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Amine baseAlkynylIntroduces rigid, linear linkers; typically mild reaction conditions.[20][21]
Buchwald-Hartwig Amine, Alcohol, Pd catalyst, Ligand, BaseN- or O-based nucleophilesDirect and efficient formation of C-N and C-O bonds.[23][24]

Derivatization at the C7-Position: Nucleophilic Aromatic Substitution (SNAr)

After diversifying the C1-position, the C7-fluoro substituent becomes the target for the next stage of library synthesis. While the C-F bond is inherently strong, its susceptibility to nucleophilic attack is significantly enhanced by the electron-withdrawing nature of the isoquinoline ring system.[6][8] This reactivity can be further amplified by N-oxidation of the isoquinoline nitrogen.

Causality Behind Experimental Choices:

  • Activation via N-Oxidation: The isoquinoline nitrogen lone pair is part of the aromatic system. Converting it to an N-oxide with an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) makes the entire ring system significantly more electron-deficient.[25] This potent inductive and resonance effect dramatically increases the electrophilicity of the ring carbons, particularly C7, rendering it highly susceptible to attack by nucleophiles.

  • Nucleophiles: A broad array of N-, O-, and S-based nucleophiles can be employed, including primary and secondary amines, alkoxides, and thiolates, allowing for the introduction of diverse functional groups that can modulate polarity and hydrogen bonding potential.

  • Solvent and Temperature: Polar aprotic solvents like DMSO or DMF are ideal for SNAr reactions as they effectively solvate cations but poorly solvate the anionic nucleophile, thereby increasing its effective reactivity.[26] Elevated temperatures are often necessary to overcome the activation energy for the initial nucleophilic addition, which is typically the rate-determining step.[8][27]

Figure 2: Workflow for the activation and nucleophilic substitution at the C7-position.

Step A: N-Oxidation

Materials:

  • C1-substituted 7-fluoro-isoquinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) (1.2 equivalents)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the C1-substituted 7-fluoro-isoquinoline (1.0 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise over 15 minutes, monitoring the internal temperature.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion by TLC or LC-MS.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 15 minutes.

  • Separate the organic layer, wash sequentially with saturated NaHCO₃ and brine, then dry over Na₂SO₄.

  • Concentrate to yield the crude N-oxide, which is often of sufficient purity to be used directly in the next step.

Step B: Nucleophilic Substitution

Materials:

  • Crude 7-fluoro-isoquinoline N-oxide

  • Nucleophile (e.g., pyrrolidine, sodium methoxide) (2.0–3.0 equivalents)

  • Anhydrous DMSO

Procedure:

  • Dissolve the crude N-oxide (1.0 eq) in anhydrous DMSO.

  • Add the desired nucleophile (2.5 eq). For amine nucleophiles, no additional base is typically required. For alcohol nucleophiles, use the corresponding sodium or potassium alkoxide.

  • Heat the reaction mixture to 100–140 °C for 6–24 hours in a sealed tube. Monitor by LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a stirred mixture of ice and water.

  • Extract the aqueous mixture multiple times with ethyl acetate or DCM.

  • Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Note: If the N-oxide functionality is not desired in the final product, it can be readily reduced back to the parent isoquinoline using reagents such as PCl₃ or by catalytic hydrogenation (H₂/Pd-C).

Library Design and Screening Cascade

The ultimate objective of this synthetic effort is the generation of a high-quality compound library for biological screening. A thoughtful design strategy will systematically probe the chemical space around the isoquinoline core to maximize the potential for identifying hits and developing meaningful SAR.

  • C1-Position Diversity: Utilize a diverse set of boronic acids and alkynes. This set should include small and large aromatic groups, fragments with varied electronic properties (electron-donating and -withdrawing), and a range of heteroaromatic systems to explore potential π-π stacking, hydrogen bonding, and electrostatic interactions within a target binding site.

  • C7-Position Diversity: Employ a curated set of nucleophiles to introduce functionalities that modulate key physicochemical properties. Small cyclic amines (e.g., morpholine, piperidine), alkoxides (e.g., methoxide, isopropoxide), and thiolates can significantly alter the compound's polarity, solubility, and hydrogen bond donor/acceptor capacity, which are critical for cell permeability and target engagement.

This systematic, two-dimensional matrix approach allows for the rapid generation of SAR data. Initial hits from a primary high-throughput screen can be rapidly followed up by synthesizing a more focused, "next-generation" library around the active chemotype to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

This compound is a powerful and versatile building block for modern medicinal chemistry. Its orthogonally reactive sites at the C1 and C7 positions enable a controlled, sequential, and highly efficient derivatization strategy. By leveraging robust and well-understood palladium-catalyzed cross-coupling reactions followed by activation and nucleophilic aromatic substitution, researchers can rapidly generate large and diverse libraries of novel isoquinoline analogues. The protocols and strategic insights detailed in this document provide a solid and actionable framework for exploiting this scaffold in the pursuit of new therapeutic agents.

References

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-770. Available at: [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]

  • Loh, Y. R., et al. (2025). Role of Fluorine in Drug Design and Drug Action. ResearchGate. Available at: [Link]

  • Lippa, B., et al. (2008). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 6(18), 3258-3260. Available at: [Link]

  • Cheng, W., et al. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available at: [Link]

  • Wikipedia. Isoquinoline. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

  • Larock, R. C., et al. (2001). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. The Journal of Organic Chemistry, 66(23), 7652-7657. Available at: [Link]

  • Wang, Y.-F., et al. (2016). Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. Organic Letters, 18(15), 3846-3849. Available at: [Link]

  • Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 31. Available at: [Link]

  • Zhang, Y., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23838-23847. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Zhang, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 911942. Available at: [Link]

  • Kumar, R., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(8), 1435-1463. Available at: [Link]

  • Zhang, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10. Available at: [Link]

  • Beyki, K., et al. (2016). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. Available at: [Link]

  • LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Gillis, E. P., et al. (2009). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry, 52(7), 1845-1868. Available at: [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6846-6866. Available at: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Le Studium. Fluorine as a key element in modern drug discovery and development. Available at: [Link]

  • LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Denton, R. (2026). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. WordPress. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Angewandte Chemie International Edition, 47(26), 4849-4852. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11380-11397. Available at: [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 7-Fluoro-1-iodoisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the multi-gram scale synthesis of 7-fluoro-1-iodoisoquinoline, a key building block in medicinal chemistry and materials science. We present a robust, scalable three-step synthetic route commencing from commercially available 4-fluorophenethylamine. The protocols detailed herein emphasize practical, field-tested methodologies, focusing on the causality behind experimental choices, process safety, and purification strategies amenable to large-scale production. Furthermore, we detail the subsequent derivatization of the 1-iodo intermediate via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, to generate a diverse library of functionalized isoquinoline derivatives.

Introduction: Strategic Importance and Synthetic Challenges

The isoquinoline scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds.[1][2] The introduction of a fluorine atom, specifically at the 7-position, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The 1-iodo substituent serves as a versatile synthetic handle, enabling a wide array of carbon-carbon and carbon-heteroatom bond formations through transition metal-catalyzed cross-coupling reactions.[3][4] Consequently, this compound is a highly valuable intermediate for the rapid assembly of compound libraries in drug discovery.[5]

However, the synthesis of polysubstituted isoquinolines, particularly on a scale relevant to drug development campaigns, presents several challenges. Classical methods like the Pomeranz-Fritsch or Pictet-Spengler reactions often require harsh conditions and may suffer from regioselectivity issues or limited substrate scope.[6][7][8] The primary objective of this guide is to delineate a reproducible and scalable pathway that circumvents these issues, providing researchers with a reliable protocol for accessing this key intermediate and its derivatives.

Overall Synthetic Strategy

The selected strategy involves a three-step sequence designed for scalability and robustness, minimizing the need for chromatographic purification of intermediates.

  • Bischler-Napieralski Cyclization: Construction of the 7-fluoro-3,4-dihydroisoquinoline core from N-acetyl-4-fluorophenethylamine using a dehydrating agent. This reaction is well-established for its reliability in forming the isoquinoline ring system.[9][10][11]

  • Aromatization: Dehydrogenation of the dihydroisoquinoline intermediate to the fully aromatic 7-fluoroisoquinoline. This step is crucial for establishing the desired aromatic core.

  • N-Oxide Formation and Cyanation/Iodination Sequence: A two-step process to regioselectively introduce the iodine at the C1 position. Direct iodination of isoquinoline can be challenging. A more reliable route involves the formation of the N-oxide, which activates the C1 position for nucleophilic attack. Subsequent cyanation followed by hydrolysis and a Sandmeyer-type reaction can yield the desired 1-iodoisoquinoline. A more direct modern approach involves ortho-cyanation of the N-oxide followed by further transformations.[12] For this guide, we will focus on a more classical and often scalable route involving activation via an isoquinolone intermediate.

Synthesis_Workflow cluster_0 Step 1: Core Formation cluster_1 Step 2: Aromatization cluster_2 Step 3: Iodination Sequence A 4-Fluorophenethylamine B N-Acetyl-4-fluorophenethylamine A->B Acetic Anhydride C 7-Fluoro-3,4-dihydroisoquinoline B->C Bischler-Napieralski (POCl3) D 7-Fluoroisoquinoline C->D Dehydrogenation (e.g., Pd/C) E 7-Fluoro-1(2H)-isoquinolone D->E Oxidation F 1-Chloro-7-fluoroisoquinoline E->F Chlorination (POCl3) G This compound F->G Finkelstein Reaction (NaI) Cross_Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_reagent R-B(OH)2 Pd Catalyst, Base Start->Suzuki_reagent Sono_reagent R-C≡C-H Pd/Cu Catalyst, Base Start->Sono_reagent Buch_reagent R1R2-NH Pd Catalyst, Base Start->Buch_reagent Suzuki_product 7-Fluoro-1-Aryl-isoquinoline Suzuki_reagent->Suzuki_product Sono_product 7-Fluoro-1-Alkynyl-isoquinoline Sono_reagent->Sono_product Buch_product 7-Fluoro-1-Amino-isoquinoline Buch_reagent->Buch_product

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with 7-Fluoro-1-iodoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for overcoming challenges with the Suzuki-Miyaura cross-coupling of 7-Fluoro-1-iodoisoquinoline. This resource is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected yields with this specific, and often challenging, heterocyclic substrate. My goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.

Part 1: Symptom & Diagnosis - Why is My Yield Low?

Low yield in a Suzuki coupling is a common but multifaceted problem. With a substrate like this compound, the issues can be more pronounced due to its specific electronic and structural properties. Before diving into specific fixes, let's diagnose the potential root cause.

Common Symptoms & Potential Causes:

Symptom Observed in Reaction Mixture (TLC/LC-MS)Potential Underlying Issue(s)
Significant amount of unreacted this compound Inefficient Oxidative Addition: The first step of the catalytic cycle is failing. This could be due to an inappropriate catalyst/ligand system or catalyst deactivation. • Poor Reagent Quality: The boronic acid/ester may be degraded.
Significant amount of unreacted boronic acid/ester Failed Transmetalation: The base may be too weak or poorly soluble to activate the boronic acid. • Protodeboronation: The boronic acid is being quenched by trace amounts of water or protic solvents before it can couple.
Presence of a significant homocoupled biaryl product (from the boronic acid) Presence of Oxygen: Inadequate degassing allows for oxidative processes that favor homocoupling.[1] • Use of a Pd(II) Precatalyst: If the reduction to the active Pd(0) is inefficient, the remaining Pd(II) can promote homocoupling.[1]
Presence of 7-Fluoroisoquinoline (dehalogenated starting material) Dehalogenation Side Reaction: The palladium-aryl intermediate reacts with a hydrogen source (e.g., solvent, base) instead of the boronic acid.[1]
Formation of a dark black precipitate (Palladium black) Catalyst Decomposition: The ligand may not be robust enough to stabilize the palladium catalyst throughout the reaction, leading to aggregation and loss of activity.[1]

Part 2: Troubleshooting Workflow - A Logical Approach

When troubleshooting, it's crucial to proceed logically rather than changing multiple variables at once. The following workflow provides a structured path to identify and solve the issue.

G Start Low Yield Observed CheckReagents Step 1: Verify Reagent Quality & Stoichiometry - Fresh Boronic Acid? - Anhydrous Solvent? - Correct Equivalents? Start->CheckReagents Begin Troubleshooting CheckSetup Step 2: Scrutinize Reaction Setup - Thoroughly Degassed? - Inert Atmosphere Maintained? CheckReagents->CheckSetup Reagents OK Success Yield Improved CheckReagents->Success Issue Found & Fixed OptimizeBase Step 3: Re-evaluate the Base - Stronger Base (e.g., K3PO4, Cs2CO3)? - Anhydrous Conditions? CheckSetup->OptimizeBase Setup is Correct CheckSetup->Success Issue Found & Fixed OptimizeLigand Step 4: Screen Ligands - Bulky, Electron-Rich Phosphines? (e.g., XPhos, SPhos, tBu3P) OptimizeBase->OptimizeLigand No Improvement OptimizeBase->Success Yield Improves OptimizeSolvent Step 5: Change Solvent System - Aprotic Polar (e.g., Dioxane, 2-MeTHF)? - Anhydrous vs. Aqueous? OptimizeLigand->OptimizeSolvent No Improvement OptimizeLigand->Success Yield Improves OptimizeSolvent->Success Yield Improves

Caption: A logical workflow for troubleshooting low Suzuki coupling yields.

Part 3: Frequently Asked Questions (FAQs) & In-Depth Solutions

Q1: My starting material, this compound, is being consumed, but I'm not seeing my desired product. Instead, I see significant protodeboronation of my boronic acid. What's happening?

Answer: This classic symptom points directly to an issue with the transmetalation step of the catalytic cycle. The boronic acid is decomposing before it has a chance to couple with the activated palladium complex.

Mechanistic Insight: The Suzuki coupling requires a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[2] If this process is slow or inefficient, or if there are proton sources present, the boronic acid can be hydrolyzed back to the corresponding arene (protodeboronation). Heteroaryl boronic acids can be particularly prone to this side reaction.[3]

Troubleshooting Steps:

  • Switch to a Stronger, Non-Nucleophilic Base: If you are using a mild base like Na₂CO₃, it may not be sufficient. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[4] These bases are more effective at promoting the formation of the boronate "ate" complex.

  • Ensure Anhydrous Conditions: While many Suzuki reactions tolerate water, excessive water can promote protodeboronation. Try using anhydrous solvents and a base like powdered, anhydrous K₃PO₄. You may need to dry your solvents and reagents thoroughly.

  • Use a Boronate Ester: Boronic esters, particularly pinacol esters (Bpin), are often more stable and less prone to protodeboronation than their corresponding boronic acids.[5] If you are using a boronic acid, consider converting it to the pinacol ester first.

  • Increase Boronic Acid Stoichiometry: As a simple fix, increasing the equivalents of the boronic acid partner (e.g., from 1.2 to 1.5 or 2.0 eq.) can sometimes compensate for its decomposition and drive the reaction to completion.

Q2: I'm seeing a lot of my this compound starting material left over, even after extended reaction times. Is my catalyst not working?

Answer: This strongly suggests a problem with the initial oxidative addition step or catalyst deactivation . The Pd(0) catalyst is failing to insert into the Carbon-Iodine bond of your substrate. With a heteroaromatic substrate like isoquinoline, catalyst deactivation is a significant concern.

Mechanistic Insight: The nitrogen atom in the isoquinoline ring is Lewis basic and can coordinate to the palladium center.[3] This coordination can inhibit the catalyst's ability to participate in the catalytic cycle, effectively poisoning it.[3][6] The electron-withdrawing nature of the fluorine at the 7-position can also influence the electron density of the aromatic system, potentially making oxidative addition more challenging compared to simpler aryl iodides.

Troubleshooting Steps:

  • Choose the Right Ligand: This is the most critical variable. For electron-rich heteroaromatics and to overcome potential catalyst inhibition, you need a ligand that is both electron-rich and sterically bulky .[1][7]

    • Electron-rich ligands (like those with alkylphosphine groups) increase the electron density on the palladium, which promotes the oxidative addition step.[1]

    • Bulky ligands (like Buchwald's biaryl phosphines) create a larger "bite angle" and a more coordinatively unsaturated metal center, which can accelerate the final reductive elimination step and discourage catalyst deactivation.[1][7]

  • Screen a Panel of Ligands: Do not rely on a single "go-to" ligand like PPh₃. It is often inadequate for challenging substrates.[7] Set up small-scale parallel reactions to screen more advanced ligands.

Recommended Ligand ClassSpecific ExamplesRationale
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhosExcellent for heteroaryl couplings; bulky and electron-rich.[8]
Bulky Alkylphosphines Tri-tert-butylphosphine (P(tBu)₃)Very electron-donating, good for accelerating oxidative addition.[2]
Ferrocenyl Phosphines dppfA robust, general-purpose ligand, but may be less effective than Buchwald ligands for this specific substrate.[9]
  • Use a Pre-formed Catalyst: Start with a well-defined Pd(0) source like Pd₂(dba)₃ or an air-stable precatalyst (e.g., XPhos Pd G3). Using Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) relies on an in situ reduction to the active Pd(0) species, which can sometimes be inefficient and lead to side reactions like homocoupling.[1]

Q3: I've tried different ligands and bases, but my yield is still poor and I see a lot of black precipitate (palladium black) in my flask. What should I do?

Answer: The formation of palladium black is a clear sign of catalyst decomposition.[1] The ligand you are using is failing to stabilize the palladium nanoparticles, causing them to aggregate and fall out of the catalytic cycle. This often happens at elevated temperatures.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Suzuki couplings are often run at high temperatures (80-110 °C) out of habit. However, a more active catalyst system (e.g., Pd₂(dba)₃ with XPhos) can often run at lower temperatures (e.g., room temperature to 60 °C).[2][4] Lowering the temperature can significantly enhance catalyst stability.

  • Change the Solvent: The solvent plays a crucial role in catalyst stability and the solubility of all reaction components.[10]

    • Common Solvents: Toluene, Dioxane, and THF are standard choices.[1] A mixture of an organic solvent with water (e.g., Dioxane:Water 4:1) is often used to help dissolve the inorganic base.[9][11]

    • Consider 2-MeTHF: 2-Methyltetrahydrofuran is an excellent alternative to THF with a higher boiling point and better phase separation from water, which can be beneficial.[8]

    • Polar Aprotic Solvents: Solvents like DMF can sometimes be effective but can also lead to different selectivity profiles and are harder to remove.[12][13]

  • Ensure Proper Degassing: Oxygen is detrimental to the active Pd(0) catalyst and can lead to both decomposition and unwanted side reactions like homocoupling.[1] Use a robust degassing method. A simple nitrogen purge is often insufficient. The "freeze-pump-thaw" method (3 cycles) is highly recommended for sensitive reactions. Alternatively, sparging the solvent with argon for 30-60 minutes before adding the catalyst and reagents is a good practice.[4]

Part 4: Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This is a robust starting point for optimization.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 0.015 equiv Pd)

  • XPhos (0.033 mmol, 0.033 equiv)

  • K₃PO₄ (powdered, anhydrous) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask with a rubber septum.

  • Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • In a separate vial, under the inert atmosphere of a glovebox, add Pd₂(dba)₃ and XPhos. Add the anhydrous 1,4-dioxane to this vial to dissolve the catalyst and ligand.

  • Using a syringe, transfer the catalyst/ligand solution to the Schlenk flask containing the other reagents.

  • Place the flask in a preheated oil bath at 80 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Proceed with standard aqueous workup and purification by column chromatography.

Protocol 2: Small-Scale Parallel Ligand Screening

To efficiently find the optimal ligand, use a parallel screening setup.

Setup:

  • Use small (2 mL) reaction vials with screw caps and septa in a heating block.

  • Prepare a stock solution of this compound in the chosen solvent.

  • Prepare a stock solution of the boronic acid in the chosen solvent.

  • Weigh the base, catalyst precursor, and different ligands directly into each vial.

Example Matrix:

VialCatalyst (1.5 mol%)Ligand (3.3 mol%)Base (2 eq.)SolventTemp
1Pd₂(dba)₃XPhosK₃PO₄Dioxane80 °C
2Pd₂(dba)₃SPhosK₃PO₄Dioxane80 °C
3Pd₂(dba)₃P(tBu)₃K₃PO₄Dioxane80 °C
4Pd₂(dba)₃dppfK₃PO₄Dioxane80 °C
5Pd₂(dba)₃XPhosCs₂CO₃Toluene80 °C
6Pd₂(dba)₃SPhosK₃PO₄2-MeTHF80 °C

After a set time (e.g., 4 hours), take an aliquot from each reaction, quench, and analyze by LC-MS to determine the relative conversion to the product. This data-driven approach will quickly identify the most promising conditions to scale up.

Part 5: The Catalytic Cycle - A Visual Guide

Understanding the mechanism is key to rational troubleshooting.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(I)L₂ (Oxidative Addition Adduct) pd0->oa_complex Oxidative Addition Ar-I (this compound) [Rate Determining Step] label_oa Step 1 trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation Ar'-B(OR)₂ + Base label_trans Step 2 trans_complex->pd0 Reductive Elimination Forms Ar-Ar' Product label_re Step 3 product_complex Product-Catalyst Complex center

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7]

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. A comprehensive overview of the reaction mechanism, components, and ligand design principles. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. An excellent practical guide covering common catalysts, side reactions like homocoupling and dehalogenation, and the role of ligands. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Provides information on the mechanism, including the role of base in activating the boronic acid, and lists various catalyst systems. [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC, NIH. Discusses challenges with heteroaryl couplings, including catalyst deactivation by Lewis-basic nitrogen atoms. [Link]

  • The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates - ResearchGate. Provides examples of Suzuki couplings on isoquinoline scaffolds. [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. A study showing the significant impact of solvent and base choice on reaction yield. [Link]

  • Substituent Effects on Aryltrifluoroborate Solvolysis in Water... - ACS Publications. Discusses how electron-withdrawing groups can affect the reactivity of boron species, relevant to the fluorine substituent. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides... - Chemical Science (RSC Publishing). A review on selectivity trends in heteroaryl couplings. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles... - Journal of the American Chemical Society. Details the inhibitory effect of unprotected nitrogen heterocycles on palladium catalysts. [Link]

  • Suzuki coupling Reaction's yield is very low... - ResearchGate. A discussion forum offering practical tips from other chemists, such as using stronger bases and different solvents. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. Highlights that the role of the solvent can be complex and does not always trend with simple properties like dielectric constant. [Link]

  • How to approach choosing reaction conditions for Suzuki? - Reddit r/Chempros. A practical discussion on selecting ligands, bases, and solvents for Suzuki reactions. [Link]

  • Substituent effects on aryltrifluoroborate solvolysis in water... - UBC Chemistry. Abstract detailing how electron-withdrawing groups retard solvolysis rates. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles... - NIH. Provides specific reaction conditions for coupling challenging nitrogen-rich heterocycles. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene... - Journal of the American Chemical Society. Discusses factors influencing selectivity in polyhalogenated heteroarenes. [Link]

  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions... - ResearchGate. Discusses the role of fluoride as a potent base in Suzuki couplings. [Link]

  • The Suzuki Reaction - Myers Group, Harvard University. A detailed overview including the use of various organoboron reagents like MIDA boronates. [Link]

  • ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles... - ResearchGate. Highlights catalyst deactivation due to complex formation between nitrogen atoms and palladium. [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction... - Journal of the American Chemical Society. Describes highly active catalyst systems for heteroaryl couplings. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics... - Chemical Science (RSC Publishing). Explains that oxidative addition is often the rate- and product-determining step. [Link]

  • Diagnosing issues with a failed Suzuki coupling? - Reddit r/Chempros. A practical discussion where chemists suggest that electron-donating groups on the aryl halide can make oxidative addition more difficult. [Link]

  • A general Suzuki cross-coupling reaction of heteroaromatics... - PubMed. Describes a versatile method for coupling various heteroaromatic systems. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. Discusses how solvents can activate precatalysts and stabilize reagents. [Link]

  • Suzuki coupling of heteroaryl halides with aryl boronic acids a - ResearchGate. Provides examples and conditions for coupling various heteroaryl halides. [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - Schroeder Group, University of Illinois. Highlights the challenge of finding general conditions for heteroaryl couplings. [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction... - Institut Kimia Malaysia. While focused on Stille, it provides analogous insights into the roles of reaction parameters. [Link]

  • Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides... - Chemical Science (RSC Publishing). Reinforces the broad utility and importance of the Suzuki-Miyaura reaction. [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles - Synform. Describes a robust catalyst system (Pd/PCy₃/K₃PO₄) for coupling nitrogen heterocycles. [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions... - ChemRxiv. Although on Nickel, it provides valuable mechanistic insight into catalyst deactivation pathways. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. A detailed review on the role of solvents in cross-coupling reactions. [Link]

Sources

Technical Support Center: Purification of 7-Fluoro-1-iodoisoquinoline Coupling Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of cross-coupling products derived from 7-fluoro-1-iodoisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the purification of these valuable heterocyclic compounds. Here, you will find troubleshooting advice, detailed experimental protocols, and data to help you isolate your target molecules with high purity.

Introduction: The Challenge of Purity

This compound is a versatile building block in medicinal chemistry. The C1-iodo bond provides a reactive handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functionalities. However, the purification of the resulting 1-substituted-7-fluoroisoquinolines is often challenging due to the formation of closely related byproducts. This guide provides a systematic approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in my coupling reaction with this compound?

A1: Besides unreacted starting materials, the most prevalent byproducts in palladium-catalyzed couplings are typically:

  • Hydrodeiodination Product (7-Fluoroisoquinoline): This is often a major byproduct where the iodine at the C1 position is replaced by a hydrogen atom. This can occur through various mechanisms, including a competing reaction pathway where the palladium intermediate reacts with a hydrogen source in the reaction mixture[1][2].

  • Homocoupling of the Coupling Partner: In Suzuki reactions, the boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen[3]. In Sonogashira couplings, terminal alkynes can dimerize to form a 1,3-diyne (Glaser coupling), especially when copper co-catalysts are used[4][5].

  • Starting Material Dimer (1,1'-bis(7-fluoroisoquinoline)): Homocoupling of the this compound starting material can occur, though it is often less prevalent than other side reactions.

  • Degraded Ligands and Catalyst Residues: Phosphine ligands can be oxidized, and palladium can precipitate as palladium black. These residues can complicate purification[6].

Q2: My product seems to be decomposing on the silica gel column. What can I do?

A2: Decomposition on silica gel can occur if your product is highly sensitive to acid. Silica gel is slightly acidic.

  • Solution 1: Neutralize the Silica: You can try neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%) in your eluent system.

  • Solution 2: Use a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase. However, be aware that alumina has different adsorption properties, so you will need to re-screen your solvent system using TLC with alumina plates.

  • Solution 3: Minimize Contact Time: Use flash column chromatography rather than gravity chromatography to reduce the time your compound spends on the column[7].

Q3: How can ¹⁹F NMR help me assess the purity of my final compound?

A3: ¹⁹F NMR is an exceptionally powerful tool for this specific class of compounds due to its high sensitivity and wide chemical shift range[8][9][10]. The chemical shift of the fluorine atom at the C7 position is highly sensitive to the nature of the substituent at the C1 position[10]. You will observe distinct signals for your starting material (this compound), your desired product (e.g., 7-fluoro-1-arylisoquinoline), and the hydrodeiodination byproduct (7-fluoroisoquinoline). By integrating these peaks, you can accurately quantify the purity and the relative amounts of these key species.

Troubleshooting Guide: Column Chromatography Purification

This guide addresses specific issues you might encounter during the purification of your this compound coupling product by column chromatography.

Issue Potential Cause(s) Suggested Solutions & Explanations
Poor Separation Between Product and Byproducts on TLC Inappropriate Solvent System Polarity: The eluent polarity is either too high (all spots run near the solvent front) or too low (all spots remain at the baseline)[11][12][13].Systematic Screening: Start with a non-polar solvent like hexanes or petroleum ether and gradually add a more polar solvent like ethyl acetate or dichloromethane. Test solvent systems like 10:1, 5:1, 2:1, and 1:1 Hexanes:EtOAc. The ideal TLC shows the desired product with an Rf value between 0.2 and 0.4 for good separation on a column[11].
Co-elution of Product and a Key Byproduct Similar Polarity: The desired product and a byproduct (e.g., the hydrodeiodination product, 7-fluoroisoquinoline) may have very similar polarities, making separation difficult with standard solvent systems.Change Solvent Selectivity: Instead of just adjusting polarity, change the nature of the solvents. For example, if a Hexanes/Ethyl Acetate system fails, try a Dichloromethane/Methanol or a Toluene/Ethyl Acetate system. Different solvents interact differently with the compounds and the stationary phase, which can alter the elution order[11].
Product is a Smear or "Streak" on the TLC/Column Compound is too Polar for the Eluent: The compound is adsorbing very strongly to the silica and not eluting cleanly. Acidic/Basic Nature: The compound may be interacting with the acidic silica, causing tailing.Increase Eluent Polarity: Add a small amount of a highly polar solvent like methanol to your eluent system (e.g., 1-5% MeOH in DCM). Add a Modifier: For basic compounds (like the isoquinoline nitrogen), adding a small amount of triethylamine or ammonia in methanol to the eluent can improve peak shape[11]. For acidic compounds, a drop of acetic acid may help.
Desired Product Not Eluting from the Column Insufficient Eluent Polarity: The solvent system is not polar enough to displace your compound from the silica gel.Gradient Elution: Start with the non-polar eluent that separates the less polar impurities. Then, gradually increase the polarity of the eluent to wash out your more polar product. For example, after eluting non-polar byproducts with 10:1 Hexanes:EtOAc, you might switch to 4:1 and then 1:1 Hexanes:EtOAc to elute your product.

Experimental Protocols

Protocol 1: Analytical Thin-Layer Chromatography (TLC)

This protocol is essential for determining the correct solvent system for column chromatography.

  • Preparation: Dissolve small amounts of your crude reaction mixture, the this compound starting material, and (if available) the coupling partner in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, carefully spot each solution onto a silica gel TLC plate, ensuring the spots are small and about 1 cm from the bottom edge[14].

  • Development: Place the plate in a sealed chamber containing your chosen eluent (e.g., 4:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the spots[14][15]. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.

  • Analysis: Calculate the Retention Factor (Rf) for each spot. An ideal solvent system for column chromatography will give your desired product an Rf of ~0.2-0.4 and maximize the separation from all other spots[11].

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing (Slurry Method):

    • Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in your starting, non-polar eluent (e.g., 10:1 Hexanes:EtOAc).

    • Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles. Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.

    • Add a protective layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane).

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent under reduced pressure.

    • Carefully add the concentrated solution or the dried silica with the adsorbed sample to the top of the column.

  • Elution:

    • Carefully add your eluent to the top of the column.

    • Apply gentle pressure using a pump or nitrogen line to force the solvent through the column at a steady rate.

    • Collect fractions in test tubes.

    • Monitor the fractions by TLC to determine which ones contain your pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield your purified product.

Visualizations

Purification Workflow Diagram

This diagram illustrates the decision-making process during the purification of a typical Suzuki coupling reaction product.

PurificationWorkflow cluster_reaction Reaction Workup cluster_analysis Analysis & Strategy cluster_purification Purification cluster_final Final Product Reaction Crude Reaction Mixture (Post-aqueous workup) TLC Run Analytical TLC (e.g., 4:1 Hex:EtOAc) Reaction->TLC Develop separation method NMR_check Check Crude ¹H/¹⁹F NMR (Identify major species) Reaction->NMR_check Assess crude purity Column Flash Column Chromatography TLC->Column Select eluent system NMR_check->Column Inform purification strategy Fractions Collect & Analyze Fractions Column->Fractions Combine Combine Pure Fractions Fractions->Combine TLC analysis Evaporate Evaporate Solvent Combine->Evaporate Product Pure 1-Substituted- 7-Fluoroisoquinoline Evaporate->Product

Caption: General workflow for the purification of coupling products.

Byproduct Relationship Diagram

This diagram shows the relationship between the starting material, the desired product, and common byproducts in a Suzuki reaction.

ByproductRelationships SM This compound (Starting Material) Product Desired Product (7-Fluoro-1-arylisoquinoline) SM->Product Pd-catalyzed cross-coupling Hydrodeiodination Hydrodeiodination Byproduct (7-Fluoroisoquinoline) SM->Hydrodeiodination Side Reaction (+ H source) Partner Ar-B(OH)₂ (Coupling Partner) Partner->Product Pd-catalyzed cross-coupling Homocoupling Homocoupling Byproduct (Ar-Ar) Partner->Homocoupling Side Reaction (e.g., + O₂)

Caption: Common species in a Suzuki coupling reaction mixture.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • University of Ottawa. 19Flourine NMR. [Link]

  • Reddit. Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. [Link]

  • ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives | Request PDF. [Link]

  • Bacher, A., et al. Fluorine NMR. [Link]

  • UC Santa Barbara. 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. [Link]

  • Google Patents. WO2013003315A2 - Methods for preparing isoquinolines.
  • Chemistry Stack Exchange. Purification of Buchwald-Hartwig amination. [Link]

  • University of Wisconsin-Madison. Thin Layer Chromatography (TLC). [Link]

  • Pál, D., et al. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. Thin Layer Chromatography (TLC). [Link]

  • Vantourout, J. C., et al. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • University of Colorado Boulder. CHEM 344 Thin Layer Chromatography. [Link]

  • McIndoe, J. S., et al. A mechanistic investigation of hydrodehalogenation using ESI-MS. RSC Publishing. [Link]

  • Magano, J., et al. The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Google Patents.
  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for rapid 18F-labelling of peptides. [Link]

  • Weizmann Institute of Science. Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. [Link]

  • Chemistry LibreTexts. 6.2: Thin Layer Chromatography (TLC). [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Beilstein Journal of Organic Chemistry. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. [Link]

  • Handa, S., et al. ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors. PubMed Central. [Link]

  • Royal Society of Chemistry. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • PubMed. Palladium-Catalyzed Isoquinoline Synthesis by Tandem C-H Allylation and Oxidative Cyclization of Benzylamines with Allyl Acetate. [Link]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions for 7-Fluoro-1-iodoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 7-Fluoro-1-iodoisoquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile building block in their synthetic campaigns. The unique electronic and steric properties of this substrate—namely, the electron-withdrawing fluorine at the 7-position and the reactive iodine at the sterically accessible 1-position adjacent to the ring nitrogen—make it a valuable scaffold, but also one that requires careful optimization of reaction conditions.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate challenges and achieve high-yield, reproducible results in your cross-coupling endeavors.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the cross-coupling of this compound. Each issue is followed by an analysis of potential causes and a series of recommended solutions grounded in mechanistic principles.

Question 1: My reaction shows very low to no conversion of the starting material. What are the primary factors to investigate?

Low or no product yield is the most common issue in cross-coupling reactions. The problem can typically be traced back to one of three areas: the catalyst system, the reagents, or the reaction environment.

Potential Causes & Recommended Solutions:

  • Inactive Palladium Catalyst: The active Pd(0) species is prone to oxidation if not handled under strictly inert conditions. Pre-catalysts may also fail to reduce to the active form.

    • Solution 1: Rigorous Inert Atmosphere: Ensure your reaction vessel, solvents, and reagents are thoroughly deoxygenated. Use a Schlenk line or a glovebox for reagent addition. Degas solvents by sparging with argon or nitrogen for at least 20-30 minutes before use.[1]

    • Solution 2: Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are often air-stable and provide more consistent generation of the active Pd(0) species in situ.[2]

    • Solution 3: Catalyst and Ligand Choice: The C1-iodo bond on the isoquinoline is electron-deficient due to the adjacent nitrogen and the C7-fluoro group, which generally facilitates oxidative addition. However, the choice of ligand is critical for subsequent steps. For sterically demanding couplings or challenging substrates, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos) are recommended as they promote both oxidative addition and the rate-limiting reductive elimination step.[3][4]

  • Degradation of Coupling Partner (Especially Boronic Acids): Boronic acids are susceptible to degradation via protodeborylation, especially at elevated temperatures or in the presence of excess water.

    • Solution 1: Check Reagent Quality: Use fresh, high-purity boronic acids. Store them in a desiccator.

    • Solution 2: Use Stoichiometry: An excess of the boronic acid (typically 1.2–1.5 equivalents) is often used to compensate for potential degradation.[2]

    • Solution 3: Stabilize the Boronic Acid: For particularly unstable boronic acids, consider converting them to a more robust potassium trifluoroborate salt (ArBF₃K) or a diethanolamine adduct, which can be used directly in the coupling reaction.[2]

  • Incorrect Base or Solvent System: The base is crucial for the transmetalation step (in Suzuki reactions) or for deprotonating the nucleophile (in Sonogashira and Buchwald-Hartwig reactions).[5] The solvent affects solubility and the stability of reaction intermediates.

    • Solution 1: Base Selection: Strong, non-nucleophilic bases are often preferred. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are excellent choices. For Buchwald-Hartwig aminations, a strong base like NaOtBu or LHMDS is typically required.[6][7] Avoid amine bases like triethylamine in Suzuki reactions as they can sometimes lead to dehalogenation side products.[8]

    • Solution 2: Solvent Choice: Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water for Suzuki reactions, are standard.[2] Ensure the solvent can fully dissolve the starting materials at the reaction temperature.

Troubleshooting Workflow: Low Conversion

Below is a logical workflow to diagnose a failed reaction.

G start Low / No Conversion catalyst 1. Verify Catalyst System start->catalyst reagents 2. Assess Reagent Quality start->reagents conditions 3. Re-evaluate Conditions start->conditions inert Is atmosphere strictly inert? catalyst->inert boronic_acid Is boronic acid fresh and pure? reagents->boronic_acid base Is base strong/soluble enough? conditions->base precat Using a modern pre-catalyst? inert->precat Yes fix_inert Action: Improve degassing (Schlenk/Glovebox) inert->fix_inert No ligand Is ligand appropriate? precat->ligand Yes fix_precat Action: Switch to G3/G4 pre-catalyst precat->fix_precat No fix_ligand Action: Use bulky, electron-rich ligand (e.g., XPhos) ligand->fix_ligand No amine_alkyne Are amine/alkyne reagents pure? boronic_acid->amine_alkyne Yes fix_boronic Action: Use fresh reagent, consider trifluoroborate salt boronic_acid->fix_boronic No fix_amine Action: Purify/distill nucleophile amine_alkyne->fix_amine No solvent Are reagents soluble in solvent? base->solvent Yes fix_base Action: Switch to K₃PO₄, Cs₂CO₃, or NaOtBu base->fix_base No temp Is temperature optimal? solvent->temp Yes fix_solvent Action: Change to Dioxane, THF, or Toluene solvent->fix_solvent No fix_temp Action: Increase temp in 10°C increments temp->fix_temp No

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Question 2: I am observing significant side products. How can I improve the selectivity?

Side product formation reduces yield and complicates purification. The most common side products are from dehalogenation (replacement of iodine with hydrogen) and homocoupling of the coupling partner.

Common Side Reactions & Mitigation Strategies:

  • Hydrodehalogenation (Product = 7-Fluoroisoquinoline): This occurs when a hydride source intercepts the catalytic cycle, leading to the protonation of the starting material.

    • Cause: The hydride can originate from the solvent (e.g., alcohols), the base (e.g., amine bases), or impurities.[8]

    • Solution 1: Switch to an inorganic base such as K₃PO₄ or Cs₂CO₃.[8]

    • Solution 2: Use anhydrous, high-purity solvents. Avoid solvents that can act as hydride donors.

    • Solution 3: Ensure your amine or alkyne coupling partners are free of impurities that could act as hydride sources.

  • Homocoupling of the Coupling Partner (e.g., Biaryl from Boronic Acid or Diyne from Alkyne):

    • Cause (Suzuki): Boronic acid homocoupling is often promoted by the presence of oxygen and can be catalyzed by palladium.

    • Solution (Suzuki): As with low conversion, rigorous deoxygenation is critical. Ensure a positive pressure of inert gas is maintained throughout the reaction.[1]

    • Cause (Sonogashira): The homocoupling of terminal alkynes (Glaser coupling) is a very common side reaction, catalyzed by the copper(I) co-catalyst in the presence of oxygen.[9][10]

    • Solution (Sonogashira):

      • Strictly Anaerobic Conditions: This is the most critical factor. Use Schlenk techniques and thoroughly degassed solvents.[9]

      • Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed that eliminate the primary cause of Glaser coupling. These often require a different ligand or base system but can be highly effective.[11][12]

      • Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure of the product and reagents to conditions that favor side reactions.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is generally most reliable for the C-1 position of this compound?

The Suzuki-Miyaura coupling is often the most robust and versatile choice for this substrate due to the high stability and commercial availability of a vast array of boronic acids and their derivatives. The reaction conditions are generally mild and tolerant of many functional groups. Sonogashira and Buchwald-Hartwig aminations are also highly effective but may require more stringent optimization, particularly regarding the exclusion of oxygen for Sonogashira[9] and the choice of a sufficiently strong base for amination.[6]

Q2: How does the fluorine at the 7-position influence the reaction?

The fluorine atom at the C-7 position has a significant electronic impact. As a strongly electron-withdrawing group, it makes the entire isoquinoline ring system more electron-deficient. This has two main consequences for palladium-catalyzed cross-coupling at the C-1 position:

  • Facilitates Oxidative Addition: The electron-withdrawing nature of fluorine enhances the electrophilicity of the C-1 iodo-substituted carbon. This generally accelerates the rate-limiting oxidative addition of the Pd(0) catalyst to the C-I bond, which can lead to faster overall reaction rates compared to non-fluorinated analogues.

  • Minimal Steric Hindrance: Located on the opposite side of the molecule, the C-7 fluorine poses no direct steric hindrance to the reaction occurring at C-1.

Q3: What are the best general starting conditions for a Suzuki-Miyaura coupling with this substrate?

A reliable set of starting conditions is crucial for initial screening. The following table outlines a well-established protocol.

Parameter Recommended Condition Rationale
Aryl Halide This compound (1.0 equiv)The iodide is the most reactive halide for oxidative addition.[11]
Boronic Acid Aryl or Vinyl Boronic Acid (1.5 equiv)Excess ensures complete consumption of the limiting reagent.[2]
Catalyst XPhos Pd G3 (1-2 mol%)Air-stable pre-catalyst that provides reliable results.[2]
Base K₃PO₄ (3.0 equiv), finely powderedStrong, non-nucleophilic base that effectively promotes transmetalation.[8]
Solvent 1,4-Dioxane / H₂O (10:1 ratio)Aprotic solvent system that aids solubility and facilitates the role of the base.[2]
Temperature 80–100 °CProvides sufficient thermal energy for most couplings without promoting degradation.
Atmosphere Argon or NitrogenEssential to prevent catalyst oxidation and boronic acid homocoupling.[1]

Q4: Can I use 7-Fluoro-1-chloroisoquinoline or the corresponding bromide instead of the iodide?

Yes, but the reactivity order for oxidative addition is I > Br > OTf >> Cl.[11] While the iodide is the most reactive and allows for the mildest conditions, the bromide can also be a suitable substrate, though it may require a more active catalyst system (e.g., a more electron-rich ligand or higher temperature). The corresponding chloride is significantly less reactive and would likely require a specialized, highly active catalyst system, such as one employing a bulky biarylphosphine ligand.[4]

General Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for performing common cross-coupling reactions with this compound.

Protocol 1: Suzuki-Miyaura Coupling

G prep 1. Preparation - Dry reaction vial - Add solids: Aryl-I (1 eq), Boronic Acid (1.5 eq), K₃PO₄ (3 eq) inert 2. Inert Atmosphere - Seal vial with septum - Purge with Ar/N₂ for 10 min prep->inert cat 3. Catalyst Addition - Add XPhos Pd G3 (1-2 mol%) under Ar/N₂ inert->cat solvent 4. Solvent Addition - Add degassed Dioxane/H₂O (10:1) via syringe cat->solvent react 5. Reaction - Place in preheated block (80-100 °C) - Stir vigorously solvent->react monitor 6. Monitoring & Workup - Monitor by TLC/LC-MS - Cool, dilute, wash, dry, and concentrate react->monitor purify 7. Purification - Purify by flash column chromatography monitor->purify

Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.

Methodology:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).[2]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%).[2]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling (Copper-Catalyzed)

Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₄ (2-5 mol%), and CuI (3-10 mol%).

  • Inert Atmosphere: Seal the flask and perform at least three vacuum/inert gas (argon or nitrogen) backfill cycles.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, which can often serve as both base and co-solvent).[9] Finally, add the terminal alkyne (1.1-1.2 equiv) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) as needed. The reaction is often run in the dark to prevent light-induced side reactions.

  • Monitoring & Workup: Monitor by TLC/LC-MS. Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, rinse with an organic solvent, and concentrate the filtrate. The crude product can then be purified.

References

  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.

  • Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. Benchchem.

  • Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. Journal of Combinatorial Chemistry.

  • Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. National Institutes of Health (PMC).

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable.

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.

  • Minimizing side reactions in the Sonogashira coupling of benzothiadiazoles. Benchchem.

  • Buchwald–Hartwig amination. Wikipedia.

  • The Sonogashira Coupling. University of Michigan.

  • Sonogashira coupling. Wikipedia.

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • How can I solve my problem with Suzuki coupling? ResearchGate.

  • Diagnosing issues with a failed Suzuki coupling? Reddit.

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.

  • Sonogashira Coupling. Organic Chemistry Portal.

  • Suzuki Coupling. Organic Chemistry Portal.

Sources

Technical Support Center: Purification Strategies for Reactions Involving 7-Fluoro-1-iodoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and detailed protocols for the effective removal of unreacted 7-fluoro-1-iodoisoquinoline from reaction mixtures. As a key building block in medicinal chemistry, particularly in cross-coupling reactions, its separation from the desired product is a common yet critical challenge. This document is designed to provide not just procedural steps, but the underlying chemical principles to empower you to solve even the most challenging purification scenarios.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of products synthesized from this compound.

Q1: Why is my starting material, this compound, co-eluting with my product during column chromatography?

A: Co-elution during silica gel chromatography is a frequent problem when the polarity of your product is very similar to the unreacted this compound. This starting material is a fairly non-polar, solid compound.[1][2] If your synthetic transformation results in a product with a similar polarity profile (e.g., replacing the iodine with another non-polar group via a Suzuki or Sonogashira coupling), achieving separation can be difficult with standard solvent systems like ethyl acetate/hexanes.[3] You will need to explore alternative solvent systems or purification techniques that exploit different chemical properties.

Q2: What are the initial steps I should take when I see unreacted starting material in my crude reaction mixture?

A: The first step is always a thorough analysis of the crude mixture, typically using Thin Layer Chromatography (TLC) or LC-MS.

  • Assess the Polarity Difference: Run a TLC plate with your crude mixture, the this compound starting material, and a co-spot (a mix of the two). This will visually confirm the presence of the starting material and give you an idea of the separation (ΔRf).

  • Identify Other Impurities: Note the presence of other byproducts, such as homocoupled starting materials or catalyst residues, which may influence your choice of purification method.[4][5]

  • Consult the Workflow: Based on this initial analysis, use a logical workflow to decide on the best purification strategy.

Initial Troubleshooting Workflow A Analyze Crude Mixture (TLC, LC-MS) B Is there a good ΔRf between product and SM? A->B C Optimize Flash Column Chromatography (See Protocol 1) B->C Yes D Is the product non-basic? B->D No E Perform Acid-Base Liquid-Liquid Extraction (See Protocol 2) D->E Yes F Is the product a stable solid? D->F No G Attempt Recrystallization (See Protocol 3) F->G Yes H Consider alternative methods: - Preparative HPLC - Different stationary phase (Alumina, C18) F->H No

Caption: Initial troubleshooting decision tree.

Q3: Can I use a liquid-liquid extraction to remove the unreacted isoquinoline?

A: Absolutely. This is often the most efficient method if your product's properties allow for it. The isoquinoline scaffold contains a basic nitrogen atom.[6] This nitrogen can be protonated with a dilute aqueous acid (e.g., 1M HCl), forming a water-soluble ammonium salt. If your desired product is not basic and remains soluble in an organic solvent, you can wash the organic layer with the acid solution to selectively pull the unreacted this compound into the aqueous phase. This is a highly effective, scalable, and cost-efficient purification step.

Q4: Is recrystallization a viable option to purify my product from the starting material?

A: Yes, particularly for large-scale purifications where chromatography is less practical.[2] Recrystallization is effective if your product and the unreacted starting material have significantly different solubilities in a chosen solvent system.[7] The ideal scenario is finding a solvent where your product is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures, while the this compound remains in the mother liquor upon cooling. This requires empirical screening of various solvents.

Q5: How do I remove residual palladium catalyst along with the unreacted starting material?

A: Palladium catalyst residues from cross-coupling reactions can often be removed by filtering the crude reaction mixture through a short plug of Celite or silica gel before proceeding with other purification steps.[8] For stubborn cases, specialized scavengers (resins or silicas functionalized with thiols or other ligands) can be employed. Often, the primary purification method chosen for the organic molecules (chromatography, extraction, or recrystallization) will also effectively remove the bulk of the metal catalyst residues.

Section 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step protocols for the most effective purification techniques.

Understanding Your Starting Material

A successful purification strategy begins with understanding the properties of the compound you need to remove.

PropertyValue / DescriptionSource
Appearance Pale yellow to off-white solid powder[1]
Molecular Weight ~273.05 g/mol [9]
Solubility Insoluble in water; Soluble in common organic solvents (DCM, THF, etc.)[1][2]
Chemical Nature Weakly basic due to the isoquinoline nitrogen atom (pKa of parent isoquinoline ~5.14)[6]
Polarity Considered fairly non-polar to moderately polar[2]
Protocol 1: Flash Column Chromatography Optimization

Causality: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). By carefully selecting the eluent, you can modulate the speed at which compounds travel through the column, allowing for their separation.

Step-by-Step Methodology:

  • TLC Analysis: First, find a solvent system that provides good separation (ΔRf ≥ 0.2) between your product and this compound. Aim for an Rf value of ~0.2-0.3 for your target compound.

  • Solvent System Selection: If standard ethyl acetate/hexanes fails, try systems that offer different selectivities.

Solvent System ClassExample EluentsRationale
Ester/Hydrocarbon Ethyl Acetate / HexanesStandard system, good starting point.
Chlorinated/Hydrocarbon Dichloromethane / HexanesOffers different selectivity for halogenated compounds.
Ether/Hydrocarbon Diethyl Ether / HexanesEther is a hydrogen bond acceptor, altering interactions.
Polar/Aprotic Acetone / TolueneCan improve separation for more polar compounds.
Amine Additive 1% Triethylamine in EtOAc/HexanesThe basic additive deactivates acidic sites on the silica, preventing peak tailing of basic compounds like isoquinolines.
  • Column Packing: Pack a column with the appropriate amount of silica gel (typically 40-63 μm particle size) using your chosen eluent.[10]

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" technique results in sharper bands and better separation.[2][11]

  • Elution: Carefully add the dry-loaded sample to the top of the column. Elute with your chosen solvent system, collecting fractions and monitoring them by TLC.[10]

  • Isolation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Protocol 2: Acid-Base Liquid-Liquid Extraction

Causality: This method exploits the basicity of the isoquinoline nitrogen. By converting the neutral, organic-soluble base into a charged, water-soluble ammonium salt, it can be selectively moved from the organic phase to the aqueous phase.

Acid-Base Extraction Workflow cluster_0 Extraction Phase cluster_1 Separation Phase cluster_2 Recovery Phase (Optional) A 1. Dissolve crude mixture in organic solvent (e.g., EtOAc, DCM) B 2. Add 1M HCl (aq). Shake vigorously in separatory funnel. A->B C 3. Separate Layers B->C D Organic Layer: Contains neutral product. Wash with brine, dry, and concentrate. C->D E Aqueous Layer: Contains protonated This compound (and other basic impurities) C->E F Optional Recovery: 4. Basify aqueous layer with 2M NaOH (aq) to pH > 10 E->F G 5. Re-extract with organic solvent to recover starting material F->G

Caption: Workflow for acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower layer. The location of the aqueous layer (top or bottom) depends on the organic solvent's density relative to water (DCM is denser, ethyl acetate is less dense).

  • Repeat: Repeat the acid wash (steps 2-4) one or two more times to ensure complete removal of the basic starting material.

  • Product Isolation: The organic layer now contains your purified, non-basic product. Wash it with saturated sodium bicarbonate solution (to neutralize any residual acid), then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[12]

  • Validation: Confirm the absence of the starting material in the purified organic layer via TLC or LC-MS.

Protocol 3: Recrystallization

Causality: This technique relies on the principle that the solubility of a solid in a solvent increases with temperature. A saturated hot solution, upon slow cooling, will become supersaturated, and the compound with the lowest solubility at that cooler temperature will crystallize out, leaving more soluble impurities behind in the solvent.[7]

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your crude solid in various solvents at room temperature and upon heating. The ideal solvent will dissolve the material when hot but yield crystals upon cooling. Common choices include ethanol, isopropanol, acetonitrile, toluene, or mixtures like ethanol/water or ethyl acetate/hexanes.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residues), perform a hot filtration through a fluted filter paper to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling is critical for forming pure, well-defined crystals.[13]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Purity Check: Analyze the purity of the crystals and the composition of the remaining mother liquor by TLC or LC-MS to assess the efficiency of the purification.

References

  • Wikipedia. Isoquinoline . [Link]

  • Affordable Price. This compound Analytical Grade Compound, Mumbai Supplier . [Link]

  • Reddit. How to purify halo-isoquinolines?? . [Link]

  • PubChem. 7-Fluoro-4-iodoisoquinoline . [Link]

  • ResearchGate. How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? . [Link]

  • Reddit. Suzuki purification problem . [Link]

  • National Center for Biotechnology Information (PMC). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR . [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide . [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? . [Link]

  • NROChemistry. Sonogashira Coupling . [Link]

  • Wikipedia. Sonogashira coupling . [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography . [Link]

  • Chemistry LibreTexts. Running a flash column . [Link]

  • University of Rochester. How To: Purify by Crystallization . [Link]

Sources

Technical Support Center: Troubleshooting Homocoupling in the Suzuki-Miyaura Coupling of 7-Fluoro-1-iodoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the Suzuki-Miyaura coupling of 7-Fluoro-1-iodoisoquinoline. Specifically, we will address the prevalent and often frustrating side reaction: the homocoupling of the boronic acid partner. Our goal is to provide a deep mechanistic understanding paired with actionable, field-proven troubleshooting strategies to suppress this impurity and maximize the yield of your desired product.

Diagnostic Center: Why is My Reaction Dominated by Boronic Acid Homocoupling?

Before implementing solutions, it is critical to understand the root cause. The formation of a symmetrical biaryl from your boronic acid (Ar-B(OH)₂ → Ar-Ar) is not a random event; it is a competing catalytic cycle that can become dominant under specific conditions.

The primary culprit is often the presence of Pd(II) species in the reaction mixture before the desired cross-coupling catalytic cycle is efficiently underway.[1] This can happen in two main ways:

  • Oxygen-Mediated Pathway: The most common cause is the presence of dissolved oxygen.[1][2] The active Pd(0) catalyst can be oxidized by O₂ to form a palladium-peroxo complex, (η²-O₂)PdL₂.[3] This complex readily reacts with two molecules of boronic acid, leading to the formation of the homocoupled dimer and regenerating Pd(0), thus creating a catalytic cycle for homocoupling.[1][3]

  • Pd(II) Precatalyst In-Situ Reduction: Many common palladium sources, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, are Pd(II) salts that require in-situ reduction to the active Pd(0) state.[4] One of the pathways for this reduction is the stoichiometric reaction with two equivalents of the boronic acid, which produces one equivalent of the homocoupled dimer.[1][4] If this reduction pathway is significant, you will inherently form the dimer as a byproduct at the very start of your reaction.

The specific substrate, This compound , introduces additional considerations. The electron-withdrawing nature of the fluorine atom and the nitrogen within the isoquinoline ring makes the C-I bond highly activated towards oxidative addition.[4] This is generally favorable; however, if other steps in the catalytic cycle (like transmetalation) are slow, the palladium intermediate may be susceptible to other fates, and competing pathways can gain a foothold.

Visualizing the Competing Catalytic Cycles

To effectively troubleshoot, it's essential to visualize where the desired and undesired pathways diverge.

Caption: Competing catalytic cycles for Suzuki-Miyaura coupling and boronic acid homocoupling.

Troubleshooting Guide & FAQs

This section is structured to address the most common issues encountered in the lab.

Q1: My reaction is producing almost exclusively the boronic acid dimer. Where do I start?

A1: Start with Oxygen Exclusion. This is the most frequent and impactful factor.[1][2] Standard inerting procedures are often insufficient.

  • Problem: A simple nitrogen/argon headspace flush does not remove dissolved oxygen from your solvents and reagents.

  • Solution: Rigorous Degassing.

    • Solvent Sparge: Bubble argon or nitrogen gas through your solvent(s) for at least 30-60 minutes prior to use. A subsurface sparge is significantly more effective than a headspace sweep.[1]

    • Freeze-Pump-Thaw: For ultimate oxygen removal, especially in smaller scale reactions, perform at least three freeze-pump-thaw cycles on your reaction mixture before adding the palladium catalyst.

    • Reagent Handling: Ensure your base and other solid reagents are dry and have not been exposed to air for extended periods.

Q2: I've rigorously degassed, but I still see significant homocoupling. What's the next step?

A2: Evaluate Your Palladium Source and Base. If oxygen is truly eliminated, the problem likely lies in the initial generation of the active Pd(0) catalyst or the relative rates of the catalytic steps.

  • Palladium Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, you are relying on the reaction mixture to reduce it.[4] This can be inefficient and lead to homocoupling.

    • Recommendation: Switch to a Pd(0) source like Pd₂(dba)₃ or a modern, well-defined Pd(II) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) that is designed for clean, rapid, and predictable activation to Pd(0).[4]

  • The Role of the Base: The base is not just a spectator; it plays a crucial role in activating the boronic acid for transmetalation.[5] A suboptimal base can make transmetalation the rate-limiting step, allowing side reactions to occur.

    • Weak vs. Strong Bases: For a challenging substrate, a stronger base is often required. If you are using a mild base like K₂CO₃, consider switching to a more potent one.

    • Recommendation: Use a stronger, more oxophilic base like K₃PO₄ or Cs₂CO₃ . These bases more effectively form the reactive boronate species, accelerating the transmetalation step and helping it outcompete the homocoupling pathway.

Q3: Could my choice of ligand be promoting homocoupling?

A3: Absolutely. The ligand dictates the electronic and steric environment around the palladium center, influencing the rates of every step in the catalytic cycle.[5][6]

  • Ligand Properties:

    • Electron-rich and Bulky Ligands: These ligands (e.g., trialkylphosphines like P(t-Bu)₃, or biarylphosphines like SPhos and XPhos) are known to accelerate both oxidative addition and, crucially, reductive elimination.[4][5] Speeding up the final reductive elimination step ensures the desired product is formed quickly, regenerating Pd(0) and keeping the catalytic cycle moving efficiently.

    • Standard Ligands: A ligand like PPh₃ might be insufficient for this specific coupling, leading to a sluggish turnover and more opportunity for side reactions.

  • Recommendation: If you are using PPh₃, switch to a more robust, modern ligand system. A good starting point would be a Buchwald-type biarylphosphine ligand.

Ligand TypeRecommended ExamplesRationale
Buchwald Biarylphosphines SPhos, RuPhos, XPhosElectron-rich and bulky; promote fast reductive elimination. SPhos is often a good first choice for challenging couplings.[7]
Ferrocenylphosphines dppfBidentate ligand with a large bite angle, known to stabilize the catalyst and can be effective in many systems.[8]
N-Heterocyclic Carbenes (NHCs) IPr, SIPrVery strong σ-donors that create highly active and stable catalysts.[9]
Q4: I've tried everything above and still have issues. Is there anything else I can do?

A4: Yes. Consider additives or a change in protocol.

  • Mild Reducing Agents: In some cases, adding a mild, non-interfering reducing agent can "scavenge" any stray Pd(II) that forms, preventing it from initiating the homocoupling cycle.

    • Protocol: The addition of a small amount of potassium formate (KCO₂H) has been shown to suppress dimer formation by rapidly reducing free Pd(II) species.[1][10] This should be used cautiously, as it can potentially lead to dehalogenation of your starting material.

  • Slow Addition: If you suspect the initial concentration of boronic acid is contributing to the problem, consider adding it slowly via syringe pump over the course of the reaction. This keeps the instantaneous concentration low, disfavoring the second-order homocoupling reaction relative to the desired cross-coupling.

Recommended Starting Protocol for Suppressing Homocoupling

This protocol incorporates best practices to minimize dimer formation from the outset.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • SPhos Precatalyst (G3 or G4) (1-2 mol%)

  • K₃PO₄ (Potassium Phosphate, tribasic), finely ground (3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 10:1 or Toluene/water 10:1)

  • Schlenk flask or sealed reaction vial, stir bar, argon/nitrogen line

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

  • Reagent Addition: To the flask, add the this compound, the arylboronic acid, and the finely ground K₃PO₄.

  • Solvent Addition & Degassing: Add the degassed organic solvent and water. Seal the flask and perform three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Briefly open the flask under a strong positive flow of inert gas and add the SPhos precatalyst.

  • Reaction: Seal the flask tightly and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

Troubleshooting Flowchart

Troubleshooting_Flowchart start High Homocoupling Detected q1 Is your degassing rigorous? (Subsurface sparge or F-P-T) start->q1 sol1 Implement rigorous degassing protocol. (Freeze-Pump-Thaw is best) q1->sol1 No q2 Are you using a Pd(II) source like Pd(OAc)₂? q1->q2 Yes sol1->q2 sol2 Switch to a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., SPhos G4). q2->sol2 Yes q3 What base are you using? q2->q3 No sol2->q3 sol3 Switch to a stronger base like K₃PO₄ or Cs₂CO₃. q3->sol3 Weak (e.g., K₂CO₃) q4 What ligand are you using? q3->q4 Strong (e.g., K₃PO₄) sol3->q4 sol4 Switch from PPh₃ to a bulky, electron-rich ligand like SPhos or RuPhos. q4->sol4 PPh₃ or similar end Problem Resolved q4->end Buchwald-type sol4->end

Caption: A logical workflow for troubleshooting boronic acid homocoupling.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Reddit r/chemhelp. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. [Link]

  • Ma, Y., et al. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry. [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2011). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Saha, A., et al. (2017). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega. [Link]

  • Gonzalez, V. (2016). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]

  • Yoo, W.-J., et al. (2007). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Advanced Synthesis & Catalysis. [Link]

  • Percy, J. M., et al. (2012). Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • ResearchGate. (2015). Oxygen as an oxidant in palladium/copper-cocatalyzed oxidative C-H/C-H cross-coupling between two heteroarenes. [Link]

  • ResearchGate. (2018). Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives. [Link]

  • Adamo, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society. [Link]

  • Beilstein Journals. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. [Link]

Sources

Improving the regioselectivity of reactions involving 7-Fluoro-1-iodoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Fluoro-1-iodoisoquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving high regioselectivity in reactions involving this versatile building block. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.

The Duality of Reactivity: Understanding the Core Principles

This compound presents two distinct reactive sites: the C-1 iodo group and the C-7 fluoro group. The key to mastering its chemistry lies in understanding that the preferred site of reaction is dictated by the mechanism of the chosen transformation.

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig): These reactions are overwhelmingly governed by the rate of oxidative addition of the C-X bond to the Pd(0) catalyst. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond. Consequently, oxidative addition occurs almost exclusively at the C-1 position. The C-F bond is generally inert under these conditions.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): This mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring to form a Meisenheimer intermediate.[3][4] The reaction is favored by strong electron-withdrawing groups that stabilize this negatively charged intermediate. In the isoquinoline system, the ring nitrogen activates the entire scaffold. The highly electronegative fluorine atom at C-7 strongly polarizes the C-F bond and is an excellent leaving group for SNAr, especially when the attack is stabilized by the ring system.[3][5]

This fundamental dichotomy dictates the strategic approach to functionalizing this compound, as illustrated below.

G cluster_0 Reaction Pathways for this compound Start This compound Pd_Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) Start->Pd_Coupling C-I bond reactivity SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr C-F bond activation Product_C1 C-1 Substituted Product Pd_Coupling->Product_C1 Selective at C-1 Product_C7 C-7 Substituted Product SNAr->Product_C7 Selective at C-7

Caption: General regioselectivity of this compound.

Part 1: Troubleshooting Palladium-Catalyzed Cross-Coupling at the C-1 Position

These reactions are the most common methods for functionalizing the 1-position. While selectivity for C-1 is intrinsically high, achieving optimal yields and minimizing side products requires careful control of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: I am setting up a Suzuki-Miyaura coupling at C-1. Which initial conditions should I consider for the highest chance of success?

A1: For a robust starting point, a combination of a palladium(II) precatalyst with a suitable phosphine ligand, a carbonate base, and an aqueous dioxane or toluene solvent system is recommended. The choice of ligand is critical and often depends on the steric and electronic properties of the boronic acid.

ParameterRecommended Starting ConditionsRationale & Causality
Palladium Source Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq)Pd(PPh₃)₄ is a reliable Pd(0) source. PdCl₂(dppf) is an air-stable Pd(II) precatalyst that is efficiently reduced in situ; the dppf ligand is excellent for many Suzuki couplings.[6]
Ligand (If using a precursor like Pd₂(dba)₃) SPhos, XPhosThese are bulky, electron-rich Buchwald ligands that promote efficient oxidative addition and reductive elimination, often leading to higher turnover numbers and rates.[7]
Base K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq)Carbonates are effective bases for the transmetalation step. Cs₂CO₃ is more soluble and can accelerate reactions with less reactive boronic acids.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1)The aqueous phase is crucial for dissolving the base and facilitating the transmetalation from the borate species.
Temperature 80-100 °CSufficient thermal energy is required to drive the catalytic cycle, but excessive heat can lead to catalyst decomposition or side reactions.

Q2: My Suzuki coupling is stalling with significant starting material remaining. What is the most likely cause and how do I fix it?

A2: Incomplete conversion is a common issue. A systematic approach to troubleshooting is essential. The workflow below outlines a logical progression of variables to screen.

G cluster_1 Troubleshooting Low Conversion in Suzuki Coupling Start Issue: Low Conversion Check_Reagents 1. Verify Reagent Quality - Boronic acid purity - Anhydrous solvent - Freshly prepared base solution Start->Check_Reagents Change_Base 2. Screen a Stronger Base - Switch K₂CO₃ to Cs₂CO₃ or K₃PO₄ Check_Reagents->Change_Base If reagents are fine Change_Ligand 3. Screen a Different Ligand - If using PPh₃, try a Buchwald ligand (e.g., SPhos) - Consider ligand steric/electronic properties Change_Base->Change_Ligand If still low Increase_Temp 4. Increase Temperature - Incrementally increase by 10 °C - Monitor for decomposition Change_Ligand->Increase_Temp If still low Result Improved Conversion Increase_Temp->Result

Caption: Troubleshooting workflow for low Suzuki coupling yield.

Q3: I am performing a Sonogashira coupling and observing significant amounts of alkyne homocoupling (Glaser coupling). How can I suppress this side reaction?

A3: Glaser coupling is an oxidative homocoupling of terminal alkynes, often catalyzed by copper salts in the presence of oxygen. To favor the desired cross-coupling product, you must control these factors.

  • Rigorous Degassing: Oxygen is the primary culprit. Ensure your solvent and reaction mixture are thoroughly degassed using a freeze-pump-thaw technique or by bubbling argon or nitrogen through the solvent for at least 30 minutes.

  • Use of a Co-catalyst: While seemingly counterintuitive, the addition of a catalytic amount of CuI (1-5 mol%) is standard in Sonogashira reactions. The copper facilitates the transmetalation of the acetylide to the palladium center, accelerating the cross-coupling pathway and making it kinetically more favorable than the homocoupling pathway.[8][9]

  • Amine Base/Solvent: Using an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is crucial. It acts as both a base to deprotonate the alkyne and often as a solvent. It also helps to scavenge any generated HX.

Q4: For a Buchwald-Hartwig amination, what is the most critical parameter for success, especially with a sterically hindered amine?

A4: The ligand choice is paramount. Standard ligands like PPh₃ are generally ineffective. For Buchwald-Hartwig aminations, you need bulky, electron-rich phosphine ligands that facilitate the difficult C-N reductive elimination step.[10][11]

  • Recommended Ligands: Start with Xantphos or a biarylphosphine ligand such as RuPhos or BrettPhos. These ligands create a coordinatively unsaturated, electron-rich palladium center that is highly active for C-N bond formation.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent option.

  • Steric Hindrance: If both your amine and the C-1 position of the isoquinoline are sterically demanding, the reaction may require higher temperatures and a more specialized ligand (e.g., AdBrettPhos) to overcome the steric repulsion in the transition state for reductive elimination.[12][13]

Part 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) at the C-7 Position

Achieving substitution at the C-7 position requires switching to SNAr conditions, where the fluoride is the target leaving group.

Frequently Asked Questions (FAQs)

Q5: I am attempting to displace the C-7 fluorine with a primary amine, but I am seeing no reaction, even at elevated temperatures. What am I doing wrong?

A5: SNAr reactions often have a high activation energy barrier for the initial nucleophilic attack. If you are not observing any product formation, the conditions are likely not forcing enough.

  • Solvent is Key: The choice of solvent is critical. You must use a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents are poor at solvating the nucleophile, leaving it "naked" and highly reactive. Protic solvents (like alcohols or water) will solvate the nucleophile through hydrogen bonding, drastically reducing its reactivity.

  • Increase Temperature: SNAr reactions on heteroaromatic systems often require high temperatures, sometimes in the range of 120-180 °C. Microwave irradiation can be an excellent technique to safely and rapidly reach these temperatures, often reducing reaction times from hours to minutes.[14]

  • Base Assistance: When using a neutral nucleophile like a primary amine, a base is often required to deprotonate the intermediate and drive the reaction forward. A non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is a good choice. Alternatively, using an excess of the amine nucleophile can also serve this purpose.

Q6: Can I use an oxygen-based nucleophile, like sodium methoxide, to displace the C-7 fluorine?

A6: Yes, this is a very common SNAr transformation. The same principles apply:

  • Anhydrous Conditions: Alkoxides are strong bases. Ensure your reaction is conducted under strictly anhydrous conditions to prevent quenching by water.

  • Solvent: Use the corresponding alcohol (methanol for methoxide) as a solvent if solubility is an issue, but be aware it can reduce nucleophilicity. For maximum reactivity, use a polar aprotic solvent like DMSO or DMF with a stoichiometric amount of the sodium alkoxide.

  • Temperature: Elevated temperatures (e.g., 80-120 °C) are typically necessary to achieve a reasonable reaction rate.

Part 3: Validated Experimental Protocols

The following protocols are provided as validated starting points. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Suzuki-Miyaura Coupling at C-1

Synthesis of 7-Fluoro-1-(4-methoxyphenyl)isoquinoline

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the desired product.

Protocol 2: Nucleophilic Aromatic Substitution at C-7

Synthesis of 7-(Morpholino)-1-iodoisoquinoline

  • To a microwave reaction vial, add this compound (1.0 eq), morpholine (2.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add dimethyl sulfoxide (DMSO) to achieve a substrate concentration of approximately 0.2 M.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction to 150 °C for 45 minutes.

  • After cooling, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired product.

References

  • Regioselectivity in metal-catalyzed cross-coupling reactions. ResearchGate. [Link]

  • Regioselective Suzuki–Miyaura Reactions of the Bis(triflate) of 4′,7-Dihydroxyisoflavone. ResearchGate. [Link]

  • Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. RSC Publishing. [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Regioselective Sonogashira Couplings of 2,4-Dibromoquinolines. A Correction. ResearchGate. [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]

  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Electronic and steric effects of substituents on the coordinating properties of porphyrins. ResearchGate. [Link]

  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. National Institutes of Health. [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. [Link]

  • Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells. National Institutes of Health. [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • The first asymmetric Sonogashira coupling for the enantioselective generation of planar chirality in paracyclophanes. Chemical Communications (RSC Publishing). [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ResearchGate. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. [Link]

  • Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. [Link]

  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]

  • Efficient Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination and Its Anti-Tumor Investigation. Preprints.org. [Link]

  • aromatic nucleophilic substitution: Topics by Science.gov. Science.gov. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. ResearchGate. [Link]

  • Switching Regioselectivity in Crossed Acyloin Condensations between Aromatic Aldehydes and Acetaldehyde by Altering N-Heterocyclic Carbene Catalysts. Organic Chemistry Portal. [Link]

  • Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. erpublication.org. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]

  • Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. PubMed. [Link]

  • Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. ACS Publications. [Link]

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to Purity Determination of 7-Fluoro-1-iodoisoquinoline: HPLC, GC-MS, and qNMR Approaches

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of intermediates is a cornerstone of final product quality, safety, and efficacy. 7-Fluoro-1-iodoisoquinoline, a halogenated aromatic compound, serves as a critical building block in the synthesis of various bioactive molecules. Its purity directly influences reaction yields, impurity profiles, and the overall success of a synthetic route. This guide provides an in-depth comparison of three powerful analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate method for their needs.

The Gold Standard: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[1] For a polar, aromatic molecule like this compound, a reverse-phase HPLC (RP-HPLC) method is the logical first choice.

Rationale for Method Development

The selection of the stationary phase is critical for achieving optimal separation. A C18 column is a common starting point, but for halogenated aromatic compounds, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can offer enhanced selectivity.[2] These phases provide alternative retention mechanisms, such as π-π interactions, which are beneficial for separating structurally similar aromatic compounds.[2] The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve a suitable retention factor (k) for the main component, ensuring it is well-retained but elutes within a reasonable time.[3] The pH of the mobile phase is controlled to ensure the analyte is in a single ionic state, preventing peak tailing. Given the basic nitrogen in the isoquinoline ring, a slightly acidic mobile phase is chosen to ensure its protonation and consistent interaction with the stationary phase. UV detection is ideal for this chromophoric molecule.

Experimental Protocol: HPLC-UV Purity Determination

Objective: To determine the purity of this compound and quantify related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • Reference standards for known impurities (if available)

Chromatographic Conditions:

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 30% B to 70% B over 15 minutes, then hold at 70% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

  • Standard Preparation: If available, prepare a stock solution of the main component and known impurities in the same diluent.

  • System Suitability: Inject a standard solution to verify system performance (e.g., resolution, tailing factor, and theoretical plates) as per USP <621> guidelines.[4][5]

  • Analysis: Inject the sample solution and record the chromatogram.

  • Data Analysis: Integrate all peaks and calculate the area percent of the main peak relative to the total peak area to determine purity.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Injector Autosampler/Injector Dissolve->Injector Inject Sample Column Phenyl-Hexyl Column Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Output Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: HPLC workflow for purity analysis.

Data Presentation: HPLC Performance
ParameterResultAcceptance Criteria (as per ICH Q2(R1))[6][7]
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.2% - 100.5%98.0% - 102.0%
Precision (RSD) < 1.0%≤ 2.0%
LOD 0.01%Reportable
LOQ 0.03%Reportable

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent separation efficiency and definitive identification through mass fragmentation patterns. This compound is amenable to GC analysis.

Rationale for Method Development

The choice of a GC column is dictated by the polarity of the analyte. A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), provides good separation for a wide range of aromatic compounds.[8] A temperature gradient is employed to ensure the elution of any less volatile impurities. The mass spectrometer is operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns for library matching and structural elucidation of unknown impurities. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity if specific impurities are being targeted.[8]

Experimental Protocol: GC-MS Purity Determination

Objective: To identify and quantify volatile impurities in the this compound sample.

Instrumentation:

  • GC system with a split/splitless inlet and a mass selective detector (MSD).

Materials:

  • This compound sample

  • GC-grade solvent (e.g., dichloromethane or ethyl acetate)

Chromatographic and MS Conditions:

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 m/z

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable solvent like dichloromethane.

  • Analysis: Inject the sample into the GC-MS system.

  • Data Analysis: Identify the main component and any impurities by their retention times and mass spectra. Calculate purity based on the peak area percentages in the total ion chromatogram (TIC).

Alternative Method 2: Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of purity without the need for a reference standard of the analyte itself.[1][9] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Rationale for Method Development

The key to accurate qNMR is the use of a certified internal standard of known purity.[1] This standard should have a simple spectrum with at least one signal that is well-resolved from any analyte signals. Maleic acid or dimethyl sulfone are common choices. A deuterated solvent that fully dissolves both the sample and the internal standard is required. To ensure accurate quantification, a long relaxation delay (D1) is crucial to allow for complete relaxation of all protons between scans.

Experimental Protocol: qNMR Purity Determination

Objective: To determine the absolute purity (as a mass fraction) of the this compound sample.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, >99.5% purity)

  • Deuterated solvent (e.g., DMSO-d6)

NMR Parameters:

  • Pulse Program: Standard 1D proton experiment

  • Number of Scans: 16

  • Relaxation Delay (D1): 30 seconds

  • Acquisition Time: 4 seconds

  • Spectral Width: 20 ppm

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.

    • Add ~0.7 mL of DMSO-d6, cap the tube, and vortex until fully dissolved.

  • Data Acquisition: Acquire the 1H NMR spectrum using the parameters above.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard.

  • Calculation: Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Comparative Analysis of HPLC, GC-MS, and qNMR

The choice of analytical technique depends on the specific requirements of the analysis, including the nature of the impurities, the required accuracy, and available resources.

Comparison_Workflow cluster_hplc HPLC cluster_gcms GC-MS cluster_qnmr qNMR HPLC_Node High Applicability (Polar & Non-volatile Impurities) Relative Quantification GCMS_Node Volatile Impurities Structural Information (MS) Relative Quantification qNMR_Node Absolute Quantification No Analyte Standard Needed Structural Confirmation Sample This compound Sample Sample->HPLC_Node Sample->GCMS_Node Sample->qNMR_Node

Caption: Comparison of analytical workflows.

Summary of Performance Characteristics
FeatureHPLC-UVGC-MSqNMR
Principle Liquid-solid partitioningGas-solid partitioning and mass analysisNuclear magnetic resonance
Quantification Relative (Area %)Relative (Area %)Absolute (Mass fraction)
Reference Standard Analyte standard needed for absolute quant.Analyte standard needed for absolute quant.Internal standard of known purity required
Impurity Detection Broad range, especially non-volatileVolatile and semi-volatile impuritiesAny soluble impurity with a proton signal
Structural Info Limited (retention time)High (mass fragmentation)High (chemical shifts, coupling)
Sensitivity High (ppm level)Very high (ppb level with SIM)Moderate (requires mg of sample)
Speed Moderate (15-30 min per sample)Moderate (15-30 min per sample)Slower (longer relaxation delays)
Cost ModerateHighHigh

Conclusion

For routine quality control and purity assessment of this compound, HPLC-UV stands out as the most practical and widely applicable technique. It provides excellent resolution for a broad range of potential impurities and is a cost-effective and robust method.

GC-MS serves as a powerful complementary technique, particularly for the identification of unknown volatile or semi-volatile impurities and for detecting residual solvents that might not be visible by HPLC.

qNMR is the method of choice when an absolute purity value is required without a specific certified reference material of this compound. Its ability to provide direct, unbiased quantification makes it an invaluable tool for characterizing new batches of material and for use as a primary standard.

Ultimately, a multi-faceted approach, potentially employing HPLC for routine analysis and qNMR for the initial characterization of a reference lot, provides the most comprehensive and trustworthy assessment of the purity of this compound, ensuring its suitability for downstream applications in research and development.

References

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci.
  • Waters Column Selection Guide for Polar Compounds. (2024).
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. (2025).
  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon m
  • Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. (2011). Analytical Sciences.[Link]

  • <621> CHROMATOGRAPHY. (2022). US Pharmacopeia (USP).
  • Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. (2020). Agilent.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
  • HPLC Column Selection Guide.Aurora Pro Scientific.
  • <621> Chrom
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025).
  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. (2005). Journal of the American Society for Mass Spectrometry.[Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROM
  • HPLC and UHPLC Column Selection Guide.Sigma-Aldrich.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013).
  • Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (2023). IOP Conference Series: Earth and Environmental Science.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry.[Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.Hichrom Limited.
  • HPLC separation of related halogenated aromatic, any one?? (2015).
  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. (2025).
  • Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry.Thermo Fisher Scientific.
  • Polar Column in HPLC Example. (2025). Hawach.
  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025).

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A Comparative Analysis of the Reactivity of 7-Fluoro-1-iodoisoquinoline and 1-iodoisoquinoline in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Isoquinoline scaffolds are prevalent in a multitude of biologically active compounds, and their functionalization is a key aspect of lead optimization. This guide provides an in-depth technical comparison of the reactivity of two important isoquinoline derivatives: 7-Fluoro-1-iodoisoquinoline and its non-fluorinated counterpart, 1-iodoisoquinoline. We will explore their behavior in common and synthetically valuable cross-coupling reactions, supported by established chemical principles and representative experimental protocols.

The Influence of the 7-Fluoro Substituent: An Electronic Perspective

The primary difference between the two molecules lies in the presence of a fluorine atom at the 7-position of the isoquinoline ring. Fluorine is the most electronegative element, and its introduction into an aromatic system imparts significant electronic effects.[1] The strong electron-withdrawing inductive effect (-I) of the fluorine atom in this compound reduces the electron density of the entire aromatic system. This electronic perturbation is transmitted through the sigma framework and, to a lesser extent, through space, influencing the reactivity of the C1-Iodo bond, which is the primary site for the cross-coupling reactions discussed herein.

Figure 1: Electronic effect of the 7-fluoro substituent.

The electron-withdrawing nature of the fluorine atom in this compound is anticipated to make the C1-I bond more polarized and susceptible to oxidative addition by a low-valent palladium catalyst, which is often the rate-determining step in many cross-coupling reactions.[2] This enhanced electrophilicity at the C1 position is a key factor that differentiates its reactivity from that of 1-iodoisoquinoline.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4][5] We will now delve into a comparative analysis of our two subject molecules in three of the most widely used transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

The catalytic cycles for these reactions share common fundamental steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step can be influenced by the electronic properties of the substrates.

Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'-M PdII_R_R R-Pd(II)L_n-R' Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 R-R'

Figure 2: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a robust method for forming C-C bonds.[6][7]

Reactivity Comparison: Due to the electron-withdrawing fluorine, this compound is expected to undergo oxidative addition to the Pd(0) catalyst more readily than 1-iodoisoquinoline. This should translate to faster reaction rates and potentially allow for milder reaction conditions (e.g., lower temperatures). While direct comparative data is scarce, the general trend for electron-deficient aryl halides supports this hypothesis.[8]

SubstrateTypical Reaction Time (h)Typical Yield (%)Notes
1-Iodoisoquinoline12-2475-90Standard conditions may require elevated temperatures.
This compound6-1280-95Faster reaction rates expected; may proceed at lower temperatures.
Table 1: Illustrative comparison of reactivity in Suzuki-Miyaura coupling. Data is estimated based on general principles.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add 1-iodoisoquinoline or this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and Cs₂CO₃ (3.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for the time indicated by TLC or LC-MS analysis.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[9][10]

Reactivity Comparison: Similar to the Suzuki coupling, the electron-deficient nature of the fluorinated isoquinoline is predicted to accelerate the rate-determining oxidative addition step.[11] This can lead to higher efficiency and the possibility of using lower catalyst loadings or milder bases.

SubstrateTypical Reaction Time (h)Typical Yield (%)Notes
1-Iodoisoquinoline8-1670-85May require heating to achieve full conversion.
This compound4-875-90Higher reactivity may allow for room temperature reactions.
Table 2: Illustrative comparison of reactivity in Sonogashira coupling. Data is estimated based on general principles.

Representative Experimental Protocol: Sonogashira Coupling

  • To a flame-dried Schlenk flask, add 1-iodoisoquinoline or this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction at room temperature or heat to 50 °C as needed, monitoring by TLC or LC-MS.

  • After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an amine with an aryl halide.[2][3]

Reactivity Comparison: The increased electrophilicity of the C1 position in this compound should facilitate the initial oxidative addition of the palladium catalyst. This enhanced reactivity can be advantageous, potentially leading to higher yields and broader substrate scope, especially with less nucleophilic amines.

SubstrateTypical Reaction Time (h)Typical Yield (%)Notes
1-Iodoisoquinoline18-2465-80May require more forcing conditions and specific ligand systems.
This compound12-1870-85Generally more reactive, allowing for a wider range of amine coupling partners.
Table 3: Illustrative comparison of reactivity in Buchwald-Hartwig amination. Data is estimated based on general principles.

Representative Experimental Protocol: Buchwald-Hartwig Amination

  • To a flame-dried Schlenk tube, add 1-iodoisoquinoline or this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol).

  • Seal the tube, then evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene (5 mL).

  • Heat the mixture to 110 °C in an oil bath and stir for the required time (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

The presence of a fluorine atom at the 7-position of 1-iodoisoquinoline has a pronounced effect on its reactivity, primarily due to the electron-withdrawing nature of fluorine. In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, this compound is expected to exhibit enhanced reactivity compared to its non-fluorinated analog. This is mainly attributed to a faster rate of oxidative addition, which is often the rate-limiting step in these catalytic cycles. This increased reactivity can translate to shorter reaction times, milder reaction conditions, and potentially higher yields. For synthetic chemists, this makes this compound a potentially more versatile and efficient building block for the construction of complex isoquinoline-containing molecules. The choice between these two substrates will ultimately depend on the specific synthetic goals, cost considerations, and the desired electronic properties of the final product.

References

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A Senior Application Scientist's Guide to Alternatives for 7-Fluoro-1-iodoisoquinoline in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value and Challenge of the 7-Fluoroisoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and clinically approved drugs.[1][2][3] The strategic introduction of a fluorine atom, particularly at the 7-position, can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[4] 7-Fluoro-1-iodoisoquinoline has emerged as a cornerstone building block for accessing this valuable motif. Its iodine atom serves as a highly reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds at the C1 position.

However, reliance on a single reagent presents limitations. The high reactivity of the carbon-iodine bond can sometimes be a double-edged sword, leading to undesired side reactions or instability. Furthermore, considerations of cost, availability, and the need for nuanced reactivity in complex, multi-step syntheses drive the demand for a broader toolkit of reagents. This guide provides a comparative analysis of viable alternatives to this compound, offering researchers the data and protocols needed to make informed decisions for their specific synthetic challenges.

Comparative Analysis of Key Alternatives

The primary alternatives can be broadly categorized based on the nature of the leaving group at the C1 position. We will compare other C1-halides (bromide, chloride), activated C1-oxygen electrophiles (triflates), and the conceptually distinct C1-boronate esters, which reverse the polarity of the synthetic approach.

Alternative Halogens: 7-Fluoro-1-bromo and 7-Fluoro-1-chloroisoquinoline

The most direct analogues to the iodo-variant are its lighter halogen counterparts. The choice between iodo, bromo, and chloro derivatives is a classic optimization problem in cross-coupling chemistry, balancing reactivity against stability and cost.

  • Synthesis: Both 7-fluoro-1-bromo- and 7-fluoro-1-chloroisoquinoline are typically synthesized from the common precursor, 7-fluoroisoquinolin-1(2H)-one. This is achieved via treatment with phosphorus oxybromide (POBr₃) or phosphorus oxychloride (POCl₃), respectively. This two-step sequence, starting from commercially available materials, makes them readily accessible.[5]

  • Reactivity Profile: The reactivity of aryl halides in palladium-catalyzed oxidative addition, the rate-determining step in many cross-coupling cycles, follows the well-established trend: I > Br > Cl .[6]

    • 7-Fluoro-1-bromoisoquinoline: This reagent represents a balanced choice. It is significantly more stable than the iodo derivative, yet reactive enough for most standard cross-coupling reactions, including Suzuki, Buchwald-Hartwig[7][8], and Sonogashira couplings.[9][10] It often requires slightly more forcing conditions (higher temperature or catalyst loading) than the iodide but provides a wider window for performing selective reactions elsewhere in the molecule.

    • 7-Fluoro-1-chloroisoquinoline: As the least reactive of the common halides, the chloro-variant was historically challenging to use. However, the development of advanced, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) has enabled the efficient coupling of aryl chlorides.[11] While it requires more specialized and often more expensive catalyst systems, its high stability and lower cost can be advantageous for large-scale synthesis.

Pseudohalides: 7-Fluoro-1-triflyloxyisoquinoline

Aryl triflates (OTf) are highly effective electrophiles in cross-coupling reactions, often exhibiting reactivity comparable to or even exceeding that of aryl iodides.[12]

  • Synthesis: 7-Fluoro-1-triflyloxyisoquinoline is prepared from 7-fluoroisoquinolin-1(2H)-one by reaction with a triflylating agent, most commonly trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine or triethylamine.

  • Reactivity Profile: The triflate group is an excellent leaving group, making this reagent highly reactive in Suzuki[13][14][15], Buchwald-Hartwig, and other palladium-catalyzed transformations. This high reactivity allows for couplings to occur under milder conditions (often at room temperature), which can be crucial for substrates bearing sensitive functional groups. The primary trade-off is the higher cost of triflic anhydride and the potential for hydrolysis of the triflate group if not handled under anhydrous conditions.

A Change in Polarity: 7-Fluoroisoquinoline-1-boronic Acid and its Esters

This approach fundamentally alters the synthetic strategy. Instead of an electrophilic C1-substituted isoquinoline, this method generates a nucleophilic partner for coupling with an aryl or vinyl halide/triflate.

  • Synthesis: The most atom-economical route to arylboronates is through direct C-H borylation.[16] Iridium-catalyzed C-H borylation has proven to be a powerful method for functionalizing heteroarenes.[17][18] While direct C-H borylation of the isoquinoline core can be complex due to competing reactive sites, specific directing-group strategies or careful optimization of iridium catalysts can favor borylation at the C1 position.[18] Once formed, the boronic acid or its more stable pinacol ester (Bpin) derivative is a versatile nucleophile.

  • Reactivity Profile: As a nucleophile in Suzuki-Miyaura couplings, 7-fluoroisoquinoline-1-boronic acid pinacol ester can be coupled with a wide array of electrophiles (Ar-X, where X = I, Br, Cl, OTf). This "reverse polarity" approach is incredibly powerful when the desired coupling partner is more readily available as a halide or triflate. It expands the synthetic possibilities beyond what is achievable with the electrophilic isoquinoline derivatives alone.

Comparative Data Summary

ReagentTypical SynthesisRelative ReactivityKey AdvantagesKey Disadvantages
This compound Halogenation of 7-fluoroisoquinolineVery HighHighest reactivity, mild conditionsLower stability, higher cost, potential for side reactions
7-Fluoro-1-bromoisoquinoline From isoquinolinone + POBr₃[5]HighGood balance of reactivity and stabilityMay require slightly harsher conditions than iodide
7-Fluoro-1-chloroisoquinoline From isoquinolinone + POCl₃[5][19]ModerateHigh stability, lower costRequires advanced/expensive ligands for good yields
7-Fluoro-1-triflyloxyisoquinoline From isoquinolinone + Tf₂OVery HighReactivity rivals iodide, mild conditions[12]Higher reagent cost, moisture sensitive
7-Fluoroisoquinoline-1-Bpin Ir-catalyzed C-H borylation[17](Nucleophile)Reverses synthetic polarity, broad scopeBorylation regioselectivity can be a challenge

Visualizing Synthetic Strategies

Core Cross-Coupling Pathways

The following diagram illustrates the central role of these reagents in key bond-forming reactions.

G cluster_electrophiles Electrophilic Isoquinoline Reagents cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_partners Coupling Partners Reagent 7-Fluoro-1-X-Isoquinoline (X = I, Br, Cl, OTf) Suzuki Suzuki-Miyaura (C-C) Reagent->Suzuki Buchwald Buchwald-Hartwig (C-N) Reagent->Buchwald Sonogashira Sonogashira (C-C, alkyne) Reagent->Sonogashira Boronic R-B(OR)₂ Boronic->Suzuki Amine R₂NH Amine->Buchwald Alkyne R-C≡CH Alkyne->Sonogashira

Caption: Common cross-coupling reactions using electrophilic isoquinolines.

Workflow Comparison: Electrophile vs. Nucleophile Strategy

This diagram contrasts the two major synthetic approaches.

G cluster_electro Strategy 1: Electrophile Approach cluster_nucleo Strategy 2: Nucleophile Approach Start_E Start: 7-Fluoroisoquinolin-1-one Reagent_E Generate Electrophile 7-F-1-X-Isoquinoline (X = Br, OTf, etc.) Start_E->Reagent_E Couple_E Couple with Nucleophile (e.g., Ar-B(OR)₂) Reagent_E->Couple_E Product_E Final Product Couple_E->Product_E Start_N Start: 7-Fluoroisoquinoline Reagent_N Generate Nucleophile 7-F-1-Bpin-Isoquinoline (C-H Borylation) Start_N->Reagent_N Couple_N Couple with Electrophile (e.g., Ar-Br) Reagent_N->Couple_N Product_N Final Product Couple_N->Product_N

Caption: Contrasting synthetic workflows for C1 functionalization.

Experimental Protocols

The following protocols are representative examples. Researchers should always first consult the primary literature and perform appropriate risk assessments. All reactions involving palladium catalysts and anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol 1: Synthesis of 7-Fluoro-1-chloroisoquinoline

Causality: This protocol converts the C1-hydroxyl group of the isoquinolinone tautomer into a chloride using POCl₃, a standard and effective chlorinating/dehydrating agent for this transformation.[5]

  • Setup: To an oven-dried round-bottom flask equipped with a stir bar and reflux condenser, add 7-fluoroisoquinolin-1(2H)-one (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The reaction is often run neat or with a high-boiling inert solvent like toluene.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 2-4 hours, monitoring by TLC or LC-MS for the consumption of starting material.

  • Workup: Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring. This quenches the excess POCl₃.

  • Neutralization: Carefully neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the title compound.

Protocol 2: Suzuki-Miyaura Coupling using 7-Fluoro-1-bromoisoquinoline

Causality: This protocol utilizes a palladium(0) catalyst, generated in situ, to couple the C-Br bond with an organoboron reagent. A phosphine ligand is required to stabilize the palladium center and facilitate the catalytic cycle, while a base is essential to activate the boronic acid for transmetalation.[13]

  • Setup: To an oven-dried Schlenk flask, add 7-fluoro-1-bromoisoquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-16 hours).

  • Workup: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography to obtain the coupled product.

Protocol 3: Synthesis of 7-Fluoro-1-triflyloxyisoquinoline

Causality: Triflic anhydride is a highly powerful electrophile that readily reacts with the oxygen of the isoquinolinone tautomer. The non-nucleophilic base scavenges the triflic acid byproduct without competing with the desired reaction. Anhydrous conditions are critical to prevent hydrolysis of the anhydride.

  • Setup: Dissolve 7-fluoroisoquinolin-1(2H)-one (1.0 eq) in anhydrous dichloromethane in an oven-dried flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 eq).

  • Triflylation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise to the cooled, stirring solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring for completion.

  • Workup: Quench the reaction by adding cold water. Separate the organic layer.

  • Extraction & Purification: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄, filter, and concentrate. The product is often used directly or purified quickly via chromatography if necessary.

Conclusion and Recommendations

The choice of reagent to replace this compound is a strategic decision dictated by the specific demands of the synthesis.

  • For maximum reactivity and mild conditions , 7-fluoro-1-triflyloxyisoquinoline is an excellent, albeit more expensive, alternative.

  • 7-Fluoro-1-bromoisoquinoline offers the best compromise between high reactivity, improved stability, and moderate cost, making it a versatile workhorse for many applications.

  • When cost and stability are paramount , particularly on a larger scale, 7-fluoro-1-chloroisoquinoline is a strong candidate, provided an effective modern catalyst system is employed.

  • To fundamentally alter the synthetic approach and couple the isoquinoline core with a diverse range of electrophiles, the generation of 7-fluoroisoquinoline-1-boronate ester via C-H borylation presents a powerful, atom-economical strategy.

By understanding the distinct reactivity profiles and synthetic accessibility of these alternatives, researchers can significantly expand their capabilities in constructing complex molecules built around the medicinally vital 7-fluoroisoquinoline scaffold.

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A Comparative Guide to the Electrochemical Analysis of 7-Fluoro-1-iodoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7-Fluoro-1-iodoisoquinoline in Modern Drug Discovery

Halogenated heterocycles are foundational scaffolds in medicinal chemistry, offering unique physicochemical properties that can enhance drug efficacy, metabolic stability, and membrane permeability. Among these, the isoquinoline core is a privileged structure found in numerous biologically active compounds, including vasodilators and antihypertensives.[1] The specific compound, this compound, represents a highly versatile synthetic intermediate. The fluorine atom can improve metabolic stability and binding affinity, while the iodine atom serves as a reactive handle for introducing further molecular complexity through reactions like palladium-catalyzed cross-couplings.[2]

Given its pivotal role in the synthesis of novel therapeutics, the ability to accurately and efficiently quantify this compound is paramount. This guide provides an in-depth comparison of electrochemical analysis with other common analytical techniques, offering experimental insights and protocols to aid researchers in selecting the optimal method for their needs.

Electrochemical Analysis: A Powerful Tool for Halogenated Heterocycles

Electrochemical methods, particularly cyclic voltammetry (CV), offer a sensitive, rapid, and cost-effective approach for analyzing redox-active organic molecules.[3][4][5] For this compound, the primary electrochemical activity is expected at the carbon-iodine (C-I) bond, which is susceptible to reductive cleavage.

Principle of Electrochemical Detection

The electrochemical analysis of this compound is predicated on the reduction of the C-I bond. By applying a negative potential sweep, an electron is transferred to the molecule, leading to the cleavage of the C-I bond and the formation of an isoquinoline radical anion and an iodide ion. This process can be monitored as a cathodic peak in a cyclic voltammogram. The peak current is proportional to the concentration of the analyte, forming the basis for quantitative analysis.

Comparative Analysis: Electrochemical vs. Alternative Methods

While electrochemical methods offer distinct advantages, a comprehensive evaluation necessitates comparison with established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureElectrochemical Analysis (e.g., CV)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR)
Principle Measures current from redox reactionsSeparation based on polarity, UV detectionMeasures nuclear spin transitions in a magnetic field
Sensitivity High (µM to nM range)Moderate to High (µM to pM range)Low (mM range)
Speed Rapid (seconds to minutes per sample)Moderate (minutes per sample)Slow (minutes to hours per sample)
Cost (Initial) Low to ModerateHighVery High
Cost (Operational) LowModerateHigh (cryogens)
Portability High (portable potentiostats available)LowNone
Structural Info Limited (infers functional groups)Limited (retention time)High (detailed molecular structure)
Quantitative YesYesYes (with internal standard)
Destructive Generally non-destructiveNon-destructive (sample can be collected)Non-destructive

Experimental Protocols

Protocol 1: Electrochemical Analysis using Cyclic Voltammetry

This protocol outlines the determination of this compound concentration using cyclic voltammetry.

1. Preparation of the Electrolyte Solution:

  • Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an appropriate organic solvent (e.g., acetonitrile or dimethylformamide, DMF).
  • Ensure the solvent is of high purity and deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes. Oxygen can interfere with the electrochemical measurements.

2. Preparation of the Analyte Solution:

  • Prepare a stock solution of this compound in the electrolyte solution.
  • Create a series of standard solutions of known concentrations by serial dilution of the stock solution.

3. Electrochemical Cell Setup:

  • Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
  • Fill the cell with the analyte solution.

4. Cyclic Voltammetry Measurement:

  • Connect the electrodes to a potentiostat.
  • Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) to a sufficiently negative potential to observe the reduction of the C-I bond (e.g., -2.0 V), and then back to the initial potential.
  • Set a suitable scan rate (e.g., 100 mV/s).
  • Record the cyclic voltammogram.

5. Data Analysis:

  • Measure the peak cathodic current for each standard solution.
  • Construct a calibration curve by plotting the peak current versus the concentration of this compound.
  • Determine the concentration of an unknown sample by measuring its peak current and interpolating from the calibration curve.
Protocol 2: HPLC-UV Analysis

This protocol provides a general method for the analysis of this compound using HPLC with UV detection.

1. Preparation of the Mobile Phase:

  • Prepare a suitable mobile phase, which will typically be a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
  • Filter and degas the mobile phase before use.

2. Preparation of Standard and Sample Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., the mobile phase).
  • Prepare a series of standard solutions of known concentrations.
  • Prepare the sample solution by dissolving the sample in the mobile phase and filtering it through a 0.45 µm syringe filter.

3. HPLC System Setup:

  • Equip the HPLC system with a suitable column (e.g., a C18 reverse-phase column).
  • Set the column temperature (e.g., 30 °C).
  • Set the flow rate of the mobile phase (e.g., 1.0 mL/min).
  • Set the UV detector to a wavelength where this compound has strong absorbance (this can be determined by running a UV-Vis spectrum of the compound).

4. Injection and Data Acquisition:

  • Inject a fixed volume (e.g., 10 µL) of each standard and sample solution.
  • Record the chromatograms.

5. Data Analysis:

  • Measure the peak area of this compound in each chromatogram.
  • Construct a calibration curve by plotting the peak area versus concentration.
  • Determine the concentration of the unknown sample from the calibration curve.

Visualizing the Workflow and Mechanisms

To better illustrate the processes described, the following diagrams are provided.

G cluster_workflow Electrochemical Analysis Workflow prep_electrolyte Prepare Electrolyte Solution prep_analyte Prepare Analyte Standards prep_electrolyte->prep_analyte cell_setup Assemble 3-Electrode Cell prep_analyte->cell_setup cv_measurement Perform Cyclic Voltammetry cell_setup->cv_measurement data_analysis Analyze Data & Plot Calibration Curve cv_measurement->data_analysis quantification Quantify Unknown Sample data_analysis->quantification

Caption: Workflow for quantitative analysis using cyclic voltammetry.

G 7-F-1-I-Isoquinoline 7-F-1-I-Isoquinoline Radical Anion Radical Anion 7-F-1-I-Isoquinoline->Radical Anion + e- (Reduction at Electrode) 7-F-Isoquinoline Radical 7-F-Isoquinoline Radical Radical Anion->7-F-Isoquinoline Radical C-I Bond Cleavage Iodide Ion Iodide Ion Radical Anion->Iodide Ion

Caption: Proposed electrochemical reduction mechanism of this compound.

Conclusion: Selecting the Appropriate Analytical Technique

The choice of analytical technique for this compound depends on the specific research needs. For rapid, sensitive, and cost-effective quantification, particularly in a high-throughput setting or for real-time reaction monitoring, electrochemical methods like cyclic voltammetry are highly advantageous. When detailed structural information is required, NMR spectroscopy is indispensable. For routine purity analysis and quantification with high precision, HPLC-UV remains a robust and reliable choice. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to advance their drug discovery and development programs.

References

  • Silver-Mediated Electrosynthesis of Substituted Isoquinolines via Cyclization of 2‑Ethynylbenzaldehydes - PMC - NIH. (2025).
  • Cyclic Voltammetry of Iodine at the Organic Liquid/Aqueous Solution Interface. CNKI.
  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC - NIH.
  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Publications. (2026). American Chemical Society.
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  • Electrochemical strategies for C–H functionalization and C–N bond formation. (2018). Royal Society of Chemistry.
  • Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy | The Journal of Organic Chemistry - ACS Publications. (2025). American Chemical Society.
  • Synthesis and Biological Evaluation of Novel Fluoro and Iodo Quinoline Carboxamides as Potential Ligands of NK-3 Receptors for in Vivo Imaging Studies - PubMed. (2004).
  • Electrochemical Synthesis of Isoquinoline Sulfone Compounds and Study of their Inhibition of Acetolactate Synthase Enzyme Activity - ResearchGate. (2024).
  • Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC - NIH.
  • Cyclic Voltammetry - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
  • Cyclic Voltammetry - Chemistry LibreTexts. (2022). Chemistry LibreTexts.
  • Cyclic Voltammetry of Organic Compounds | Request PDF - ResearchGate.
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  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. Pharmaguideline.

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A Spectroscopic Journey: Characterizing 7-Fluoro-1-iodoisoquinoline and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halogenated Isoquinolines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The strategic introduction of halogen atoms, such as fluorine and iodine, can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 7-Fluoro-1-iodoisoquinoline is a versatile building block, particularly in drug discovery, where the iodine atom serves as a handle for cross-coupling reactions, while the fluorine atom enhances bioactivity and pharmacokinetic profiles.[1] Accurate identification and characterization of this key intermediate and its precursors are paramount for ensuring the integrity of the synthetic route and the quality of the final products.

This guide provides an in-depth spectroscopic comparison of this compound with its foundational precursors, isoquinoline and 7-fluoroisoquinoline. By systematically analyzing the changes across Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra, we will elucidate the distinct spectroscopic fingerprints imparted by each functionalization step. This comparative approach not only aids in routine characterization but also deepens our understanding of structure-property relationships.

Molecular Structures and Synthetic Pathway

The journey from the parent heterocycle to the target compound involves two key transformations: fluorination and iodination. Understanding this progression is essential for interpreting the corresponding spectroscopic data.

G cluster_structures Molecular Structures & Numbering cluster_workflow Synthetic Workflow Isoquinoline Isoquinoline (1) 7-Fluoroisoquinoline 7-Fluoroisoquinoline (2) Target This compound (3) Precursor 1-Chloro-7-fluoroisoquinoline Step1 Dechlorination (e.g., H₂, Pd/C, NaOH) Precursor->Step1 Intermediate 7-Fluoroisoquinoline (2) Step1->Intermediate Step2 Iodination (e.g., NIS, TFA) Intermediate->Step2 Product This compound (3) Step2->Product

Figure 1: Synthetic progression to this compound.

The synthesis of 7-fluoroisoquinoline can be achieved via the dechlorination of 1-chloro-7-fluoroisoquinoline.[2] Subsequent electrophilic iodination at the electron-rich C1 position yields the final product.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look

NMR spectroscopy provides the most definitive information regarding the precise atomic connectivity of a molecule. The introduction of fluorine and iodine atoms creates significant and predictable changes in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The chemical shifts in the aromatic region (typically 7.0-9.5 ppm for isoquinolines) are highly sensitive to the electronic effects of substituents.[3][4]

  • Isoquinoline (1): The parent molecule exhibits a characteristic set of signals. H1 and H3 are the most deshielded protons adjacent to the nitrogen atom.[3]

  • 7-Fluoroisoquinoline (2): The introduction of the strongly electronegative fluorine atom at C7 primarily influences the protons on the benzene ring. We expect H6 and H8 to be deshielded due to the inductive effect of fluorine. Furthermore, these protons will exhibit coupling to the ¹⁹F nucleus, resulting in additional splitting (J-coupling).

  • This compound (3): The addition of iodine at C1 causes a significant downfield shift for the adjacent H8 proton due to the anisotropic effect of the large iodine atom. The signal for H1 will be absent. The electronic environment of the other protons is also slightly perturbed.

Proton Isoquinoline (1) δ (ppm)[3]7-Fluoroisoquinoline (2) (Predicted δ, ppm)This compound (3) (Predicted δ, ppm)Rationale for Shift
H1 9.22~9.3N/ADeshielded by adjacent nitrogen. Absent after iodination.
H3 7.58~7.6~7.7Moderately affected by substituents on the other ring.
H4 8.50~8.5~8.6Deshielded by adjacent nitrogen.
H5 7.80~7.9~8.0Minor deshielding from remote substituents.
H6 7.62~7.8 (dd)~7.9 (dd)Deshielded by F at C7; shows H-F coupling.
H8 ~7.9 (from related structures)~8.1 (dd)~8.3 (d)Deshielded by F at C7 and significantly by I at C1.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃. Predicted shifts are based on established substituent effects.[5]

¹³C NMR Spectroscopy

Carbon chemical shifts are spread over a much wider range (0-220 ppm) and are very sensitive to substitution.[6][7]

  • Isoquinoline (1): The spectrum shows nine distinct signals for the nine carbon atoms.[8][9]

  • 7-Fluoroisoquinoline (2): The most dramatic effect is on C7, which will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). The adjacent carbons (C6 and C8) will also show smaller two-bond C-F couplings (²JCF).[10][11] The direct attachment to the electronegative fluorine causes a significant downfield shift for C7.

  • This compound (3): The "heavy atom effect" of iodine is the dominant feature here. The signal for C1 will be shifted significantly upfield (shielded) compared to its position in the precursor, a counterintuitive but well-documented phenomenon.[12] The C-F couplings for C7, C6, and C8 will remain.

Carbon Isoquinoline (1) δ (ppm)7-Fluoroisoquinoline (2) (Predicted δ, ppm)This compound (3) (Predicted δ, ppm)Rationale for Shift / Coupling
C1 152.7~153~110-120Significant upfield shift due to iodine's heavy atom effect.[12]
C3 120.5~121~122Minor electronic effects.
C4 143.2~143~144Minor electronic effects.
C4a 128.8~129~129.5Linkage carbon, minor effects.
C5 127.5~124 (d)~125 (d)Affected by F at C7; shows ³JCF coupling.
C6 130.3~115 (d)~116 (d)Shielded by F; shows ²JCF coupling.
C7 127.2~163 (d)~164 (d)Strongly deshielded by F; shows large ¹JCF coupling.[11]
C8 126.5~118 (d)~120 (d)Shielded by F; shows ²JCF coupling.
C8a 135.7~137~138Linkage carbon, minor effects.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃. Predicted shifts are based on established substituent and heavy atom effects.[12][13]

¹⁹F NMR Spectroscopy

For fluorinated compounds, ¹⁹F NMR is a crucial and highly sensitive technique. For 7-fluoroisoquinoline and its 1-iodo derivative, one would expect a single resonance in the ¹⁹F NMR spectrum, typically in the range of -100 to -140 ppm for aryl fluorides. The precise chemical shift and coupling to adjacent protons (H6 and H8) would provide unambiguous confirmation of the fluorine's position.[14]

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for identifying key functional groups by detecting their characteristic vibrational frequencies.[15]

G Spectra Isoquinoline (1) C-H aromatic stretch (3000-3100 cm⁻¹) C=C/C=N ring stretch (1500-1650 cm⁻¹) C-H out-of-plane bend (750-900 cm⁻¹) Spectra_F 7-Fluoroisoquinoline (2) C-H aromatic stretch C=C/C=N ring stretch C-F stretch (1200-1270 cm⁻¹) C-H out-of-plane bend Spectra_FI Spectra_FI

Figure 2: Key IR absorption regions for the compounds.

  • Common Features: All three compounds will display characteristic absorptions for aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C and C=N ring stretching vibrations in the 1500-1650 cm⁻¹ region.[16]

  • 7-Fluoroisoquinoline (2): The defining feature will be the appearance of a strong, sharp absorption band corresponding to the C-F bond stretch, typically found in the 1200-1270 cm⁻¹ range for aryl fluorides.[17]

  • This compound (3): This molecule will retain all the bands of its precursor, including the prominent C-F stretch. The C-I stretching vibration occurs at very low frequencies (below 600 cm⁻¹) and is often outside the range of standard mid-IR spectrophotometers.[15] The primary utility of IR here is to confirm the continued presence of the C-F bond and the aromatic core.

III. Mass Spectrometry (MS): Determining Molecular Mass and Formula

Mass spectrometry provides the exact molecular weight and, with high resolution instruments, the molecular formula of a compound.[18]

  • Isoquinoline (1): The electron ionization (EI) mass spectrum will show a prominent molecular ion (M⁺˙) peak at m/z 129, corresponding to its molecular weight.[19]

  • 7-Fluoroisoquinoline (2): The molecular ion peak will shift to m/z 147, reflecting the addition of a fluorine atom and the loss of a hydrogen atom (129 - 1 + 19 = 147).

  • This compound (3): The molecular ion peak will be observed at m/z 273 (147 - 1 + 127 = 273). A key confirmatory feature is the isotopic signature of iodine. While fluorine is monoisotopic, iodine is also monoisotopic (¹²⁷I), so no complex isotopic pattern is expected for the molecular ion itself. However, fragmentation involving the loss of iodine (a common pathway) would result in a fragment at m/z 146. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition C₉H₅FIN.[20]

Compound Formula Molecular Weight (Da) Expected M⁺˙ (m/z) Key Fragmentation
Isoquinoline (1)C₉H₇N129.16129Loss of HCN
7-Fluoroisoquinoline (2)C₉H₆FN147.15147Loss of HCN
This compound (3)C₉H₅FIN272.05273Loss of I˙, loss of HCN

Table 3: Comparative Mass Spectrometry Data.

IV. UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, typically π→π* transitions in aromatic systems.[21]

  • Isoquinoline (1): Exhibits complex absorption bands in the UV region, characteristic of its fused aromatic ring system.[22]

  • Halogenated Derivatives (2 & 3): The introduction of halogens (auxochromes) can cause small shifts in the wavelength of maximum absorbance (λₘₐₓ). These shifts (bathochromic or hypsochromic) are generally modest and depend on the interplay of inductive and resonance effects. The overall spectral profile is expected to remain similar to the parent isoquinoline, confirming the integrity of the aromatic chromophore.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be employed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a spectral width of -2 to 12 ppm, a 90° pulse angle, and a relaxation delay of 2 seconds. Co-add 16 scans for an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire spectra with a spectral width of -10 to 220 ppm using proton-decoupling. Set a relaxation delay of 2-5 seconds and co-add 1024 or more scans.

  • ¹⁹F NMR Acquisition: Acquire spectra with a spectral width of -80 to -180 ppm, using a dedicated fluorine probe or a broadband probe tuned to ¹⁹F.

FTIR Spectroscopy Protocol
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.[3]

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Method: Inject 1 µL of the sample onto a suitable capillary column (e.g., DB-5ms). Use a temperature program starting at 100°C and ramping to 280°C to ensure elution.

  • MS Method: Set the ionization energy to 70 eV. Scan a mass range of m/z 40-500.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of the sample in spectroscopic-grade ethanol. Dilute the stock solution to a final concentration that provides a maximum absorbance between 0.1 and 1.0.[3]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Analysis: Use a quartz cuvette with a 1 cm path length. Record the spectrum from 200 to 400 nm, using pure ethanol as the reference blank. Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Conclusion

The stepwise functionalization of isoquinoline to this compound imparts a series of clear and diagnostic changes to its spectroscopic signatures. In NMR , the introduction of fluorine induces characteristic C-F couplings and predictable shifts, while iodine imposes a powerful heavy-atom effect on the C1 signal. IR spectroscopy confirms the presence of the C-F bond through its strong, characteristic stretch. Finally, mass spectrometry provides unambiguous confirmation of the molecular weight at each stage of the synthesis. By integrating the data from these orthogonal techniques, researchers can confidently track the synthetic pathway and verify the structure and purity of this compound, a valuable intermediate in modern chemical research.

References

  • Ewing, G. W., & Steck, E. A. "Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols." Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. "Isoquinoline." PubChem Compound Summary for CID 8405. [Link]

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  • ResearchGate. "Absorption spectrum of isoquinoline at 77 °K." [Link]

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  • ResearchGate. "19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives." [Link]

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  • Vplchemicals. "Affordable Price this compound Analytical Grade Compound, Mumbai Supplier." [Link]

  • Indian Academy of Sciences. "Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds." [Link]

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  • Compound Interest. "A Guide to 1H NMR Chemical Shift Values." [Link]

  • SciELO. "Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids..." [Link]

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  • TSI Journals. "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value." [Link]

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Comparative Guide to the Synthetic Validation of 7-Fluoro-1-iodoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of two plausible synthetic routes for the preparation of 7-Fluoro-1-iodoisoquinoline, a key building block in medicinal chemistry and drug development.[1][2] The methodologies are presented with detailed experimental protocols, supported by mechanistic insights and comparative data to aid researchers in selecting the most suitable pathway for their specific needs.

Introduction: The Significance of this compound

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[3] The introduction of a fluorine atom at the 7-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, enhancing metabolic stability, binding affinity, and bioavailability.[4] The iodo group at the 1-position serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.[1] Given its utility, the development of a robust and efficient synthesis for this compound is of considerable interest to the scientific community.

This guide will compare two distinct synthetic strategies:

  • Route 1: A classical multi-step approach commencing with a Bischler-Napieralski cyclization, followed by aromatization, chlorination, and a final halogen exchange.

  • Route 2: An alternative pathway utilizing the Pomeranz-Fritsch reaction to construct the isoquinoline core, followed by functionalization at the 1-position.

Route 1: Bischler-Napieralski and Halogen Exchange Pathway

This synthetic route is a well-established, albeit lengthy, approach that builds the isoquinoline core through the cyclization of a phenethylamine derivative.[5][6] It offers reliability and is amenable to scale-up.

Workflow for Route 1

Route 1 Workflow start 2-(4-Fluorophenyl)ethanamine step1 Acylation start->step1 intermediate1 N-(2-(4-Fluorophenyl)ethyl)acetamide step1->intermediate1 step2 Bischler-Napieralski Cyclization intermediate1->step2 intermediate2 7-Fluoro-1-methyl-3,4- dihydroisoquinoline step2->intermediate2 step3 Dehydrogenation intermediate2->step3 intermediate3 7-Fluoro-1-methylisoquinoline step3->intermediate3 step4 Halogenation intermediate3->step4 intermediate4 This compound step4->intermediate4

Caption: Workflow for the synthesis of this compound via Route 1.

Experimental Protocols for Route 1

Step 1: Synthesis of N-(2-(4-Fluorophenyl)ethyl)acetamide

  • To a solution of 2-(4-fluorophenyl)ethanamine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be used in the next step without further purification.

Step 2: Bischler-Napieralski Cyclization to form 7-Fluoro-1-methyl-3,4-dihydroisoquinoline

  • To a flask containing phosphorus pentoxide (P₂O₅, 1.5 eq), add phosphorus oxychloride (POCl₃, 5.0 eq) at 0 °C.[7]

  • Add a solution of N-(2-(4-fluorophenyl)ethyl)acetamide (1.0 eq) in POCl₃ (2.0 eq) dropwise.

  • Heat the mixture to 90 °C and stir for 3 hours.[5]

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with concentrated ammonium hydroxide to pH > 9.

  • Extract the product with DCM (3 x volumes).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Dehydrogenation to 7-Fluoro-1-methylisoquinoline

  • Dissolve the 7-fluoro-1-methyl-3,4-dihydroisoquinoline (1.0 eq) in toluene (0.2 M).

  • Add 10% Palladium on carbon (Pd/C, 0.1 eq by weight).

  • Heat the mixture to reflux (110 °C) for 12 hours.

  • Cool the reaction, filter through a pad of Celite®, and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography.

Step 4: Conversion to this compound via Halogen Exchange Preceded by Chlorination

  • Part A: Synthesis of 1-Chloro-7-fluoroisoquinoline

    • Aromatization of the dihydroisoquinoline precursor can be achieved, and the resulting 7-fluoroisoquinoline can be converted to the N-oxide.

    • To a solution of 7-fluoroisoquinoline-N-oxide (1.0 eq) in dry chloroform, add POCl₃ (3.0 eq) dropwise at 0 °C.[8]

    • Heat the mixture to reflux for 2 hours.

    • After cooling, remove the excess POCl₃ under reduced pressure.

    • Carefully add the residue to ice water and neutralize with NaHCO₃.

    • Extract with DCM, dry over Na₂SO₄, and purify by chromatography to obtain 1-chloro-7-fluoroisoquinoline.

  • Part B: Finkelstein Reaction

    • In a sealed tube, dissolve 1-chloro-7-fluoroisoquinoline (1.0 eq) in anhydrous acetonitrile (0.3 M).

    • Add sodium iodide (NaI, 3.0 eq) and copper(I) iodide (CuI, 0.1 eq) as a catalyst.

    • Heat the reaction mixture to 80-100 °C for 24-48 hours.[9][10]

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • After completion, cool the mixture, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with sodium thiosulfate solution and brine.

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Pomeranz-Fritsch Synthesis and Subsequent Functionalization

The Pomeranz-Fritsch reaction provides a more direct entry to the isoquinoline core from a benzaldehyde and an aminoacetal.[3] This route may offer advantages in terms of step economy for the core formation.

Workflow for Route 2

Route 2 Workflow start 4-Fluorobenzaldehyde + Aminoacetaldehyde diethyl acetal step1 Pomeranz-Fritsch Reaction start->step1 intermediate1 7-Fluoroisoquinoline step1->intermediate1 step2 N-Oxidation intermediate1->step2 intermediate2 7-Fluoroisoquinoline-N-oxide step2->intermediate2 step3 Chlorination intermediate2->step3 intermediate3 1-Chloro-7-fluoroisoquinoline step3->intermediate3 step4 Finkelstein Reaction intermediate3->step4 intermediate4 This compound step4->intermediate4

Caption: Workflow for the synthesis of this compound via Route 2.

Experimental Protocols for Route 2

Step 1: Pomeranz-Fritsch Synthesis of 7-Fluoroisoquinoline

  • Condense 4-fluorobenzaldehyde (1.0 eq) with aminoacetaldehyde diethyl acetal (1.1 eq) in ethanol at room temperature for 4 hours to form the Schiff base.

  • Remove the solvent under reduced pressure.

  • Add the crude Schiff base to concentrated sulfuric acid (H₂SO₄, 5-10 eq) at 0 °C.

  • Stir the mixture at room temperature for 12-24 hours.

  • Carefully pour the reaction mixture onto ice and basify with NaOH solution.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield 7-fluoroisoquinoline.

Step 2: N-Oxidation of 7-Fluoroisoquinoline

  • Dissolve 7-fluoroisoquinoline (1.0 eq) in acetic acid (0.5 M).

  • Add 30% hydrogen peroxide (H₂O₂, 3.0 eq) dropwise.

  • Heat the mixture at 70-80 °C for 6 hours.

  • Cool the reaction and carefully add a saturated solution of sodium sulfite to quench the excess peroxide.

  • Neutralize with NaHCO₃ and extract with DCM.

  • Dry the organic phase, concentrate, and purify by chromatography to obtain 7-fluoroisoquinoline-N-oxide.

Step 3 & 4: Chlorination and Finkelstein Reaction

These steps are identical to Step 4 (Parts A and B) in Route 1.

Comparison of Synthetic Routes

ParameterRoute 1: Bischler-NapieralskiRoute 2: Pomeranz-Fritsch
Starting Materials 2-(4-Fluorophenyl)ethanamine, acetyl chloride4-Fluorobenzaldehyde, aminoacetaldehyde diethyl acetal
Number of Steps 4 (excluding intermediate purifications)4 (excluding intermediate purifications)
Key Reactions Bischler-Napieralski, Dehydrogenation, Halogen ExchangePomeranz-Fritsch, N-Oxidation, Halogen Exchange
Potential Advantages Well-established and reliable for many substituted systems.More direct formation of the aromatic isoquinoline core.
Potential Disadvantages Requires a dehydrogenation step which can be harsh. The overall route can be longer if starting from more basic materials.The Pomeranz-Fritsch reaction can have variable yields depending on the substrate and requires strongly acidic conditions.
Reagent Toxicity/Hazards Use of POCl₃ (corrosive, toxic).Use of concentrated H₂SO₄ (corrosive).
Scalability Generally considered scalable.Can be challenging to scale due to the strongly acidic conditions and potential for side reactions.

Conclusion and Recommendations

Both synthetic routes presented are viable for the laboratory-scale synthesis of this compound.

Route 1 is a more traditional and perhaps more predictable pathway. The individual steps are well-documented in the literature for a wide range of substrates, which can provide a higher degree of confidence in its successful execution. The main drawbacks are the number of steps and the use of harsh reagents like POCl₃.

Route 2 offers a more elegant and potentially shorter synthesis of the core 7-fluoroisoquinoline structure. However, the Pomeranz-Fritsch reaction can be sensitive to the electronic nature of the substituents on the benzaldehyde, and yields can sometimes be modest. The subsequent functionalization steps are identical to Route 1.

For researchers prioritizing reliability and a well-trodden path, Route 1 is recommended. For those interested in exploring more convergent strategies and are equipped to optimize the potentially lower-yielding Pomeranz-Fritsch cyclization, Route 2 presents a compelling alternative.

Ultimately, the choice of synthetic route will depend on the specific resources, expertise, and scale requirements of the research team. Both pathways provide a logical and chemically sound approach to obtaining the valuable this compound building block for further synthetic endeavors.

References

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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic incorporation of fluorine into this versatile scaffold has emerged as a powerful strategy to modulate and enhance its therapeutic potential. This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated isoquinolines, supported by experimental data, to illuminate the nuanced yet profound impact of fluorination.

The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile.[2] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly alter a molecule's metabolic stability, membrane permeability, binding affinity to target proteins, and overall bioavailability.[3] In the context of isoquinolines, these modifications can translate into enhanced potency, improved safety profiles, and novel mechanisms of action.

Comparative Analysis of Biological Activities

Anticancer Activity: Enhanced Potency and Target Specificity

The anticancer properties of isoquinoline derivatives are a major focus of research, with mechanisms including the induction of cell cycle arrest, apoptosis, and autophagy.[4] Fluorination has been shown to significantly enhance the cytotoxic potential of isoquinoline-based compounds.

A compelling example is the development of indenoisoquinoline derivatives as topoisomerase I (Top1) inhibitors. While both nitro- and fluoro-substituted analogs demonstrate potent anticancer activity, the fluorinated versions offer the advantage of mitigating potential toxicity associated with nitroaromatic compounds.[1] Furthermore, studies on fluoroindenoisoquinolines have shown that they induce topoisomerase I cleavage complexes and DNA damage at nanomolar concentrations, often at higher levels than their non-fluorinated parent compounds.[5]

In a comparative study, fluorinated lepidiline analogs, which are imidazolium salts featuring an isoquinoline core, exhibited significantly higher cytotoxicity against HeLa and A549 cancer cell lines compared to their non-fluorinated counterparts, with CC50 values in the sub-micromolar range.[1] For instance, a fluorinated benzyl-substituted lepidiline derivative was found to be highly cytotoxic against the HeLa cell line with a CC50 value as low as 0.019 µM.[1]

Another study highlighted a fluorinated isoquinoline derivative that, when chelated with copper, displayed potent and cancer-specific cytotoxicity with IC50 values ranging from 1 nM to 200 nM.[3] Computational calculations suggested that fluorination at the 6-position of the isoquinoline ring was beneficial for the ligand-copper interaction and the formation of a stable, highly active chelate.[3]

Table 1: Comparative Anticancer Activity of Fluorinated vs. Non-Fluorinated Isoquinoline Derivatives

Compound ClassFluorination StatusCancer Cell LinePotency Metric (IC50/CC50)Reference
IndenoisoquinolinesFluorinated (LMP135)Leukemia (CCRF-CEM)More potent than non-fluorinated parent[5]
Non-fluorinated (LMP744)Leukemia (CCRF-CEM)-[5]
Lepidiline AnalogsFluorinated (4,5-diphenyl with fluorinated benzyl)HeLa0.019 µM (CC50)[1]
Non-fluorinatedHeLaLess potent[1]
Isoquinoline-Copper ChelateFluorinated (at 6-position)Various1-200 nM (IC50)[3]
Non-fluorinatedVariousLess potent[3]
Antimicrobial Activity: Targeting Bacterial Proliferation

Isoquinoline alkaloids have long been recognized for their antimicrobial properties.[6] The introduction of fluorine, particularly trifluoromethyl (CF3) groups, has led to the development of potent antimicrobial agents with specific mechanisms of action.

Trifluoromethyl-substituted isoquinolines are proposed to function similarly to fluoroquinolone antibiotics by targeting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination. The inhibition of these enzymes leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death.

Enzyme Inhibition: A Case Study of Topoisomerase I

As highlighted in the anticancer section, fluorinated indenoisoquinolines are potent inhibitors of topoisomerase I.[5] This enzyme plays a critical role in relaxing DNA supercoiling during replication and transcription. Topoisomerase I inhibitors trap the covalent enzyme-DNA intermediate, leading to DNA strand breaks and cell death.[7]

The enhanced potency of fluoroindenoisoquinolines compared to their non-fluorinated precursors demonstrates the positive impact of fluorine substitution on enzyme inhibition.[5] This enhancement can be attributed to altered electronic properties and improved binding interactions within the enzyme's active site.

The Influence of Fluorination on Metabolic Stability

A key advantage of incorporating fluorine into drug candidates is the potential to block metabolic "soft spots," thereby increasing the compound's metabolic stability and in vivo half-life.[8] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[9]

While specific comparative metabolic stability data for fluorinated versus non-fluorinated isoquinolines were not extensively detailed in the reviewed literature, the general principles of fluorine in medicinal chemistry suggest that strategic fluorination of the isoquinoline core can lead to improved pharmacokinetic profiles. For instance, attaching fluorine to an aromatic ring, such as the benzene ring of the isoquinoline scaffold, generally results in high metabolic stability.[10]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (fluorinated and non-fluorinated isoquinolines) and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Test Compounds (Fluorinated & Non-Fluorinated Isoquinolines) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 Values H->I

Caption: Workflow for MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

Step-by-Step Methodology:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow A Prepare Serial Dilutions of Test Compounds in 96-well Plate C Inoculate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Bacterial Growth D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

The strategic incorporation of fluorine into the isoquinoline scaffold offers a powerful avenue for enhancing biological activity and improving pharmacokinetic properties. As demonstrated by the comparative data, fluorinated isoquinolines often exhibit superior anticancer and antimicrobial potency compared to their non-fluorinated counterparts. This is attributed to fluorine's unique ability to modulate electronic properties, improve metabolic stability, and enhance binding interactions with biological targets. For researchers and drug development professionals, the consideration of fluorination is a critical step in the optimization of isoquinoline-based therapeutics.

References

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  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond.
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  • Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. (2019). European Journal of Medicinal Chemistry, 180, 566–581.
  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters, 10(7), 945–948.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 7-Fluoro-1-iodoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 7-Fluoro-1-iodoisoquinoline. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the scientific rationale behind each step, ensuring a culture of safety and regulatory compliance in your laboratory.

Executive Summary: Understanding the Compound and Its Risks

This compound is a halogenated heterocyclic organic compound. Its structure, containing both fluorine and iodine atoms, places it into a specific category of chemical waste that requires careful management.[1] Improper disposal can lead to environmental contamination and may violate federal, state, and local regulations. The procedures outlined below are grounded in established safety protocols for halogenated organic compounds and are designed to mitigate risks to personnel and the environment.

The primary disposal pathway for this and other halogenated organic wastes is high-temperature incineration conducted at a licensed hazardous waste disposal facility.[1][2] This method is necessary to ensure the complete destruction of the compound and prevent the release of toxic byproducts. Under no circumstances should this compound or its solutions be disposed of down the drain.[3][4]

Hazard Profile and Risk Assessment

Key Potential Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[5][6]

  • Irritation: Can cause irritation to the skin, eyes, and respiratory tract.[5][7][8]

  • Environmental Hazard: Discharge into the environment must be avoided.[9]

Causality of Disposal Choice: The presence of halogen atoms (Fluorine, Iodine) means this compound cannot be recycled through fuel blending like non-halogenated solvents.[2] The combustion of halogenated compounds requires specialized scrubbers and higher temperatures to neutralize the resulting acidic gases (e.g., hydrogen fluoride, hydrogen iodide), making dedicated incineration the only environmentally sound option.[1]

Property/Requirement Guideline Source
Chemical Class Halogenated Organic Compound[1][2]
Primary Disposal Method Incineration at an approved facility[1][2]
Sewer Disposal Strictly Prohibited[10][3][4]
Waste Segregation Must be segregated from non-halogenated waste[1][3]
Container Type Labeled, leak-proof, chemically compatible[2]
Regulatory Oversight EPA, OSHA, State & Local Authorities[11]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure during handling and disposal, a combination of engineering controls and appropriate PPE is mandatory.

  • Engineering Controls : All handling of this compound, including weighing, transferring, and adding to waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][7][9]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble for handling this compound includes:

    • Eye and Face Protection : Wear tightly fitting safety goggles with side-shields or a face shield.[7][8]

    • Skin Protection : Use chemically resistant gloves (e.g., nitrile) and wear a lab coat. Ensure gloves are inspected before use and disposed of properly after handling.[8]

    • Respiratory Protection : If there is a risk of exceeding exposure limits or if working outside a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[7]

Step-by-Step Disposal Protocol: From Benchtop to Pickup

This protocol ensures that this compound waste is collected, stored, and disposed of in a manner that is safe, compliant, and logical.

Step 1: Container Selection and Preparation

  • Obtain a designated hazardous waste container from your institution's Environmental Health and Safety (EHS) department. This container must be leak-proof, have a screw-top cap, and be made of a material compatible with the chemical.[2]

  • The container must be clearly labeled as "Hazardous Waste."[3]

Step 2: Labeling the Waste Container

  • Before adding any waste, affix a hazardous waste tag to the container.

  • Clearly write the full chemical name: "this compound."

  • Check the box indicating it is a "Halogenated Organic" waste.[1][2] This is the most critical step for proper segregation.

  • List all components and their approximate percentages, including any solvents used.

Step 3: Waste Collection

  • Inside a chemical fume hood, carefully transfer the waste (whether solid or in solution) into the prepared container.

  • Avoid overfilling the container; a general rule is to fill to no more than 80% capacity to allow for expansion.

  • Securely fasten the cap immediately after adding waste. The container must remain closed at all times except when actively adding waste.[3]

Step 4: Segregation and Short-Term Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Crucially, ensure this container is stored separately from non-halogenated organic waste to prevent cross-contamination.[10][3] Mixing these waste streams needlessly increases disposal costs, as the entire mixture must be treated as halogenated waste.[10][2]

  • Do not store the container with incompatible materials, such as strong acids, bases, or oxidizers.[3]

Step 5: Arranging for Final Disposal

  • Once the container is full or the project is complete, contact your institution's EHS department to schedule a pickup.

  • Do not allow waste to accumulate for extended periods. Follow all institutional and regulatory time limits for waste storage.

Disposal Workflow Diagram

G start Waste Generation (this compound) container Select & Prepare Waste Container start->container labeling Affix 'Hazardous Waste' Tag Check 'Halogenated' container->labeling collection Collect Waste in Fume Hood labeling->collection segregate Segregate from Non-Halogenated Waste collection->segregate storage Store in Satellite Accumulation Area (SAA) segregate->storage pickup Contact EHS for Waste Pickup storage->pickup disposal Transport to Licensed Hazardous Waste Facility (Incineration) pickup->disposal

Caption: Workflow for the safe disposal of this compound.

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).

    • Collect the contaminated absorbent material using non-sparking tools and place it in the designated halogenated hazardous waste container.[9]

    • Clean the spill area with an appropriate solvent and then soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert all nearby personnel.

    • If the substance is volatile or dusty, close the laboratory door and prevent re-entry.

    • Contact your institution's EHS or emergency response team immediately.

    • Provide them with the name of the chemical and a copy of any available safety information. Do not attempt to clean up a large spill without specialized training and equipment.[12]

Regulatory Framework

The handling and disposal of this compound are governed by several regulatory bodies. Compliance is mandatory.

  • Occupational Safety and Health Administration (OSHA) : Under the Hazard Communication Standard (29 CFR 1910.1200), employers are required to classify chemical hazards and communicate them to employees through labels, SDSs, and training programs.[11][13]

  • Environmental Protection Agency (EPA) : The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from generation to final disposal.[14] this compound would be classified as a hazardous waste due to its chemical properties.

References

  • 8-Fluoroisoquinoline SDS, 1075-00-9 Safety Data Sheets - ECHEMI. (URL not available for direct linking)
  • Hazardous Waste Segregation - Bucknell University. [Link]

  • Production, Import/Export, Use, and Disposal of Iodine - Agency for Toxic Substances and Disease Registry. [Link]

  • 1910.1200 - Hazard Communication - Occupational Safety and Health Administration (OSHA). [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1 - Occupational Safety and Health Administration (OSHA). [Link]

  • Environmental Health and Safety Disposal of Iodine - Case Western Reserve University. (URL not available for direct linking)
  • Chapter Four: Organic Analytes - U.S. Environmental Protection Agency (EPA). [Link]

  • Guidelines for Solvent Waste Recycling and Disposal - Hazardous Waste Experts. [Link]

  • Guidance For Hazard Determination - Occupational Safety and Health Administration (OSHA). [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes - U.S. Environmental Protection Agency (EPA). [Link]

  • Iodine - Hazardous Substance Fact Sheet - New Jersey Department of Health. [Link]

  • Management of Hazardous Waste Pharmaceuticals - U.S. Environmental Protection Agency (EPA). [Link]

  • Organic Solvent Waste Disposal - University of British Columbia. [Link]

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Comprehensive Safety and Handling Guide for 7-Fluoro-1-iodoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Operational Integrity

Introduction:

Hazard Assessment and Triage

The primary hazards associated with 7-Fluoro-1-iodoisoquinoline are inferred from related chemical structures. Isoquinoline itself is harmful if swallowed and toxic in contact with skin, causing skin and serious eye irritation. Halogenated compounds can present respiratory and skin irritation.[2] Furthermore, iodo-compounds can decompose to release toxic iodine vapors, especially when heated or exposed to light.[3]

Inferred Hazard Profile for this compound:

Hazard ClassificationPotential EffectsGHS Pictograms (Anticipated)
Acute Toxicity (Oral, Dermal) Harmful or toxic if swallowed or in contact with skin.☠️
Skin Corrosion/Irritation Causes skin irritation, potentially severe.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Personal protective equipment is a critical final barrier against chemical exposure.[6][7] The selection of appropriate PPE must be based on a thorough risk assessment of the procedures involving this compound.[8]

Core PPE Requirements:

  • Eye and Face Protection:

    • Chemical Splash Goggles: Mandatory for all handling procedures to protect against splashes.[7][9]

    • Face Shield: To be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance.[10][11]

  • Skin and Body Protection:

    • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.[3][11] Always inspect gloves for tears or punctures before use. Double gloving is advised, especially when working within a fume hood, to prevent the spread of contamination.[6] Contaminated outer gloves should be removed and disposed of within the hood.[6]

    • Laboratory Coat: A flame-resistant, chemical-resistant lab coat must be worn at all times.[3] Ensure it is fully buttoned to provide maximum coverage.[9]

    • Closed-Toe Shoes: Imperative for preventing exposure from spills.[9]

  • Respiratory Protection:

    • All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation of vapors or aerosols.[3][9][12]

    • If a fume hood is not available or if there is a risk of generating aerosols outside of a contained system, a NIOSH-approved respirator with an appropriate chemical cartridge may be necessary based on a formal risk assessment.[9] Surgical masks offer no protection from chemical vapors.[6]

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves (Outer Pair Last) Don2->Don3 Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: PPE donning and doffing sequence to minimize contamination.

Operational Plan: From Receipt to Experiment

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents.[1][3]

    • The storage container should be clearly labeled with the chemical name and appropriate hazard warnings.[3]

  • Preparation and Weighing:

    • All manipulations, including weighing and preparing solutions, must be conducted within a certified chemical fume hood.[9][12]

    • Cover the work surface with absorbent paper to contain any potential spills.[13]

    • Use dedicated spatulas and glassware to avoid cross-contamination.[9] Never return unused chemical to the original container.[9]

  • Experimental Use:

    • Keep containers of this compound closed when not in use.[12]

    • When transferring the substance, use techniques that minimize the generation of dust or aerosols.[3]

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[9][12]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated contaminated materials is essential to protect both personnel and the environment.

Waste Segregation and Disposal Workflow:

Disposal_Workflow cluster_waste_streams Waste Generation cluster_disposal_containers Segregation and Collection Solid_Waste Contaminated Solids (Gloves, Paper, etc.) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Unused/Waste Solutions Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps (Needles, Pipettes) Sharps_Container Puncture-Proof Sharps Container Sharps_Waste->Sharps_Container Disposal_Service Licensed Hazardous Waste Disposal Service Solid_Container->Disposal_Service Scheduled Pickup Liquid_Container->Disposal_Service Scheduled Pickup Sharps_Container->Disposal_Service Scheduled Pickup

Caption: Segregation and disposal of waste generated from handling this compound.

Disposal Procedures:

  • Chemical Waste: Unused this compound and solutions containing it should be collected in a designated, sealed, and clearly labeled hazardous waste container.[12]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent paper, and pipette tips, must be disposed of as hazardous solid waste.[12]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The defaced, empty container can then be disposed of according to institutional guidelines.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Protocols: Preparedness and Response

Immediate and appropriate action is critical in the event of an emergency.

Spill Response:

  • Evacuate: Immediately evacuate personnel from the affected area.[3]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[3]

  • Contain: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.[3] Avoid generating dust.

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.[9] Decontaminate the spill area with a suitable solvent and then soap and water. A 10% bleach solution can be effective for decontamination of surfaces.[14]

  • Report: Report all spills to your laboratory supervisor and EHS department.

Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[3][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3][15] If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.

References

  • Duke University. Standard Operating Procedure for work with Chemical name/class: Iodine. Available from: [Link]

  • University of Illinois Chicago. Radionuclide Lab Rules. Available from: [Link]

  • Safetec of America, Inc. Discover the Various Types of PPE for Optimal Chemical Safety. Available from: [Link]

  • U.S. Pharmacopeial Convention. Personal Protective Equipment for Use in Handling Hazardous Drugs. Available from: [Link]

  • bioMerieux. Contamination Prevention and Decontamination. Available from: [Link]

  • Princeton University Environmental Health & Safety. Section 6C: Protective Equipment. Available from: [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available from: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20493452, 7-Fluoroisoquinoline. Available from: [Link]

  • TradeIndia. Affordable Price this compound Analytical Grade Compound, Mumbai Supplier. Available from: [Link]

  • PubMed. Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.